Product packaging for 4-Aminopent-2-ynoic acid(Cat. No.:)

4-Aminopent-2-ynoic acid

Cat. No.: B15308085
M. Wt: 113.11 g/mol
InChI Key: HWWDZOTZBIUNGW-UHFFFAOYSA-N
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Description

4-Aminopent-2-ynoic acid is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B15308085 4-Aminopent-2-ynoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

4-aminopent-2-ynoic acid

InChI

InChI=1S/C5H7NO2/c1-4(6)2-3-5(7)8/h4H,6H2,1H3,(H,7,8)

InChI Key

HWWDZOTZBIUNGW-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 4-Aminopent-2-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the synthesis and characterization of 4-aminopent-2-ynoic acid is limited in publicly accessible literature. This guide, therefore, presents a proposed synthetic route and predicted characterization data based on established chemical principles and data from analogous compounds. The methodologies outlined are intended for research and development purposes and should be performed by qualified personnel in a controlled laboratory setting.

Introduction

This compound is a structurally intriguing molecule containing both an amino group and a carboxylic acid, separated by a rigid alkyne backbone. This combination of functional groups makes it a potential building block in medicinal chemistry and materials science. As a gamma-amino acid analogue, it may exhibit interesting biological activities, potentially interacting with receptors and enzymes that recognize gamma-aminobutyric acid (GABA). This guide provides a comprehensive overview of a proposed synthetic pathway and expected analytical characterization for this novel compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from known methods for the synthesis of similar acetylenic amino acids. The proposed multi-step synthesis starts from commercially available reagents.

Synthesis_Pathway A Propargyl Bromide C Diethyl propargylmalonate A->C NaOEt, EtOH B Sodiomalonic ester B->C D Propargylmalonic acid C->D 1. KOH, H2O 2. H3O+ E 4-Pentynoic acid D->E Heat (Decarboxylation) F 4-Pentynoyl chloride E->F SOCl2 G 4-Pentynamide F->G NH3 H Propargylamine G->H Hofmann Rearrangement (Br2, NaOH) I This compound H->I 1. n-BuLi 2. CO2 3. H3O+

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Proposed Synthesis

Step 1: Synthesis of Diethyl propargylmalonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add propargyl bromide dropwise, maintaining the reaction temperature.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.

  • The crude diethyl propargylmalonate is then purified by vacuum distillation.

Step 2: Synthesis of 4-Pentynoic acid

  • Hydrolyze the diethyl propargylmalonate using an aqueous solution of potassium hydroxide with heating.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the propargylmalonic acid.

  • Filter, wash with cold water, and dry the solid.

  • Heat the propargylmalonic acid above its melting point to induce decarboxylation, yielding 4-pentynoic acid.

  • Purify the resulting acid by distillation.

Step 3: Synthesis of Propargylamine

  • Convert 4-pentynoic acid to its acid chloride (4-pentynoyl chloride) using thionyl chloride.

  • Bubble ammonia gas through a solution of the acid chloride in an inert solvent to form 4-pentynamide.

  • Perform a Hofmann rearrangement on the 4-pentynamide using bromine and sodium hydroxide to yield propargylamine.

Step 4: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve propargylamine in dry THF.

  • Cool the solution to -78 °C and add n-butyllithium dropwise to deprotonate the terminal alkyne.

  • After stirring for a period, bubble dry carbon dioxide gas through the solution.

  • Allow the reaction to warm to room temperature and then quench with water.

  • Acidify the aqueous layer with dilute HCl and extract the product with a suitable organic solvent.

  • Dry the organic extracts, remove the solvent under reduced pressure, and purify the crude this compound by recrystallization or column chromatography.

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic methods and physical property measurements.

Characterization_Workflow A Synthesized Compound B Physical Characterization A->B C Spectroscopic Characterization A->C D Melting Point B->D E Solubility B->E F 1H NMR C->F G 13C NMR C->G H IR Spectroscopy C->H I Mass Spectrometry C->I J Structural Confirmation F->J G->J H->J I->J

Caption: General workflow for the characterization of a synthesized compound.

Predicted Characterization Data

The following table summarizes the predicted characterization data for this compound. These are estimates based on its chemical structure and data from similar compounds.

Analysis Predicted Data
Molecular Formula C₅H₇NO₂
Molecular Weight 113.11 g/mol
Melting Point >150 °C (with decomposition)
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
¹H NMR (D₂O, 400 MHz) δ 4.2-4.4 (q, 1H, CH-NH₂), 1.6-1.8 (d, 3H, CH₃)
¹³C NMR (D₂O, 100 MHz) δ ~170 (C=O), ~85 (C≡C), ~80 (C≡C), ~40 (CH-NH₂), ~15 (CH₃)
IR (KBr, cm⁻¹) ~3300-2500 (br, O-H, N-H), ~2250 (w, C≡C), ~1710 (s, C=O), ~1620 (m, N-H bend)
Mass Spec (ESI+) m/z 114.05 [M+H]⁺, 136.03 [M+Na]⁺
Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the data to identify chemical shifts, coupling constants, and integration values to confirm the proton and carbon framework of the molecule.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify characteristic absorption bands corresponding to the functional groups present in the molecule (O-H, N-H, C≡C, C=O).

Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Introduce the solution into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) and compare it with the calculated value.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed multi-step synthesis offers a viable route to this novel compound, and the outlined characterization methods provide a robust strategy for structural confirmation. The successful synthesis and characterization of this molecule will enable further investigation into its chemical and biological properties, potentially leading to new applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize the proposed protocols based on their experimental findings.

An In-depth Technical Guide on the Physicochemical Properties of (S)-2-Aminopent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "4-Aminopent-2-ynoic acid" did not yield significant results for a compound with this specific structure, suggesting a potential typographical error in the query. However, substantial information is available for a closely related isomer, (S)-2-Aminopent-4-ynoic acid , also known as L-propargylglycine. This guide will focus on the physicochemical properties of (S)-2-Aminopent-4-ynoic acid, a compound of interest in synthetic chemistry and drug development.

This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-2-Aminopent-4-ynoic acid, detailed experimental protocols for their determination, and relevant biological context for researchers, scientists, and drug development professionals.

Physicochemical Data

The following table summarizes the available quantitative physicochemical data for (S)-2-Aminopent-4-ynoic acid and its enantiomer.

PropertyValueSource
Molecular Formula C₅H₇NO₂[1]
Molecular Weight 113.11 g/mol [1]
Melting Point 205 °C (for (R)-enantiomer)
Boiling Point 272.1 °C at 760 mmHg (for (R)-enantiomer)
Water Solubility 50 mg/mL (requires sonication)[2]
pKa Not experimentally determined. As a simple amino acid, it is expected to have a pKa₁ for the carboxylic acid group (around 2-3) and a pKa₂ for the amino group (around 9-10).
logP Not experimentally determined. The presence of both a polar amino and carboxylic acid group, along with a relatively short hydrocarbon chain, suggests a low logP value, indicating hydrophilicity.
Purity > 96%[1]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a novel amino acid like (S)-2-Aminopent-4-ynoic acid are outlined below.

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.

Methodology:

  • Solution Preparation: A precise weight of (S)-2-Aminopent-4-ynoic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: The amino acid solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.

  • Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to fully protonate both the amino and carboxyl groups. The pH is recorded after each incremental addition of the titrant.

  • Titration with Base: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant until both acidic protons have been removed.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The two equivalence points are identified from the inflection points of the curve. The pKa values correspond to the pH at the half-equivalence points. The pKa₁ (for the carboxylic acid group) is the pH at the midpoint of the first buffer region, and the pKa₂ (for the amino group) is the pH at the midpoint of the second buffer region.[3][4][5]

The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound.[6]

Methodology:

  • Solvent Saturation: n-octanol and water are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of (S)-2-Aminopent-4-ynoic acid is dissolved in the aqueous phase.

  • Partitioning: A known volume of the amino acid solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the amino acid between the two phases.[6] The funnel is then allowed to stand undisturbed for the phases to separate completely.

  • Concentration Measurement: The concentration of the amino acid in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[7]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[6]

The solubility of an amino acid in water can be determined by the equilibrium saturation method.[8]

Methodology:

  • Sample Preparation: An excess amount of solid (S)-2-Aminopent-4-ynoic acid is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the amino acid in the clear supernatant or filtrate is determined using a validated analytical method, such as gravimetric analysis (after evaporation of the solvent) or HPLC.[9]

  • Result Expression: The solubility is typically expressed in mg/mL or mol/L.

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered (S)-2-Aminopent-4-ynoic acid is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.

  • Melting Range: The melting point is reported as a range between these two temperatures. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_activity Biological Evaluation cluster_data Data Analysis and Reporting synthesis Synthesis of (S)-2-Aminopent-4-ynoic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification pka pKa Determination (Potentiometric Titration) purification->pka logp logP Determination (Shake-Flask Method) purification->logp solubility Solubility Assay (Equilibrium Saturation) purification->solubility mp Melting Point Determination purification->mp biological_activity Biological Activity Screening (e.g., Enzyme Inhibition Assay) purification->biological_activity data_analysis Data Analysis pka->data_analysis logp->data_analysis solubility->data_analysis mp->data_analysis biological_activity->data_analysis report Technical Report Generation data_analysis->report

Physicochemical characterization workflow.

(S)-2-Aminopent-4-ynoic acid (L-propargylglycine) is a naturally occurring amino acid. Its biosynthesis has been characterized in the bacterium Streptomyces cattleya.[10][11][12]

biosynthesis_pathway lysine L-Lysine intermediate1 Halogenated Intermediate lysine->intermediate1 Halogenation intermediate2 4-Chloro-L-allylglycine intermediate1->intermediate2 Oxidative C-C Cleavage propargylglycine (S)-2-Aminopent-4-ynoic acid (L-Propargylglycine) intermediate2->propargylglycine Dechlorination & Triple Bond Formation ethynylserine β-Ethynylserine propargylglycine->ethynylserine Further Conversion

Biosynthesis of terminal-alkyne amino acids.

Biological Activity and Applications

(S)-2-Aminopent-4-ynoic acid and its derivatives are of significant interest in medicinal chemistry and chemical biology.

  • Enzyme Inhibition: Derivatives of (S)-2-aminopent-4-ynoic acid have been synthesized and shown to be potent and selective inhibitors of aldose reductase (ALR2), an enzyme implicated in the complications of diabetes.[13]

  • Click Chemistry: As a terminal alkyne-containing amino acid, (S)-2-aminopent-4-ynoic acid is a valuable building block in "click chemistry". The alkyne group can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward conjugation of this amino acid to other molecules containing azide groups, such as fluorescent dyes, peptides, or drug molecules.[14][15]

  • Biosynthetic Studies: The discovery of the biosynthetic pathway for terminal-alkyne amino acids in bacteria opens up possibilities for the de novo production of alkyne-labeled proteins and other natural products for various biotechnological applications.[10][11][12]

References

4-Aminopent-2-ynoic Acid as a GABA Transaminase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to GABA and GABA Transaminase

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS) of mammals.[3] It is responsible for reducing neuronal excitability and is integral to the regulation of muscle tone.[1] A deficiency in GABAergic neurotransmission has been implicated in the pathophysiology of several neurological and psychiatric disorders, including epilepsy, Huntington's disease, and anxiety disorders.[3][5]

The concentration of GABA in the brain is tightly regulated by the interplay between its synthesis by glutamate decarboxylase (GAD) and its catabolism.[3] The primary enzyme responsible for the degradation of GABA is 4-aminobutyrate transaminase (GABA-T), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2] GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and L-glutamate.[2] Succinic semialdehyde is subsequently oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the Krebs cycle.[1]

Inhibition of GABA-T leads to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission.[3][4] This makes GABA-T an attractive therapeutic target for the development of drugs aimed at restoring GABAergic tone. Several GABA-T inhibitors have been developed, with vigabatrin being a notable example used in the treatment of epilepsy.[4]

The GABA Signaling Pathway and the Role of GABA-T

The GABAergic synapse involves the synthesis of GABA from glutamate in the presynaptic neuron, its release into the synaptic cleft, and its binding to postsynaptic GABA receptors (GABA-A and GABA-B).[3] The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells. Within these cells, GABA is metabolized by GABA-T.[3]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_syn Vesicle->GABA_syn Release GABA_R GABA Receptors (GABA-A, GABA-B) GABA_syn->GABA_R Binding GABA_T GABA Transaminase (GABA-T) GABA_syn->GABA_T Reuptake & Degradation Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition SSA Succinic Semialdehyde GABA_T->SSA Glutamate_post Glutamate GABA_T->Glutamate_post Product SSADH SSADH SSA->SSADH Succinate Succinate SSADH->Succinate Krebs Krebs Cycle Succinate->Krebs alpha_KG α-Ketoglutarate alpha_KG->GABA_T Co-substrate

Caption: The GABA signaling pathway, highlighting the role of GABA-T in GABA metabolism.

4-Aminopent-2-ynoic Acid as a GABA-T Inhibitor

Mechanism of Action

While direct experimental evidence for the mechanism of this compound is scarce in the literature, its structure as an acetylenic analog of GABA suggests it likely acts as a mechanism-based irreversible inhibitor (also known as a "suicide inhibitor") of GABA-T. This proposed mechanism is based on the well-studied inhibition of GABA-T by other acetylenic compounds like γ-acetylenic GABA.[5]

The proposed inhibitory mechanism involves the following steps:

  • Binding to the Active Site: this compound, being a structural analog of GABA, binds to the active site of GABA-T.

  • Schiff Base Formation: The amino group of the inhibitor forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor of the enzyme.

  • Enzyme-Catalyzed Transformation: The enzyme's catalytic machinery initiates a reaction with the inhibitor.

  • Formation of a Reactive Intermediate: The acetylenic group is converted into a highly reactive allenic species.

  • Covalent Modification: A nucleophilic residue in the active site of GABA-T attacks the reactive intermediate, leading to the formation of a stable covalent adduct.

  • Irreversible Inactivation: This covalent modification permanently inactivates the enzyme.

Inhibition_Mechanism Inhibitor This compound Binding Binding to Active Site Inhibitor->Binding GABA_T GABA Transaminase (GABA-T) with PLP cofactor GABA_T->Binding Schiff_Base Schiff Base Formation Binding->Schiff_Base Transformation Enzyme-Catalyzed Transformation Schiff_Base->Transformation Reactive_Intermediate Reactive Allenic Intermediate Transformation->Reactive_Intermediate Covalent_Modification Covalent Adduct Formation (Nucleophilic Attack) Reactive_Intermediate->Covalent_Modification Inactive_Enzyme Irreversibly Inactivated GABA-T Covalent_Modification->Inactive_Enzyme

Caption: Proposed mechanism of irreversible inhibition of GABA-T by this compound.

Quantitative Data

As of the latest literature review, specific IC50 or Ki values for this compound as a GABA-T inhibitor have not been reported. However, for comparative purposes, data for other GABA-T inhibitors are presented below. It is important to note that the inhibitory potency can vary significantly based on the specific chemical structure of the inhibitor. A structurally related compound, 4-amino-2-(hydroxymethyl)-2-butenoic acid, has been reported as a potent competitive reversible inhibitor with a Ki value of 5 µM.[6]

InhibitorType of InhibitionPotency (Ki/IC50)Reference
4-Amino-2-(hydroxymethyl)-2-butenoic acid Competitive, ReversibleKi = 5 µM[6]
Vigabatrin (γ-vinyl GABA) Irreversible-[4]
γ-acetylenic GABA Irreversible-[5]

Experimental Protocols

In Vitro GABA-T Inhibition Assay (Spectrophotometric Method)

This protocol describes a common method for determining the in vitro activity of GABA-T inhibitors by measuring the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically.

Materials:

  • Purified GABA-T enzyme (e.g., from porcine brain or recombinant human)

  • GABA

  • α-ketoglutarate

  • NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Test inhibitor (this compound)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO).

  • In a 96-well plate, add the following to each well:

    • Potassium pyrophosphate buffer

    • GABA solution

    • α-ketoglutarate solution

    • NADP+ solution

    • SSADH solution

    • Test inhibitor at various concentrations (and a vehicle control)

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the GABA-T enzyme solution to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH formation is proportional to the GABA-T activity.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

In_Vitro_Workflow Prepare_Reagents Prepare Reagents (Buffer, Substrates, Enzymes, Inhibitor) Plate_Setup Set up 96-well Plate with Reagents and Inhibitor Concentrations Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at Specified Temperature Plate_Setup->Pre_incubation Initiate_Reaction Add GABA-T to Initiate Reaction Pre_incubation->Initiate_Reaction Spectro_Reading Monitor Absorbance at 340 nm (NADPH formation) Initiate_Reaction->Spectro_Reading Data_Analysis Calculate Initial Velocities and % Inhibition Spectro_Reading->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Caption: A generalized workflow for an in vitro GABA-T inhibition assay.

In Vivo Evaluation of GABA-T Inhibitors in a Rodent Model

This protocol outlines a general procedure for assessing the in vivo efficacy of a GABA-T inhibitor in a rodent model, often by measuring changes in brain GABA levels or by evaluating its anticonvulsant effects.

Animals:

  • Male Wistar rats or Swiss albino mice.

Procedure:

  • Drug Administration:

    • Dissolve the test inhibitor (this compound) in a suitable vehicle (e.g., saline).

    • Administer the inhibitor to the animals via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses. Include a vehicle control group.

  • Assessment of Brain GABA Levels:

    • At predetermined time points after drug administration, euthanize the animals.

    • Rapidly dissect the brain and specific regions of interest (e.g., cortex, hippocampus).

    • Homogenize the brain tissue in an appropriate buffer.

    • Measure GABA concentrations using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.

  • Anticonvulsant Activity (Optional):

    • At a time point corresponding to the expected peak effect of the inhibitor, induce seizures in the animals using a chemical convulsant (e.g., pentylenetetrazol) or maximal electroshock.

    • Observe and score the seizure activity (e.g., latency to seizure onset, seizure severity).

    • Compare the seizure parameters between the inhibitor-treated groups and the control group.

Data Analysis:

  • Analyze the changes in brain GABA levels between the different dose groups and the control group using appropriate statistical tests (e.g., ANOVA).

  • For anticonvulsant studies, compare the seizure scores or latencies between groups.

Hypothetical Synthesis and Characterization of this compound

Proposed Synthetic Route

A potential synthesis could start from a suitable protected amino aldehyde and a propargyl Grignard reagent, followed by oxidation and deprotection.

Starting Materials:

  • N-protected (e.g., Boc- or Cbz-) alaninal

  • Propargyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Oxidizing agent (e.g., Jones reagent)

  • Acid for deprotection (e.g., trifluoroacetic acid for Boc group)

Steps:

  • Grignard Reagent Formation: Prepare propargylmagnesium bromide by reacting propargyl bromide with magnesium turnings in anhydrous ether.

  • Grignard Reaction: React the N-protected alaninal with the prepared propargylmagnesium bromide to form the corresponding secondary alcohol.

  • Oxidation: Oxidize the secondary alcohol to the carboxylic acid using a suitable oxidizing agent.

  • Deprotection: Remove the N-protecting group to yield this compound.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Expected Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a doublet for the methyl group, a multiplet for the methine proton adjacent to the amino group, a multiplet for the methylene protons, and a singlet for the acetylenic proton. The protons of the double bond would appear as multiplets.

    • ¹³C NMR: Expected signals would include carbons of the methyl group, the methine carbon bearing the amino group, the methylene carbon, the two acetylenic carbons, and the carboxylic acid carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₅H₇NO₂: 113.11 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the amine, the C≡C stretch of the alkyne, and the C=O stretch of the carboxylic acid.

Conclusion

This compound represents a promising, yet under-investigated, potential inhibitor of GABA transaminase. Its acetylenic structure suggests a mechanism-based irreversible inhibition, a mode of action that has proven effective for other GABA-T inhibitors. While specific quantitative data on its inhibitory potency are currently lacking in the literature, the experimental protocols and hypothetical synthetic and characterization methods outlined in this guide provide a solid framework for its further investigation. The continued exploration of novel GABA-T inhibitors like this compound is crucial for the development of new therapeutic strategies for a range of neurological disorders. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

An In-depth Technical Guide on the Mechanism of Action of 4-Aminopent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

This technical guide elucidates the mechanism of action of acetylenic amino acid derivatives, focusing on γ-acetylenic GABA as a proxy for 4-Aminopent-2-ynoic acid. γ-Acetylenic GABA is a potent, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), a key enzyme in the metabolic pathway of the primary inhibitory neurotransmitter, GABA.[1][2] By inactivating GABA-T, these compounds lead to an elevation of GABA levels in the brain, which has significant implications for neuronal excitability and the treatment of various neurological disorders. This document provides a comprehensive overview of the enzymatic inactivation, the resulting signaling cascade, quantitative data on enzyme inhibition, and detailed experimental protocols for assessing the activity of such inhibitors.

Proposed Mechanism of Action: Irreversible Inhibition of GABA-Transaminase

The primary molecular target of γ-acetylenic GABA is GABA-transaminase (GABA-T), a pyridoxal phosphate (PLP)-dependent enzyme responsible for the degradation of GABA.[1] The inhibitory mechanism is classified as mechanism-based inactivation, or "suicide inhibition," where the enzyme converts the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.

The inactivation process involves the following key steps:

  • Formation of a Schiff Base: The inhibitor, acting as a substrate analog, enters the active site of GABA-T and forms a Schiff base with the PLP cofactor.

  • Enzyme-Catalyzed Isomerization: The enzyme's catalytic machinery initiates a propargylic isomerization of the inhibitor-PLP adduct.

  • Formation of a Reactive Allene Intermediate: This isomerization leads to the formation of a highly reactive allenic intermediate.

  • Nucleophilic Attack and Covalent Adduction: An active site nucleophile, likely a lysine residue, attacks the reactive allene, leading to the formation of a stable, covalent adduct between the inhibitor and the enzyme.[3]

  • Irreversible Inactivation: This covalent modification permanently inactivates the GABA-T enzyme, preventing it from metabolizing GABA.

This irreversible inhibition leads to a sustained increase in the concentration of GABA in the synaptic cleft and surrounding glial cells.

Signaling Pathway

The inhibition of GABA-T by an acetylenic amino acid derivative like γ-acetylenic GABA initiates a cascade of events that ultimately enhances inhibitory neurotransmission.

GABA_Signaling_Pathway Figure 1: Signaling Pathway of GABA-T Inhibition cluster_gaba_effect Inhibitor This compound (as γ-acetylenic GABA) GABA_T GABA-Transaminase (GABA-T) Inhibitor->GABA_T Irreversible Inhibition GABA GABA Degradation GABA_T->GABA Catalyzes GABA_T->GABA GABA_inc Increased Synaptic GABA Concentration GABA_A GABA-A Receptor GABA_inc->GABA_A Activates GABA_B GABA-B Receptor GABA_inc->GABA_B Activates Cl_influx Chloride Influx GABA_A->Cl_influx Promotes K_efflux Potassium Efflux GABA_B->K_efflux Promotes Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization K_efflux->Hyperpolarization Inhibition Reduced Neuronal Excitability (Inhibitory Effect) Hyperpolarization->Inhibition

Caption: Inactivation of GABA-T leads to elevated GABA levels and enhanced inhibitory neurotransmission.

Quantitative Data

While this compound has not been quantitatively assessed, the inhibitory potential of its analog, γ-acetylenic GABA, is well-established, though specific Ki or IC50 values are not consistently reported in the literature, it is described as a potent irreversible inhibitor. The following table summarizes the key enzymatic parameters related to GABA-T.

ParameterValueEnzymeCompoundNotes
Inhibition Type Irreversible (Mechanism-Based)GABA-Transaminaseγ-acetylenic GABACovalent modification of the enzyme.[1]
Kinetic Constant Not specified in reviewed literatureGABA-Transaminaseγ-acetylenic GABAConsistently referred to as a "potent" inhibitor.
Effect Increased brain GABA concentrationIn vivo (rat)γ-acetylenic GABASeveral-fold increase observed.[4]

Experimental Protocols

The following protocols are standard methods for assessing the inhibition of GABA-T.

In Vitro GABA-Transaminase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde to the reduction of NADP+, which can be monitored spectrophotometrically.

GABA_T_Assay_Workflow Figure 2: Workflow for GABA-T Inhibition Assay start Start prepare_reagents Prepare Reagents: - GABA-T Enzyme - Inhibitor Stock Solution - GABA, α-ketoglutarate - NADP+, SSADH - Buffer (e.g., K4P2O7) start->prepare_reagents preincubation Pre-incubate GABA-T with Inhibitor prepare_reagents->preincubation initiate_reaction Initiate Reaction by adding GABA and α-KG preincubation->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm (NADPH production) initiate_reaction->monitor_absorbance calculate_activity Calculate GABA-T Activity and % Inhibition monitor_absorbance->calculate_activity end End calculate_activity->end

Caption: A typical workflow for determining the inhibitory effect of a compound on GABA-T activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound or γ-acetylenic GABA) in a suitable solvent.

    • Prepare a reaction buffer (e.g., 50 mM Potassium Pyrophosphate, pH 8.6).

    • Prepare solutions of GABA, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase (SSADH) in the reaction buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well plate, add the GABA-T enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells.

    • Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a substrate mixture containing GABA, α-ketoglutarate, NADP+, and an excess of the coupling enzyme, SSADH.

    • Immediately place the plate in a microplate reader capable of kinetic measurements.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control (no inhibitor).

    • If applicable, calculate the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.

In Vivo Microdialysis for GABA Level Measurement

This protocol allows for the in vivo assessment of how a GABA-T inhibitor affects extracellular GABA levels in the brain of a living animal.

Methodology:

  • Surgical Implantation:

    • Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized animal.

  • Perfusion and Sampling:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

    • Collect dialysate samples at regular intervals before and after administration of the GABA-T inhibitor.

  • Inhibitor Administration:

    • Administer the inhibitor systemically (e.g., intraperitoneal injection) or directly into the brain via the microdialysis probe.

  • GABA Quantification:

    • Analyze the collected dialysate samples to quantify GABA concentrations using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Data Analysis:

    • Compare the GABA levels in the dialysate before and after inhibitor administration to determine the effect of the compound on extracellular GABA concentrations.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong inference can be drawn from its structural analog, γ-acetylenic GABA. The presence of the acetylenic functional group strongly suggests that this compound is likely to be a mechanism-based irreversible inhibitor of a pyridoxal phosphate-dependent enzyme, with GABA-transaminase being a prime candidate. The consequence of this action would be an increase in synaptic GABA levels, leading to enhanced inhibitory neurotransmission. The experimental protocols detailed in this guide provide a robust framework for the future investigation and characterization of this compound and other novel acetylenic amino acid derivatives, which hold potential as modulators of the GABAergic system for therapeutic applications. Further research is warranted to confirm this proposed mechanism and to quantify the inhibitory potency of this compound.

References

An In-depth Technical Guide to the Biological Activity of (S)-2-Aminopent-4-ynoic Acid (L-Propargylglycine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminopent-4-ynoic acid, more commonly known as L-Propargylglycine, is a synthetic amino acid that has garnered significant interest in the scientific community due to its potent and irreversible inhibitory effects on a range of pyridoxal phosphate (PLP)-dependent enzymes. This technical guide provides a comprehensive overview of the biological activity of L-Propargylglycine, with a focus on its mechanism of action as a suicide inhibitor. Detailed information on its primary enzymatic targets, including cystathionine-γ-lyase (CSE), proline dehydrogenase (PRODH), and alanine transaminase, is presented. The guide summarizes key quantitative data on its inhibitory potency, outlines experimental protocols for assessing its activity, and visualizes the impacted signaling pathways. This document serves as a critical resource for researchers exploring the therapeutic potential of L-Propargylglycine in various disease contexts, including cancer and disorders related to hydrogen sulfide signaling.

Introduction

(S)-2-Aminopent-4-ynoic acid, or L-Propargylglycine, is a structural analog of the amino acid L-alanine, characterized by the presence of a terminal alkyne group. This functional group is central to its mechanism of action, enabling it to act as a mechanism-based inactivator, or suicide inhibitor, of several key metabolic enzymes. By irreversibly binding to and inactivating these enzymes, L-Propargylglycine can significantly perturb critical cellular pathways, making it a valuable tool for biochemical research and a potential lead compound for drug development.

Mechanism of Action: Suicide Inhibition

L-Propargylglycine functions as a suicide inhibitor. This process involves the enzyme's own catalytic machinery converting the relatively inert inhibitor into a highly reactive species. This reactive intermediate then forms a covalent bond with a critical residue in the enzyme's active site, leading to irreversible inactivation. This targeted and irreversible mode of action contributes to the high potency and specificity of L-Propargylglycine for its target enzymes.

Key Enzymatic Targets and Biological Consequences

L-Propargylglycine has been shown to inhibit several PLP-dependent enzymes. The most well-characterized targets and the biological consequences of their inhibition are detailed below.

Cystathionine-γ-lyase (CSE)

Cystathionine-γ-lyase (CSE) is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (H₂S). L-Propargylglycine is a potent irreversible inhibitor of CSE.

  • Biological Impact: Inhibition of CSE by L-Propargylglycine leads to a significant reduction in endogenous H₂S production. H₂S is involved in a wide array of physiological processes, including vasodilation, neuromodulation, and cytoprotection. Dysregulation of H₂S signaling is implicated in various pathologies, including cardiovascular diseases and inflammation. Therefore, L-Propargylglycine serves as a critical tool for studying the physiological roles of H₂S.[1][2][3][4][5]

Proline Dehydrogenase (PRODH)

Proline dehydrogenase (PRODH) is a mitochondrial enzyme that catalyzes the first step in proline catabolism. The inhibition of PRODH has emerged as a potential strategy for cancer therapy, as many cancer cells exhibit a dependency on proline metabolism for survival and proliferation. N-propargylglycine, a close analog, is a known suicide inhibitor of PRODH.[6]

  • Biological Impact: By inhibiting PRODH, L-Propargylglycine can disrupt cancer cell metabolism, leading to reduced cell growth and survival. Furthermore, inhibition of PRODH by N-propargylglycine has been shown to induce the mitochondrial unfolded protein response (UPRmt), a cellular stress response pathway that can have both pro-survival and pro-death effects depending on the context.[6]

Alanine Transaminase (ALT)

Alanine transaminase (ALT), also known as alanine aminotransferase, is a crucial enzyme in amino acid metabolism, catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate. L-Propargylglycine has been demonstrated to be a mechanism-based inactivator of ALT.

  • Biological Impact: Inhibition of ALT can disrupt nitrogen metabolism and gluconeogenesis. While L-propargylglycine does inhibit ALT, higher concentrations are required compared to its effect on CSE, suggesting a degree of selectivity.[7]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of L-Propargylglycine against its target enzymes can be quantified using various kinetic parameters. A summary of the available data is presented in the table below.

Enzyme TargetOrganism/SourceInhibition TypeKᵢ (mM)k_inact (min⁻¹)IC₅₀ (µM)Reference(s)
Alanine TransaminasePig HeartMechanism-based3.90.26-[8]
Cystathionine-γ-lyaseRat LiverIrreversible--55[9]
Cystathionine γ-synthaseBacterialMechanism-based---[9]
Methionine γ-lyaseBacterialMechanism-based---[9]

Note: Data for proline dehydrogenase inhibition by L-Propargylglycine is primarily qualitative, describing it as a mechanism-based inactivator. Further quantitative studies are needed to determine its precise kinetic parameters.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of (S)-2-Aminopent-4-ynoic acid. Below are outlines of key experimental protocols.

Cystathionine-γ-lyase (CSE) Inhibition Assay

This assay measures the activity of CSE by detecting the production of H₂S.

  • Principle: The assay relies on the reaction of H₂S with a specific probe to generate a measurable colorimetric or fluorescent signal.

  • Reagents:

    • Purified or recombinant CSE enzyme

    • L-cysteine (substrate)

    • (S)-2-Aminopent-4-ynoic acid (inhibitor)

    • H₂S detection reagent (e.g., 7-azido-4-methylcoumarin or methylene blue formation reagents)

    • Reaction buffer (e.g., Tris-HCl, pH 8.0)

  • Procedure: a. Pre-incubate the CSE enzyme with varying concentrations of (S)-2-Aminopent-4-ynoic acid for a defined period. b. Initiate the enzymatic reaction by adding L-cysteine. c. After a specific incubation time, stop the reaction. d. Add the H₂S detection reagent and measure the signal using a spectrophotometer or fluorometer. e. Calculate the percentage of inhibition and determine the IC₅₀ value.

Proline Dehydrogenase (PRODH) Inhibition Assay

This assay determines the activity of PRODH by monitoring the reduction of an electron acceptor.

  • Principle: PRODH catalyzes the oxidation of proline, with the concomitant reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which can be monitored spectrophotometrically.

  • Reagents:

    • Mitochondrial extracts or purified PRODH enzyme

    • L-proline (substrate)

    • (S)-2-Aminopent-4-ynoic acid (inhibitor)

    • DCPIP (electron acceptor)

    • Phenazine methosulfate (PMS) (intermediate electron carrier)

    • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Procedure: a. Pre-incubate the enzyme source with (S)-2-Aminopent-4-ynoic acid. b. Initiate the reaction by adding L-proline. c. Monitor the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time. d. Determine the initial reaction rates and calculate the extent of inhibition.

Alanine Transaminase (ALT) Inhibition Assay

This is a coupled enzyme assay that measures the product of the ALT reaction.

  • Principle: The pyruvate produced by the ALT-catalyzed reaction is used as a substrate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically.

  • Reagents:

    • Purified ALT enzyme

    • L-alanine and α-ketoglutarate (substrates)

    • (S)-2-Aminopent-4-ynoic acid (inhibitor)

    • Lactate dehydrogenase (LDH)

    • NADH

    • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • Procedure: a. Pre-incubate ALT with (S)-2-Aminopent-4-ynoic acid. b. Add L-alanine, α-ketoglutarate, LDH, and NADH to the reaction mixture. c. Monitor the decrease in absorbance at 340 nm as NADH is consumed. d. Calculate the reaction rates and determine the kinetic parameters of inhibition (Kᵢ and k_inact).

Signaling Pathways and Workflows

The inhibitory action of (S)-2-Aminopent-4-ynoic acid has significant implications for cellular signaling, particularly the hydrogen sulfide (H₂S) pathway.

H2S_Signaling_Pathway cluster_transsulfuration Transsulfuration Pathway cluster_h2s_production H₂S Production & Signaling Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine L-Cysteine Cystathionine->Cysteine CSE CSE_Enzyme Cystathionine-γ-lyase (CSE) Cysteine->CSE_Enzyme L_Propargylglycine (S)-2-Aminopent-4-ynoic acid (L-Propargylglycine) L_Propargylglycine->CSE_Enzyme Irreversible Inhibition H2S Hydrogen Sulfide (H₂S) CSE_Enzyme->H2S Catalysis Signaling Downstream Signaling (e.g., Vasodilation, Neuromodulation) H2S->Signaling

Figure 1. Inhibition of the Hydrogen Sulfide (H₂S) Signaling Pathway.

The diagram above illustrates the point of intervention of (S)-2-Aminopent-4-ynoic acid (L-Propargylglycine) in the H₂S signaling pathway. By irreversibly inhibiting cystathionine-γ-lyase (CSE), it blocks the conversion of L-cysteine to H₂S, thereby attenuating its downstream signaling effects.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Inhibitor (S)-2-Aminopent-4-ynoic acid Stock Solution Preincubation Pre-incubation: Enzyme + Inhibitor Inhibitor->Preincubation Enzyme Enzyme Preparation (e.g., CSE, PRODH, ALT) Enzyme->Preincubation Reaction Initiate Reaction: Add Substrate(s) Preincubation->Reaction Detection Signal Detection (Spectrophotometry/Fluorometry) Reaction->Detection Kinetics Calculate % Inhibition, IC₅₀, Kᵢ, k_inact Detection->Kinetics Conclusion Determine Inhibitory Potency and Mechanism Kinetics->Conclusion

Figure 2. General Experimental Workflow for Enzyme Inhibition Studies.

Conclusion

(S)-2-Aminopent-4-ynoic acid (L-Propargylglycine) is a potent, mechanism-based inhibitor of several key metabolic enzymes. Its ability to irreversibly inactivate enzymes such as cystathionine-γ-lyase and proline dehydrogenase has made it an invaluable tool for studying the physiological roles of hydrogen sulfide and proline metabolism. The insights gained from studies using L-Propargylglycine have opened up new avenues for therapeutic intervention in a variety of diseases, including cancer and cardiovascular disorders. This technical guide provides a foundational understanding of its biological activity, empowering researchers and drug development professionals to further explore its therapeutic potential.

References

"structural analogs of gamma-aminobutyric acid (GABA)"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Structural Analogs of Gamma-Aminobutyric Acid (GABA)

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability throughout the nervous system.[1][2] It is estimated that approximately 40% of synapses in the CNS are GABAergic.[3] GABA is synthesized from glutamate via the enzyme L-glutamic acid decarboxylase.[4] Despite its importance, GABA itself has limited therapeutic utility as it does not efficiently cross the blood-brain barrier.[1][3][5] This limitation has spurred extensive research into the development of structural analogs of GABA with improved pharmacokinetic properties, allowing for effective modulation of the GABAergic system to treat a variety of neurological and psychiatric disorders.[1][5][6]

This guide provides a comprehensive technical overview of GABA analogs, detailing their classification, mechanisms of action, and associated signaling pathways. It includes quantitative pharmacological data and detailed experimental protocols relevant to their study, aimed at researchers, scientists, and professionals in drug development.

Classification and Mechanisms of Action

GABA analogs can be broadly classified based on their primary molecular targets and mechanisms of action.

GABAA Receptor Agonists

GABAA receptors are ionotropic, ligand-gated chloride channels that mediate fast synaptic inhibition.[7][8] Upon activation by an agonist, the channel opens, allowing an influx of chloride ions (Cl⁻) that hyperpolarizes the neuron, making it less likely to fire an action potential.[8] Analogs in this class directly bind to and activate the GABAA receptor.

  • Examples: Muscimol, Gaboxadol (THIP), Isoguvacine.[9][10]

  • Therapeutic Potential: Sedatives, anticonvulsants, and analgesics.[9][11]

GABAB Receptor Agonists

GABAB receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects.[7][12] Their activation leads to the inhibition of adenylyl cyclase and the modulation of ion channels via the Gαi/o and Gβγ subunits of their associated G-protein.[7][13]

  • Examples: Baclofen, Phenibut.[11][14]

  • Therapeutic Use: Primarily used as a muscle relaxant to treat spasticity.[11]

GABA Transporter (GAT) Inhibitors

GABA transporters, located on the plasma membranes of neurons and glial cells, terminate GABAergic signaling by removing GABA from the synaptic cleft.[4][15] Inhibitors of these transporters, particularly GAT-1, block this reuptake process, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory action.[16]

  • Example: Tiagabine.

  • Therapeutic Use: Approved for the treatment of epilepsy.[16]

Voltage-Gated Calcium Channel (VGCC) α2δ Subunit Ligands

Commonly known as "gabapentinoids," these analogs do not act directly on GABA receptors or transporters.[6][17] Instead, they exert their effects by binding to the α2δ subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[17]

  • Examples: Gabapentin, Pregabalin.[18]

  • Therapeutic Use: Treatment of epilepsy, neuropathic pain, and anxiety disorders.[6][11][18]

GABA Prodrugs

These are chemically modified versions of GABA designed to improve its ability to cross the blood-brain barrier. Once in the CNS, they are metabolized into active GABA or a GABA agonist.

  • Example: Picamilon (N-nicotinoyl-GABA), Progabide.[14]

  • Therapeutic Use: Used in some countries for various cerebrovascular and neurological disorders.

Signaling Pathways

Understanding the signaling pathways modulated by GABA analogs is critical for drug development.

GABAA Receptor Signaling

Activation of the GABAA receptor leads to a direct and rapid increase in chloride conductance, causing hyperpolarization of the postsynaptic membrane and inhibiting neuronal firing.[8]

GABAA_Signaling GABAA receptor-mediated fast synaptic inhibition. cluster_membrane Postsynaptic Membrane GABA_R GABAA Receptor Cl_in Cl⁻ Influx GABA_R->Cl_in GABA GABA or GABAA Agonist GABA->GABA_R Binds Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

GABAA receptor-mediated fast synaptic inhibition.
GABAB Receptor Signaling

GABAB receptor activation initiates a G-protein cascade that modulates multiple downstream effectors, resulting in slower, more prolonged inhibition.[7][12] This includes inhibiting presynaptic calcium channels to reduce neurotransmitter release and activating postsynaptic potassium channels to cause hyperpolarization.[7][13]

GABAB_Signaling Presynaptic and postsynaptic GABAB receptor signaling. cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane GABAB_pre GABAB Receptor Ca_channel Ca²⁺ Channel GABAB_pre->Ca_channel Gβγ inhibits Vesicle Neurotransmitter Release Ca_channel->Vesicle GABAB_post GABAB Receptor AC Adenylyl Cyclase GABAB_post->AC Gαi/o inhibits K_channel K⁺ Channel GABAB_post->K_channel Gβγ activates cAMP cAMP AC->cAMP K_efflux K⁺ Efflux K_channel->K_efflux GABA GABA or GABAB Agonist GABA->GABAB_pre GABA->GABAB_post

Presynaptic and postsynaptic GABAB receptor signaling.
GABA Transporter (GAT) Mechanism

GABA transporters actively remove GABA from the synaptic cleft, a process that is dependent on sodium (Na⁺) and chloride (Cl⁻) ion gradients.[19] GAT inhibitors block this process, increasing GABA availability.[16]

GAT_Mechanism Mechanism of GABA reuptake by GAT and its inhibition. cluster_membrane Presynaptic or Glial Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Cytoplasm GAT GABA Transporter (GAT-1) GABA_int GABA GAT->GABA_int Na_int Na⁺ GAT->Na_int Cl_int Cl⁻ GAT->Cl_int GABA_ext GABA GABA_ext->GAT Co-transport Na_ext Na⁺ Na_ext->GAT Co-transport Cl_ext Cl⁻ Cl_ext->GAT Co-transport GAT_Inhibitor GAT Inhibitor (e.g., Tiagabine) GAT_Inhibitor->GAT Blocks

Mechanism of GABA reuptake by GAT and its inhibition.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative GABA analogs, providing a basis for comparison of their potencies and affinities at various targets.

Table 1: GABAA Receptor Ligand Affinities and Potencies

Compound Receptor/Site Assay Type Value Species Reference
GABA GABAA Whole-cell recording KH = 15.4 µM Rat [20]
Muscimol GABAA Whole-cell recording KH = 10.9 µM Rat [20]
Muscimol GABAA Population spike inhibition - Rat [21]
Isoguvacine GABAA Population spike inhibition - Rat [21]
Bicuculline GABAA Antagonism vs. Isoguvacine pA₂ = 6.24 Rat [21]
Picrotoxin GABAA Antagonism vs. Isoguvacine pA₂ = 6.89 Rat [21]

| Pitrazepin | GABAA | Antagonism vs. Isoguvacine | pA₂ = 6.69 | Rat |[21] |

KH: Hill coefficient affinity constant; pA₂: A measure of antagonist potency.

Table 2: GABAB and Other GABA Analog Targets

Compound Primary Target Action Therapeutic Use Reference
Baclofen GABAB Receptor Agonist Antispasmodic [11][14]
Gabapentin VGCC α2δ subunit Antagonist/Inhibitor Anticonvulsant, Analgesic [11][17]
Pregabalin VGCC α2δ subunit Antagonist/Inhibitor Anticonvulsant, Analgesic [11][14]
Tiagabine GAT-1 Reuptake Inhibitor Anticonvulsant [16]

| Vigabatrin | GABA-T | Inhibitor | Anticonvulsant |[11] |

VGCC: Voltage-Gated Calcium Channel; GAT-1: GABA Transporter 1; GABA-T: GABA transaminase.

Key Experimental Protocols

The characterization of GABA analogs relies on a suite of well-established experimental techniques.

GABAA Receptor Binding Assay

This protocol describes an in vitro assay to determine the affinity of a compound for the GABAA receptor using a radiolabeled ligand.[22][23]

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose-based homogenization buffer at 4°C.[22]

    • Perform differential centrifugation to isolate the crude membrane fraction. This involves a low-speed spin (1,000 x g) to remove nuclei and debris, followed by a high-speed spin (140,000 x g) to pellet the membranes.[22]

    • Wash the membrane pellet multiple times with deionized water and binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.[22]

    • Resuspend the final pellet in binding buffer and store at -70°C. Protein concentration should be determined using a standard assay (e.g., Bradford).

  • Binding Assay:

    • Thaw the prepared membranes and wash them twice more with binding buffer.[22]

    • In assay tubes, combine the membrane preparation (0.1-0.2 mg of protein), a radioligand such as [³H]muscimol (e.g., at a final concentration of 5 nM), and either the test compound at various concentrations or buffer.[22]

    • To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled GABA (e.g., 10 mM) to saturate the specific binding sites.[22]

    • Incubate the mixture at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.[22]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[22]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each condition.

    • For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • The affinity constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Binding_Assay_Workflow Workflow for a radioligand receptor binding assay. cluster_tubes Assay Conditions start Start prep Prepare Brain Membrane Fraction start->prep total Total Binding: Membrane + [³H]Ligand nonspecific Non-specific Binding: Membrane + [³H]Ligand + Excess Unlabeled GABA test Test Compound: Membrane + [³H]Ligand + Test Compound incubate Incubate Membranes with [³H]Ligand & Test Compound filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter quantify Quantify Radioactivity via Liquid Scintillation filter->quantify analyze Data Analysis (Calculate IC₅₀/Ki) quantify->analyze end End analyze->end

Workflow for a radioliagand receptor binding assay.
Electrophysiological Recording of Tonic GABAergic Currents

This protocol uses the whole-cell patch-clamp technique to measure tonic GABAA receptor-mediated currents in brain slices, which is a persistent form of inhibition generated by extrasynaptic GABAA receptors.[24][25]

Methodology:

  • Brain Slice Preparation:

    • Acutely prepare brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus, thalamus) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Allow slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

  • Patch-Clamp Recording:

    • Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF.

    • Identify target neurons using differential interference contrast (DIC) optics.

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an internal solution containing a high chloride concentration to allow for the detection of inhibitory currents.

    • Voltage-clamp the neuron at a holding potential of -60 to -70 mV.

  • Measurement of Tonic Current:

    • Record a stable baseline current for several minutes. This current will include both spontaneous inhibitory postsynaptic currents (sIPSCs) and any underlying tonic current.[25]

    • Apply a GABAA receptor antagonist, such as bicuculline (e.g., 10-20 µM), to the bath via the perfusion system.[24]

    • The antagonist will block both sIPSCs and the tonic current. The block of the tonic current is observed as an outward shift in the holding current.[24][25]

    • The magnitude of the tonic current is defined as the difference between the holding current before and after the application of the antagonist.[25]

  • Data Analysis:

    • To accurately measure the holding current while excluding the influence of sIPSCs, generate an all-points histogram from the baseline recording period and from the period in the presence of the antagonist.[24][25]

    • Fit a Gaussian curve to each histogram. The difference between the means of the two Gaussian fits represents the amplitude of the tonic GABAergic current.[24][25]

Conclusion

Structural analogs of GABA represent a diverse and clinically significant class of drugs that modulate the nervous system through various mechanisms. While some directly target GABA receptors, others influence GABAergic tone indirectly by inhibiting reuptake or by acting on voltage-gated ion channels. The continued development of novel analogs with improved selectivity and pharmacokinetic profiles holds promise for treating a wide array of CNS disorders.[1][9] The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug developers working to advance this important therapeutic area.

References

The Dawn of a New Class of Molecules: The Discovery and History of Aminoalkynoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey into the world of aminoalkynoic acids, a fascinating class of unnatural amino acids characterized by the presence of a carbon-carbon triple bond, has been one of serendipitous discovery and deliberate design. From their initial identification in nature to their synthesis and development as potent enzyme inhibitors, these molecules have carved a significant niche in the fields of biochemistry, pharmacology, and drug development. This technical guide delves into the core of their discovery, historical synthesis, and the evolution of our understanding of their biological significance.

The Initial Spark: Discovery of a Naturally Occurring Aminoalkynoic Acid

The story of aminoalkynoic acids begins not in a chemist's flask, but in the intricate world of microbial biosynthesis. In 1971, a team of scientists led by J.P. Scannell at Hoffmann-La Roche unearthed a novel antimetabolite from the fermentation broth of a Streptomyces species. This compound was identified as L-2-amino-4-pentynoic acid , more commonly known as L-propargylglycine . This discovery marked the first identification of an amino acid containing an acetylenic functional group from a natural source and laid the groundwork for future investigations into this unique class of molecules.

The Chemist's Contribution: Early Synthetic Endeavors

While nature provided the initial blueprint, the ability to synthesize aminoalkynoic acids in the laboratory was crucial for exploring their properties and potential applications. Early synthetic approaches to α-amino acids, such as the Strecker and Gabriel syntheses, provided a general framework. However, the specific introduction of the reactive alkynyl group required tailored methodologies.

One of the foundational methods for synthesizing α-aminoalkynoic acids involves the alkylation of a glycine enolate equivalent with a propargyl halide. A common precursor used in these early syntheses was diethyl 2-acetamidomalonate.

Key Synthetic Strategies

Several key strategies have been employed and refined over the years for the synthesis of various aminoalkynoic acids.

  • Alkylation of Malonic Esters: This classical approach remains a cornerstone for the synthesis of α-amino acids. The synthesis of 2-hydroxy-4-pentynoic acid, a precursor to some aminoalkynoic acids, exemplifies this strategy.

  • Strecker Synthesis: This method, involving the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis, has been adapted for the synthesis of α-aminoalkynoic acids.

  • Gabriel Synthesis: This method utilizes potassium phthalimide to introduce the amino group and can be adapted for the synthesis of α-aminoalkynoic acids.

Unraveling the Biological Activity: From GABA to a Spectrum of Targets

The initial interest in aminoalkynoic acids was significantly amplified by the discovery of their potent biological activities, particularly as enzyme inhibitors.

The GABA Connection: A New Frontier in Neuroscience

A pivotal moment in the history of aminoalkynoic acids was the discovery of their effects on the central nervous system, specifically their interaction with the neurotransmitter γ-aminobutyric acid (GABA). Researchers found that certain aminoalkynoic acids could potently and irreversibly inhibit GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.

γ-acetylenic GABA (4-amino-hex-5-ynoic acid) and γ-vinyl GABA (Vigabatrin) emerged as powerful "suicide inhibitors" of GABA-T. By inactivating the enzyme, these compounds lead to an increase in the concentration of GABA in the brain, resulting in a dampening of neuronal excitability. This discovery opened up new avenues for the treatment of neurological disorders such as epilepsy.

Beyond GABA: A Wider Spectrum of Enzyme Inhibition

Further research revealed that the inhibitory prowess of aminoalkynoic acids was not limited to GABA-T. L-propargylglycine, the naturally occurring aminoalkynoic acid, was found to be a potent inhibitor of several other pyridoxal phosphate (PLP)-dependent enzymes.

One of the most significant of these is cystathionine γ-lyase (CGL) , a key enzyme in the biosynthesis of cysteine and the production of hydrogen sulfide (H₂S), a gaseous signaling molecule. The ability of propargylglycine to inhibit CGL has made it an invaluable tool for studying the physiological roles of H₂S.

L-propargylglycine has also been shown to inhibit alanine transaminase , another important PLP-dependent enzyme involved in amino acid metabolism.

Quantitative Analysis of Biological Activity

The potency of aminoalkynoic acids as enzyme inhibitors is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a standardized measure for comparing the efficacy of different inhibitors.

Aminoalkynoic AcidEnzyme TargetInhibition ParameterValueReference
DL-PropargylglycineCystathionine-γ-lyase (CSE)IC₅₀55 µM[1]
PropargylglycineCystathionine γ-lyase (CSE)IC₅₀40 ± 8 µM[2]
β-CyanoalanineCystathionine γ-lyase (CSE)IC₅₀14 ± 0.2 µM[2]
L-PropargylglycineAlanine transaminaseKᵢ3.9 mM[3]
L-PropargylglycineAlanine transaminasek_inact0.26 min⁻¹[3]

Experimental Protocols: A Glimpse into the Chemist's Toolkit

To provide a practical understanding of the synthesis of these important molecules, detailed experimental protocols for key aminoalkynoic acids are essential.

Synthesis of 2-Hydroxy-4-pentynoic Acid

This procedure, adapted from a published method, illustrates the synthesis of a key precursor for certain aminoalkynoic acids.

Procedure: A 3 L round bottom flask is charged with 110 g (0.431 mol) of diethyl 2-acetamido-2-(prop-2-yn-1-yl)malonate and 1.2 L of 2 M H₂SO₄. The resulting mixture is heated to reflux until the starting material is fully converted to 2-amino-4-pentynoic acid (approximately 36 hours). The reaction mixture is then used directly in the next step without further isolation.[4]

Spectroscopic Characterization: The Molecular Fingerprint

The unambiguous identification of synthesized aminoalkynoic acids relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the structure and connectivity of the molecule.

¹H NMR Data for L-Propargylglycine: The ¹H NMR spectrum of L-propargylglycine typically shows characteristic signals for the acetylenic proton, the protons on the carbon adjacent to the triple bond, and the α-proton.

Infrared Spectroscopy

Infrared spectroscopy is particularly useful for identifying the characteristic stretching vibrations of the functional groups present in aminoalkynoic acids.

Key IR Absorptions for 2-Amino-4-pentynoic acid:

  • C≡C-H stretch: A sharp, weak band typically appears around 3300 cm⁻¹.

  • C≡C stretch: A weak band is observed in the region of 2100-2260 cm⁻¹.

  • N-H stretch (amine): Broad absorption in the range of 3200-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, broad band around 1700-1725 cm⁻¹.

Signaling Pathways and Logical Relationships

The biological effects of aminoalkynoic acids are primarily mediated through their interaction with specific enzymes. The inhibition of these enzymes disrupts metabolic pathways and alters cellular signaling.

Mechanism of Action of Suicide Inhibitors

Many aminoalkynoic acids act as "suicide inhibitors" or mechanism-based inactivators. This means that the enzyme itself converts the inhibitor into a reactive species that then irreversibly binds to and inactivates the enzyme.

Suicide_Inhibition Enzyme Enzyme Enzyme_Inhibitor_Complex Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor_Complex Binds Inhibitor Inhibitor Inhibitor->Enzyme_Inhibitor_Complex Reactive_Intermediate Reactive Intermediate Enzyme_Inhibitor_Complex->Reactive_Intermediate Enzymatic Conversion Inactive_Enzyme Inactive Enzyme (Covalently Modified) Reactive_Intermediate->Inactive_Enzyme Covalent Bonding

Mechanism of suicide inhibition by aminoalkynoic acids.
Disruption of the GABA Shunt

The inhibition of GABA-T by aminoalkynoic acids like γ-acetylenic GABA directly impacts the GABA shunt, a metabolic pathway that bypasses two steps of the Krebs cycle.

GABA_Shunt_Inhibition Glutamate Glutamate GABA GABA Glutamate->GABA GAD alpha_Ketoglutarate α-Ketoglutarate alpha_Ketoglutarate->Glutamate Succinic_Semialdehyde Succinic Semialdehyde GABA->Succinic_Semialdehyde GABA-T Succinate Succinate Succinic_Semialdehyde->Succinate SSADH Succinate->alpha_Ketoglutarate Krebs Cycle GABA_T GABA Transaminase Inhibitor Aminoalkynoic Inhibitor Inhibitor->GABA_T Inhibits

Inhibition of the GABA shunt by aminoalkynoic acids.

Conclusion and Future Directions

The discovery and development of aminoalkynoic acids represent a remarkable journey from natural product isolation to the rational design of potent therapeutic agents. Their ability to irreversibly inhibit key enzymes has made them invaluable tools for both basic research and clinical applications. As our understanding of the intricate network of cellular signaling pathways continues to grow, it is likely that new targets and applications for this versatile class of molecules will be uncovered, further solidifying their importance in the landscape of chemical biology and drug discovery. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the creation of a new generation of aminoalkynoic acid derivatives with enhanced specificity and therapeutic potential.

References

In Silico Modeling of 4-Aminopent-2-ynoic Acid Binding to GABA-AT: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of 4-Aminopent-2-ynoic acid, a potential irreversible inhibitor of Gamma-Aminobutyric Acid Aminotransferase (GABA-AT). Given the structural similarities to known GABA-AT inhibitors, this document outlines a computational workflow to investigate its binding affinity and mechanism of action. This guide details experimental protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data for a related inhibitor, and presents visual workflows and signaling pathways to facilitate a comprehensive understanding of the computational drug discovery process for this class of compounds.

Introduction

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its concentration is critically regulated by the enzyme GABA Aminotransferase (GABA-AT). Inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy employed in the treatment of epilepsy and other neurological disorders. This compound is a structural analog of GABA containing a reactive alkyne functional group, suggesting its potential as a mechanism-based irreversible inhibitor of GABA-AT.

In silico modeling offers a powerful and cost-effective approach to predict the binding interactions, affinity, and mechanism of action of small molecules like this compound with their protein targets. This guide outlines the key computational methodologies to elucidate the binding of this compound to human GABA-AT.

The GABA-AT Signaling Pathway

GABA-AT is a key enzyme in the metabolic pathway of GABA. It catalyzes the conversion of GABA to succinate semialdehyde, thereby reducing the available pool of this inhibitory neurotransmitter. Inhibition of GABA-AT disrupts this pathway, leading to an accumulation of GABA in the synapse. This enhanced GABAergic tone results in increased activation of post-synaptic GABA receptors, leading to neuronal hyperpolarization and a reduction in neuronal excitability.

GABA_AT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GABA_vesicle GABA Vesicle GABA->GABA_vesicle Packaging GAD->GABA GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_R GABA Receptor GABA_released->GABA_R Binding GABA_uptake GABA Transporter GABA_released->GABA_uptake Reuptake Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Activation GABA_metabolism GABA GABA_uptake->GABA_metabolism GABA_AT GABA-AT GABA_metabolism->GABA_AT Degradation SSA Succinate Semialdehyde GABA_AT->SSA 4_Aminopent_2_ynoic_acid This compound 4_Aminopent_2_ynoic_acid->GABA_AT Inhibition

Figure 1: GABA-AT Signaling Pathway and Point of Inhibition.

In Silico Modeling Workflow

The computational investigation of this compound binding to GABA-AT follows a structured workflow, beginning with protein and ligand preparation, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the protein-ligand complex.

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_simulation Molecular Dynamics cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 6B6G) Covalent_Docking Covalent Docking (Prediction of Binding Pose) Protein_Prep->Covalent_Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Covalent_Docking Scoring Scoring and Analysis (Binding Affinity Estimation) Covalent_Docking->Scoring MD_Simulation MD Simulation (Complex Stability) Scoring->MD_Simulation Binding_Energy Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Simulation->Binding_Energy Result_Analysis Analysis of Interactions and Binding Mechanism Binding_Energy->Result_Analysis

Figure 2: General Workflow for In Silico Modeling.

Data Presentation

While specific experimental binding data for this compound is not currently available in the public domain, data for the structurally related and clinically approved irreversible GABA-AT inhibitor, Vigabatrin (γ-vinyl GABA), provides a valuable reference point for computational modeling and validation.

CompoundTargetInhibition TypeKiReference
Vigabatrin (γ-vinyl GABA)GABA-T from Pseudomonas fluorescensCompetitive26 ± 3 mM[1]

Experimental Protocols

Protein and Ligand Preparation

5.1.1. Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of human GABA aminotransferase (PDB ID: 6B6G) from the Protein Data Bank.[2]

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using a molecular modeling software (e.g., UCSF Chimera, Maestro).

  • Protonation and Optimization: Add hydrogen atoms, assign protonation states at a physiological pH (7.4), and perform a restrained energy minimization to relieve any steric clashes.

5.1.2. Ligand Preparation

  • Generate 3D Structure: Create the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

  • Energy Minimization: Perform a geometry optimization and energy minimization of the ligand using a suitable force field (e.g., MMFF94).

  • Generate Conformers: Generate multiple low-energy conformers of the ligand to be used in the docking process.

Covalent Molecular Docking

Given the presence of the reactive alkyne "warhead," a covalent docking protocol is recommended to model the irreversible binding of this compound to a nucleophilic residue in the GABA-AT active site.

  • Identify the Reactive Residue: Based on the known mechanism of other irreversible GABA-AT inhibitors, identify the key nucleophilic residue in the active site (e.g., a lysine or cysteine residue) that is likely to form a covalent bond.

  • Define the Covalent Reaction: Specify the type of covalent reaction (e.g., Michael addition) and the atoms involved in the bond formation between the ligand and the protein.

  • Docking Simulation: Perform the covalent docking simulation using software that supports this functionality (e.g., Schrödinger's Covalent Docking workflow, AutoDock with covalent docking extensions). The docking algorithm will sample different conformations of the ligand within the active site and predict the most favorable binding pose that allows for the formation of the covalent bond.

  • Scoring and Analysis: Analyze the docking results based on the scoring function, which estimates the binding affinity, and visually inspect the predicted binding pose to assess the interactions with surrounding amino acid residues.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to assess the stability of the covalently bound protein-ligand complex and to gain insights into the dynamic nature of the interactions.

  • System Setup: Place the covalently docked protein-ligand complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Equilibration: Perform a series of equilibration steps to gradually heat the system to the desired temperature (e.g., 300 K) and to allow the solvent to relax around the protein-ligand complex.

  • Production Run: Run a production MD simulation for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis: Analyze the trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) over time.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to estimate the binding free energy of the non-covalent interactions leading to the formation of the initial enzyme-inhibitor complex.

  • Snapshot Extraction: Extract snapshots of the protein, ligand, and complex from the MD simulation trajectory.

  • Energy Calculations: For each snapshot, calculate the molecular mechanics energies, the polar solvation energies (using the Poisson-Boltzmann or Generalized Born model), and the non-polar solvation energies (typically estimated from the solvent-accessible surface area).

  • Binding Free Energy Estimation: Calculate the binding free energy by taking the difference between the free energy of the complex and the free energies of the protein and ligand.

Conclusion

The in silico modeling approach detailed in this guide provides a robust framework for investigating the binding of this compound to GABA-AT. By combining covalent docking to predict the binding mode and molecular dynamics simulations to assess complex stability, researchers can gain valuable insights into the potential of this compound as a novel therapeutic agent. The methodologies and workflows presented here serve as a comprehensive starting point for computational drug discovery efforts targeting GABA-AT. Further experimental validation through enzymatic assays is crucial to confirm the in silico predictions and to accurately determine the inhibitory potency of this compound.

References

Spectroscopic Analysis of 4-Aminopent-2-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Aminopent-2-ynoic acid, a molecule of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental spectroscopic data for this specific compound, this document presents a combination of predicted data, hypothetical yet structurally consistent spectral characteristics, and detailed, standardized experimental protocols. The guide is intended to serve as a practical resource for researchers involved in the synthesis, identification, and characterization of novel small molecules. It covers essential spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The presented methodologies and data are foundational for quality control, structural elucidation, and further investigation of the biochemical properties of this compound and its derivatives.

Introduction

This compound is a non-proteinogenic amino acid containing an alkyne functional group. This combination of functionalities makes it a valuable building block in medicinal chemistry, particularly for the synthesis of peptidomimetics, enzyme inhibitors, and as a component in bioorthogonal chemistry via "click" reactions. Accurate structural confirmation and purity assessment are critical for its application in these fields. Spectroscopic methods are the cornerstone of this characterization, providing detailed information about the molecular structure and composition. This guide outlines the expected spectroscopic signature of this compound and provides robust protocols for obtaining high-quality analytical data.

Predicted and Hypothetical Spectroscopic Data

The following tables summarize the predicted and hypothetical spectroscopic data for this compound. These values are derived from computational predictions, analysis of similar chemical structures, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0 - 4.2Quartet1HH-4 (CH)
~1.5 - 1.6Doublet3HH-5 (CH₃)
~10 - 12Broad Singlet1HCOOH
~7.5 - 8.5Broad Singlet2HNH₂

Note: Chemical shifts are referenced to a standard internal solvent signal. The exact positions of the acidic proton (COOH) and amine protons (NH₂) can vary significantly with solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~170 - 175C-1 (COOH)
~80 - 85C-2 (Alkyne)
~85 - 90C-3 (Alkyne)
~45 - 50C-4 (CH)
~20 - 25C-5 (CH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300 - 2500BroadO-H StretchCarboxylic Acid
~3400 - 3200MediumN-H StretchPrimary Amine
~2260 - 2100Weak, SharpC≡C StretchAlkyne
~1720 - 1700StrongC=O StretchCarboxylic Acid
~1640 - 1550MediumN-H BendPrimary Amine
Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

AdductPredicted m/z
[M+H]⁺114.0550
[M+Na]⁺136.0369
[M-H]⁻112.0404

Data sourced from PubChem predictions.

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).[1]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1]

    • The choice of solvent is critical. DMSO-d₆ is often suitable for amino acids as it can dissolve the sample and allows for the observation of exchangeable protons (NH₂ and COOH). D₂O can also be used, but will result in the exchange of these protons with deuterium, causing their signals to disappear.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[1]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

    • Tune and shim the probe to the specific sample and solvent for optimal magnetic field homogeneity.

    • Set the probe temperature to a standard value, typically 25 °C.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

      • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.

      • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common.[2] Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Perform a background scan to record the spectrum of the empty sample holder and the ambient atmosphere (containing H₂O and CO₂). This will be subtracted from the sample spectrum.

  • Data Acquisition:

    • Place the KBr pellet or position the ATR crystal with the sample in the IR beam path.

    • Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[3]

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum.

    • Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H, N-H, C≡C, C=O).

    • Compare the peak positions (in cm⁻¹) to established correlation charts.[4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote ionization.

    • The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system for separation prior to analysis.

  • Instrument Setup:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like amino acids.

    • Operate the instrument in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • Calibrate the mass analyzer using a standard calibration mixture to ensure high mass accuracy.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Identify the molecular ion peaks in the full scan spectrum and compare their m/z values to the calculated exact mass of the compound.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms structure_confirm Structural Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm purity Purity Assessment structure_confirm->purity report Final Report and Characterization Data purity->report

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Techniques

This diagram shows how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information compound This compound nmr NMR (¹H, ¹³C) compound->nmr ir FT-IR compound->ir ms Mass Spec. compound->ms info_nmr Carbon-Hydrogen Framework Connectivity (J-coupling) Chemical Environment nmr->info_nmr info_ir Presence of Functional Groups (COOH, NH₂, C≡C) ir->info_ir info_ms Molecular Weight Elemental Composition Fragmentation Pattern ms->info_ms elucidation Complete Structural Elucidation info_nmr->elucidation info_ir->elucidation info_ms->elucidation

Caption: Relationship between spectroscopic methods and structural information.

Conclusion

References

Primary Therapeutic Target: γ-Aminobutyric Acid Aminotransferase (GABA-T)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-Aminopent-2-ynoic Acid and its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the potential therapeutic targets of this compound, primarily through the examination of its close structural analogs for which significant research is available. Due to the limited direct data on this compound, this guide focuses on well-characterized related compounds, such as 4-aminohex-5-ynoic acid (vigabatrin), to infer its potential biological activities and therapeutic applications. The primary targets identified for these analogs are γ-Aminobutyric Acid Aminotransferase (GABA-T) and Ornithine Aminotransferase (OAT).

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is regulated by the enzyme GABA aminotransferase (GABA-T).[1] Inhibition of GABA-T leads to increased levels of GABA in the brain, which can counteract excessive neuronal excitation, a hallmark of conditions like epilepsy.[1][2] Analogs of this compound, most notably vigabatrin (4-aminohex-5-ynoic acid), are potent irreversible inhibitors of GABA-T.[3][4]

GABA-T Signaling Pathway

GABA is synthesized from glutamate by glutamate decarboxylase (GAD) in presynaptic neurons.[1][5] Upon release into the synaptic cleft, GABA binds to postsynaptic receptors (GABA-A and GABA-B), leading to neuronal inhibition.[1] The action of GABA is terminated by its reuptake into neurons and glial cells, where it is catabolized by GABA-T.[1][5]

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glial Glial Cell / Presynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle vGAT GABA_syn GABA Vesicle->GABA_syn Release GABA_R GABA Receptors (GABA-A, GABA-B) GABA_syn->GABA_R Binding GAT GABA Transporter (GAT) GABA_syn->GAT Reuptake Inhibition Neuronal Inhibition GABA_R->Inhibition GABA_T GABA Aminotransferase (GABA-T) GAT->GABA_T Catabolism SSA Succinic Semialdehyde GABA_T->SSA

Caption: Overview of the GABAergic signaling pathway.
Mechanism of GABA-T Inhibition

4-Aminohex-5-ynoic acid (vigabatrin) acts as a mechanism-based irreversible inhibitor of GABA-T.[4][6] The inhibitor binds to the enzyme's active site and undergoes a catalytic conversion to a reactive intermediate, which then covalently modifies a critical amino acid residue, leading to irreversible inactivation of the enzyme.[7][8]

Inhibition_Mechanism GABAT GABA-T (Active) EnzymeInhibitor Enzyme-Inhibitor Complex GABAT->EnzymeInhibitor Reversible Binding Inhibitor 4-Aminohex-5-ynoic acid (Vigabatrin) Inhibitor->EnzymeInhibitor ReactiveIntermediate Reactive Intermediate (Michael Acceptor) EnzymeInhibitor->ReactiveIntermediate Enzymatic Conversion InactiveEnzyme Covalently Modified GABA-T (Inactive) ReactiveIntermediate->InactiveEnzyme Covalent Modification

Caption: Mechanism of irreversible inhibition of GABA-T.
Quantitative Data for GABA-T Inhibition

CompoundTargetInhibition TypeKiIC50Reference
4-aminohex-5-ynoic acidGABA-TIrreversible--[9]
GabaculineGABA-TIrreversible--[9]

Note: Specific Ki and IC50 values for these irreversible inhibitors are often not reported in the initial screening literature; instead, the rate of inactivation (kinact) is typically determined.

Experimental Protocol: GABA-T Activity and Inhibition Assay

This protocol provides a general method for determining the activity of GABA-T and assessing its inhibition.

Materials:

  • Purified GABA-T enzyme

  • GABA solution

  • α-ketoglutarate solution

  • Pyridoxal-5'-phosphate (PLP)

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Tris-HCl buffer (pH 8.0)

  • Test inhibitor (e.g., this compound analog)

  • Spectrophotometer (340 nm)

Procedure:

  • Enzyme Preparation: Prepare a solution of purified GABA-T in Tris-HCl buffer containing PLP.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NADP+, and SSADH.

  • Inhibitor Incubation (for inhibition assay): Add the test inhibitor at various concentrations to the reaction mixture and incubate for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding GABA to the cuvette.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity. For inhibition assays, plot the reaction velocity against the inhibitor concentration to determine the IC50 value. For mechanism-based inhibitors, pre-incubation studies are necessary to determine the rate of inactivation (kinact) and the inhibitor constant (KI).

Secondary Therapeutic Target: Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (OAT) is a mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the interconversion of ornithine and α-ketoglutarate to glutamate-γ-semialdehyde and glutamate.[10] Notably, OAT is overexpressed in several cancers, including pancreatic, non-small cell lung, and hepatocellular carcinoma, where it supports tumor growth by contributing to polyamine synthesis.[11][12][13][14]

OAT Signaling in Cancer

In certain cancer cells, OAT provides an alternative pathway for the synthesis of ornithine from glutamine, which is a precursor for polyamines essential for cell proliferation.[11][14] This makes OAT a compelling target for cancer therapy.

OAT_Cancer_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C Ornithine Ornithine P5C->Ornithine OAT OAT ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Polyamines Polyamines (Putrescine, Spermidine, Spermine) ODC->Polyamines Proliferation Tumor Cell Proliferation Polyamines->Proliferation

Caption: OAT-mediated polyamine synthesis in cancer.
Mechanism of OAT Inhibition

Similar to GABA-T, OAT is a PLP-dependent enzyme.[10] 4-Aminohex-5-ynoic acid has been shown to be an enzyme-activated irreversible inhibitor of OAT.[9] The mechanism involves the formation of a reactive species within the active site that covalently modifies the enzyme, leading to its inactivation.[15]

Quantitative Data for OAT Inhibition
CompoundTargetInhibition TypeKiIC50Reference
4-aminohex-5-ynoic acidOATIrreversible--[9]
GabaculineOATIrreversible--[9]
Experimental Protocol: OAT Activity and Inhibition Assay

A common method for assaying OAT activity involves monitoring the formation of the product, pyrroline-5-carboxylate (P5C).

Materials:

  • Purified OAT enzyme

  • L-ornithine solution

  • α-ketoglutarate solution

  • Pyridoxal-5'-phosphate (PLP)

  • o-aminobenzaldehyde (OAB)

  • Phosphate buffer (pH 7.5)

  • Test inhibitor

  • Spectrophotometer (440 nm)

Procedure:

  • Enzyme Preparation: Prepare a solution of purified OAT in phosphate buffer containing PLP.

  • Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing phosphate buffer, L-ornithine, and α-ketoglutarate.

  • Inhibitor Incubation: Add the test inhibitor at various concentrations and pre-incubate with the enzyme if assessing time-dependent inhibition.

  • Initiation of Reaction: Start the reaction by adding the enzyme solution to the reaction mixture.

  • Termination and Detection: After a specific incubation time, stop the reaction (e.g., with acid). Add OAB solution, which reacts with P5C to form a chromophore.

  • Measurement: Measure the absorbance at 440 nm.

  • Data Analysis: Calculate the amount of P5C formed. For inhibition studies, determine the IC50 or kinetic parameters of inactivation.

General Experimental Workflow for Inhibitor Characterization

The identification and characterization of potential enzyme inhibitors like this compound typically follow a structured workflow.

Experimental_Workflow Start Compound Library (e.g., this compound analogs) Screening High-Throughput Screening (HTS) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Active Hits Kinetic_Studies Enzyme Kinetic Studies (e.g., Michaelis-Menten) Dose_Response->Kinetic_Studies Mechanism Mechanism of Inhibition (Competitive, Non-competitive, etc.) Kinetic_Studies->Mechanism Irreversible Irreversible Inhibition Studies (k_inact, K_I) Mechanism->Irreversible If Irreversible Lead_Opt Lead Optimization Mechanism->Lead_Opt Reversible Irreversible->Lead_Opt

Caption: General workflow for enzyme inhibitor characterization.

Conclusion

Based on the extensive research available for its close structural analogs, this compound holds significant promise as a lead compound for the development of novel therapeutics. The primary potential therapeutic targets are GABA aminotransferase, with applications in neurological disorders such as epilepsy, and ornithine aminotransferase, a promising target for various cancers. Further investigation is warranted to synthesize and directly evaluate the biological activity and kinetic properties of this compound to validate the potential inferred from its analogs.

References

Methodological & Application

Application Notes and Protocols for (S)-2-Aminopent-4-ynoic Acid in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminopent-4-ynoic acid is a non-natural amino acid that serves as a valuable building block in the field of bioconjugation and drug development. Its terminal alkyne functionality makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful and versatile reaction enables the precise and efficient covalent ligation of molecules in a variety of contexts, from peptide modification to the construction of complex antibody-drug conjugates (ADCs).

These application notes provide an overview of the utility of (S)-2-Aminopent-4-ynoic acid in click chemistry, along with detailed protocols for its incorporation into peptides and subsequent bioconjugation.

Key Applications

  • Peptide and Protein Modification: Introduction of a reactive "handle" for site-specific labeling with fluorophores, affinity tags, or other reporter molecules.[1]

  • Bioconjugation: Ligation of peptides to other biomolecules, nanoparticles, or surfaces.

  • Drug Development: A key component in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic payload is linked to a targeting antibody.[2][3]

  • Peptidomimetics: The resulting triazole ring can act as a stable surrogate for a peptide bond, influencing the secondary structure of peptides.[4]

Chemical and Physical Properties

PropertyValue
Molecular Formula C₅H₇NO₂
Molecular Weight 113.12 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer
Functional Groups Amine, Carboxylic Acid, Terminal Alkyne

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S)-2-Aminopent-4-ynoic Acid

This protocol describes a general procedure for the CuAAC reaction between an (S)-2-Aminopent-4-ynoic acid-containing molecule and an azide-functionalized partner.

Materials:

  • (S)-2-Aminopent-4-ynoic acid-containing substrate (e.g., peptide, small molecule)

  • Azide-containing molecule (e.g., fluorescent dye, biotin-azide, drug-linker-azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand

  • Solvent (e.g., DMF, DMSO, water, or mixtures thereof)

  • Degassed buffers (e.g., phosphate-buffered saline (PBS) for biological applications)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent. For aqueous reactions, ensure all components are soluble. Degassing the solvents and buffers prior to use is recommended to prevent oxidation of the copper(I) catalyst.

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the (S)-2-Aminopent-4-ynoic acid-containing substrate.

    • Add the azide-containing molecule. A slight excess (1.1-1.5 equivalents) of the azide is often used to ensure complete consumption of the alkyne.

    • In a separate tube, pre-mix the copper(II) sulfate and the ligand. A 1:5 molar ratio of copper to ligand is common to ensure the copper remains in its active Cu(I) state and to protect biomolecules from oxidative damage.[5]

    • Add the copper/ligand solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. A 5- to 10-fold molar excess of sodium ascorbate relative to copper is typically used.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature. Gentle agitation (e.g., stirring or shaking) is recommended.

    • Reaction times can vary from a few minutes to several hours, depending on the specific reactants and their concentrations. Reaction progress can be monitored by techniques such as LC-MS or TLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the catalyst and unreacted starting materials. Common purification methods include:

      • For small molecules: Column chromatography, preparative HPLC, or precipitation.

      • For biomolecules: Size-exclusion chromatography, dialysis, or affinity purification.

Quantitative Data (Illustrative):

The following table presents hypothetical yield data for a CuAAC reaction based on typical outcomes reported in the literature for similar reactions. Actual yields will vary depending on the specific substrates and reaction conditions.

Alkyne SubstrateAzide PartnerCatalyst SystemSolventTime (h)Yield (%)
Peptide-(S)-2-Aminopent-4-ynoic acidFluorescent Dye-AzideCuSO₄/Sodium Ascorbate/TBTADMF/H₂O485
Small Molecule-(S)-2-Aminopent-4-ynoic acidBiotin-PEG-AzideCuSO₄/Sodium Ascorbate/THPTAH₂O292
Peptide-(S)-2-Aminopent-4-ynoic acidDrug-Linker-AzideCuSO₄/Sodium Ascorbate/TBTADMSO678
Protocol 2: Solid-Phase Synthesis of a Peptide Containing (S)-2-Aminopent-4-ynoic Acid and On-Resin Click Modification

This protocol outlines the incorporation of (S)-2-Aminopent-4-ynoic acid into a peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS) followed by an on-resin click reaction.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-(S)-2-Aminopent-4-ynoic acid

  • Rink Amide resin (or other suitable solid support)

  • SPPS reagents: HBTU, HOBt, DIPEA (or other coupling reagents and bases)

  • Piperidine in DMF (for Fmoc deprotection)

  • Azide-containing molecule for click reaction

  • CuAAC reagents (as in Protocol 1)

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Peptide Synthesis:

    • Swell the resin in DMF.

    • Perform standard Fmoc-SPPS cycles to assemble the peptide chain, incorporating Fmoc-(S)-2-Aminopent-4-ynoic acid at the desired position.

  • On-Resin Click Reaction:

    • After the final Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF.

    • Prepare the click reaction cocktail as described in Protocol 1, using a solvent compatible with the resin (e.g., DMF).

    • Add the click reaction mixture to the resin and allow it to react for 2-12 hours at room temperature.

    • Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and copper catalyst.

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude peptide by preparative RP-HPLC.

    • Characterize the final product by LC-MS and analytical RP-HPLC.

Visualizations

G cluster_0 Peptide Synthesis cluster_1 On-Resin Click Chemistry cluster_2 Final Product Isolation Solid Support Solid Support Amino Acid Coupling Amino Acid Coupling Solid Support->Amino Acid Coupling SPPS Cycles Fmoc-(S)-2-Aminopent-4-ynoic_acid_Incorporation Fmoc-(S)-2-Aminopent-4-ynoic_acid_Incorporation Amino Acid Coupling->Fmoc-(S)-2-Aminopent-4-ynoic_acid_Incorporation Specific Position Resin-Bound Peptide with Alkyne Resin-Bound Peptide with Alkyne Fmoc-(S)-2-Aminopent-4-ynoic_acid_Incorporation->Resin-Bound Peptide with Alkyne CuAAC Reaction CuAAC Reaction Resin-Bound Peptide with Alkyne->CuAAC Reaction Azide, CuSO4, NaAsc, Ligand Modified Resin-Bound Peptide Modified Resin-Bound Peptide CuAAC Reaction->Modified Resin-Bound Peptide Cleavage & Deprotection Cleavage & Deprotection Modified Resin-Bound Peptide->Cleavage & Deprotection TFA Cocktail Crude Modified Peptide Crude Modified Peptide Cleavage & Deprotection->Crude Modified Peptide Purification Purification Crude Modified Peptide->Purification RP-HPLC Pure Modified Peptide Pure Modified Peptide Purification->Pure Modified Peptide G Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand_Alkyne Targeting Ligand with Alkyne Targeting_Ligand->Targeting_Ligand_Alkyne Incorporation of Linker_Azide Linker with Azide Drug_Linker_Azide Drug-Linker-Azide Conjugate Linker_Azide->Drug_Linker_Azide Cytotoxic_Drug Cytotoxic Drug Cytotoxic_Drug->Drug_Linker_Azide Conjugation Alkyne_Amino_Acid (S)-2-Aminopent-4-ynoic acid Alkyne_Amino_Acid->Targeting_Ligand_Alkyne ADC Antibody-Drug Conjugate (ADC) Drug_Linker_Azide->ADC Targeting_Ligand_Alkyne->ADC CuAAC Click Reaction Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Surface Antigen Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Lysosomal Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

References

Application Notes and Protocols for the Synthesis of Folate-Conjugates with (S)-2-Aminopent-4-ynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of folate-conjugates with (S)-2-Aminopent-4-ynoic acid, also known as L-propargylglycine. The conjugation strategy involves a two-step process: the activation of folic acid via the formation of an N-Hydroxysuccinimide (NHS) ester, followed by the coupling of the activated folate with the amino group of (S)-2-Aminopent-4-ynoic acid. This method is widely applicable for creating targeted drug delivery systems, as the folate moiety facilitates uptake by cancer cells that overexpress the folate receptor.

Experimental Protocols

The synthesis is divided into two main stages:

  • Activation of Folic Acid: Synthesis of Folic Acid N-Hydroxysuccinimide Ester (FA-NHS).

  • Conjugation: Reaction of FA-NHS with (S)-2-Aminopent-4-ynoic Acid.

Protocol 1: Synthesis of Folic Acid N-Hydroxysuccinimide Ester (FA-NHS)

This protocol is adapted from established methods for activating the carboxylic acid groups of folic acid.[1][2][3] The γ-carboxylic acid of the glutamate residue of folic acid is preferentially activated, allowing for selective conjugation.[4]

Materials and Reagents:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Diethyl ether

  • 0.22 µm syringe filter

Procedure:

  • Dissolve Folic Acid (e.g., 1.5 g) in anhydrous DMSO (e.g., 25 mL) in a flask protected from light.[1] Gentle heating (around 55 °C) may be required to achieve a clear solution.[5]

  • Once the solution has cooled to room temperature, add N-Hydroxysuccinimide (NHS) (e.g., 2.2 molar equivalents) and N,N'-Dicyclohexylcarbodiimide (DCC) (e.g., 2.2 molar equivalents) to the folic acid solution.[2][3]

  • Add triethylamine (e.g., 2.5 mL) to the reaction mixture.[2][3]

  • Allow the reaction to stir at room temperature in the dark for 18-24 hours.[2][6]

  • After the reaction is complete, a white precipitate of dicyclohexylurea (DCU), a byproduct, will have formed.[2][3]

  • Remove the DCU precipitate by filtration, for instance, through a 0.22 µm filter.[3]

  • The resulting filtrate containing the FA-NHS ester can be used directly in the next step or the product can be precipitated.

  • To precipitate the FA-NHS ester, add the DMSO solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the yellow precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Store the FA-NHS ester at -15°C or lower under an inert atmosphere.[7]

Quantitative Data for FA-NHS Synthesis:

ParameterValueReference
Folic Acid5 g[2][3]
NHS2.6 g (2.2 eq)[2][3]
DCC4.7 g (2.2 eq)[2][3]
Anhydrous DMSO100 mL[2][3]
Triethylamine2.5 mL[2][3]
Reaction Time18-24 hours[2][6]
TemperatureRoom Temperature[2][6]
Protocol 2: Synthesis of Folate-(S)-2-Aminopent-4-ynoic Acid Conjugate

In this step, the amine group of (S)-2-Aminopent-4-ynoic acid nucleophilically attacks the activated carbonyl of the FA-NHS ester, forming a stable amide bond.

Materials and Reagents:

  • Folic Acid N-Hydroxysuccinimide Ester (FA-NHS) (from Protocol 1)

  • (S)-2-Aminopent-4-ynoic acid hydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO) or a suitable buffer (e.g., acetate buffer, pH 5.6)

  • Triethylamine (TEA) or another suitable base

  • Dialysis tubing or size-exclusion chromatography columns for purification

Procedure:

  • Dissolve (S)-2-Aminopent-4-ynoic acid hydrochloride in anhydrous DMSO or a suitable buffer. If using the hydrochloride salt, add an equivalent of a base like triethylamine to deprotonate the amine.

  • Add the FA-NHS solution (the filtrate from Protocol 1, step 7) or the purified FA-NHS solid to the (S)-2-Aminopent-4-ynoic acid solution. A molar ratio of approximately 1:1.2 (FA-NHS : amine) is a good starting point.

  • Allow the reaction to stir at room temperature in the dark for 20-24 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as TLC or HPLC.

  • Upon completion, the reaction mixture can be purified. One common method is dialysis against deionized water for 2-3 days to remove unreacted starting materials and byproducts.

  • Alternatively, size-exclusion chromatography can be used for purification.

  • The final product, folate-(S)-2-Aminopent-4-ynoic acid conjugate, can be obtained as a solid after lyophilization.

  • Characterize the final product using techniques such as 1H-NMR, Mass Spectrometry, and FTIR to confirm the successful conjugation.

Visualizations

Synthesis_Workflow cluster_activation Activation of Folic Acid cluster_conjugation Conjugation cluster_purification Purification & Analysis FA Folic Acid FA_NHS FA-NHS Ester FA->FA_NHS Activation Reagents_Activation DCC, NHS, TEA in DMSO Reagents_Activation->FA_NHS Conjugate Folate-(S)-2-Aminopent-4-ynoic acid Conjugate FA_NHS->Conjugate Coupling Amine (S)-2-Aminopent-4-ynoic acid Amine->Conjugate Purification Dialysis / Chromatography Conjugate->Purification Analysis NMR, MS, FTIR Purification->Analysis

Caption: Workflow for the synthesis of folate-(S)-2-aminopent-4-ynoic acid conjugates.

Signaling Pathway and Logical Relationships

The underlying principle of this synthesis is the activation of a carboxylic acid to facilitate amide bond formation, a fundamental reaction in bioconjugation chemistry.

Amide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Acyl Substitution Carboxylic_Acid Folic Acid (γ-Carboxylic Acid) Activated_Ester FA-NHS Ester (Active Intermediate) Carboxylic_Acid->Activated_Ester Forms Activating_Agents DCC + NHS Activating_Agents->Activated_Ester Amide_Bond Stable Amide Bond (Folate Conjugate) Activated_Ester->Amide_Bond Reacts with Leaving_Group NHS (Good Leaving Group) Activated_Ester->Leaving_Group Releases Byproduct_DCU Dicyclohexylurea (DCU) (Insoluble Byproduct) DCC DCC DCC->Byproduct_DCU Forms Primary_Amine Primary Amine ((S)-2-Aminopent-4-ynoic acid) Primary_Amine->Amide_Bond

Caption: Logical diagram of the amide bond formation via NHS ester chemistry.

References

Application Notes and Protocols: Biochemical Assays for GABA-T Inhibition by 4-Aminopent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The enzyme GABA transaminase (GABA-T) is a key regulator of GABA levels, catalyzing its degradation. Inhibition of GABA-T is a therapeutic strategy for increasing GABA concentrations in the brain, which can be beneficial in treating neurological disorders such as epilepsy. 4-Aminopent-2-ynoic acid is an acetylenic analog of GABA and is expected to act as a mechanism-based irreversible inhibitor of GABA-T. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against GABA-T.

Data Presentation

InhibitorTarget EnzymeIC50Kik_inactReference
4-Amino-hex-5-ynoic acid (γ-acetylenic GABA)GABA-T150 µM--[1]
4-Amino-hex-5-enoic acid (γ-vinyl GABA, Vigabatrin)GABA-T350 µM26 ± 3 mM-[1][2]
GabaculineGABA-T1.8 µM--[1]

Note: The provided Ki value for γ-vinyl GABA is from a study using GABA-T from Pseudomonas fluorescens and may differ for the mammalian enzyme.[2]

Experimental Protocols

Spectrophotometric Assay for GABA-T Activity and Inhibition

This protocol describes a continuous spectrophotometric assay to measure GABA-T activity and its inhibition. The assay couples the transamination of GABA to the reduction of NADP+, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Recombinant human GABA-T

  • GABA (γ-aminobutyric acid)

  • α-ketoglutarate

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+ (β-Nicotinamide adenine dinucleotide phosphate)

  • This compound

  • Potassium pyrophosphate buffer (pH 8.6)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium pyrophosphate buffer (pH 8.6).

    • Prepare stock solutions of GABA, α-ketoglutarate, and NADP+ in the pyrophosphate buffer.

    • Prepare a stock solution of this compound in the appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Reconstitute recombinant human GABA-T and SSADH in the pyrophosphate buffer to the desired concentrations.

  • Assay Procedure:

    • To each well of a 96-well microplate, add the following components to a final volume of 200 µL:

      • 50 µL of potassium pyrophosphate buffer (or inhibitor dilution)

      • 20 µL of GABA solution

      • 20 µL of α-ketoglutarate solution

      • 20 µL of NADP+ solution

      • 20 µL of SSADH solution

    • To initiate the reaction, add 20 µL of the GABA-T enzyme solution.

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Monitor the increase in absorbance at 340 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.

    • Plot the reaction velocity against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Determination of Time-Dependent Inhibition (k_inact and K_I)

This protocol is used to characterize mechanism-based, irreversible inhibitors.

Protocol:

  • Pre-incubation:

    • Incubate GABA-T with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) at 37°C in the absence of the substrate (GABA).

  • Activity Measurement:

    • At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrates (GABA and α-ketoglutarate) and coupling enzymes/reagents as described in the spectrophotometric assay.

    • Measure the residual enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the apparent inactivation rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. The data should fit the Michaelis-Menten equation for irreversible inhibitors, allowing for the determination of the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Mandatory Visualization

Mechanism of GABA-T Inhibition by an Acetylenic Inhibitor

GABA_T_Inhibition_Mechanism cluster_EnzymeActiveSite GABA-T Active Site GABA_T GABA-T (PLP-Enzyme) Schiff_Base Schiff Base Intermediate GABA_T->Schiff_Base Transimination Inhibitor This compound Inhibitor->GABA_T Binding Michael_Acceptor Reactive Michael Acceptor Schiff_Base->Michael_Acceptor Enzyme-catalyzed rearrangement Inactive_Enzyme Covalently Modified Inactive Enzyme Michael_Acceptor->Inactive_Enzyme Nucleophilic attack by active site residue

Caption: Proposed mechanism of irreversible inhibition of GABA-T by this compound.

Experimental Workflow for GABA-T Inhibition Assay

GABA_T_Assay_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Assay Execution cluster_Measurement 3. Data Acquisition cluster_Analysis 4. Data Analysis A Prepare Reagents: - GABA-T Enzyme - Substrates (GABA, α-KG) - Cofactor (NADP+) - Coupling Enzyme (SSADH) - Inhibitor (this compound) B Dispense reagents into 96-well plate A->B C Add inhibitor at various concentrations B->C D Initiate reaction by adding GABA-T C->D E Measure absorbance at 340 nm over time (Kinetic Reading) D->E F Calculate initial reaction velocities E->F G Plot velocity vs. inhibitor concentration F->G H Determine IC50 value G->H

Caption: Workflow for determining the IC50 of a GABA-T inhibitor.

References

Experimental Design for Studying GABAC Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of studies focused on GABAC receptor antagonists. It is intended to guide researchers in the screening, characterization, and evaluation of compounds targeting this important class of ligand-gated ion channels.

Introduction to GABAC Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1] Its effects are mediated by three main classes of receptors: GABA-A, GABA-B, and GABAC. GABAC receptors, also known as GABA-A-rho (ρ) receptors, are ionotropic receptors that form chloride channels.[2] They are distinguished from GABA-A and GABA-B receptors by their unique pharmacology, including their insensitivity to bicuculline (a GABA-A antagonist) and baclofen (a GABA-B agonist).[1] GABAC receptors are prominently expressed in the retina, but also found in other brain regions such as the superior colliculus, hippocampus, and cerebellum.[3] Their distinct properties make them an attractive target for the development of novel therapeutics for a variety of neurological and ophthalmological conditions.

GABAC Receptor Signaling Pathway

GABAC receptors are ligand-gated ion channels. The binding of GABA to the extracellular domain of the receptor triggers a conformational change that opens a central pore, allowing the influx of chloride ions (Cl⁻) into the neuron. This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

GABAC_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA Receptor GABAC Receptor (ρ subunits) GABA->Receptor Binds to Antagonist GABAC Antagonist Antagonist->Receptor Blocks Binding Chloride_in Cl⁻ Receptor->Chloride_in Opens Channel Chloride_out Chloride Influx Chloride_in->Chloride_out Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Leads to

Figure 1: GABAC Receptor Signaling Pathway.

Experimental Workflow for GABAC Antagonist Discovery and Characterization

The process of identifying and validating novel GABAC receptor antagonists typically follows a multi-stage experimental workflow. This workflow begins with high-throughput screening to identify potential hits and progresses through more detailed in vitro and in vivo characterization to confirm their activity, selectivity, and therapeutic potential.

GABAC_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Potency cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Validation HTS High-Throughput Screening (e.g., FLIPR, Radioligand Binding) Electrophysiology Electrophysiology (e.g., Patch-Clamp) HTS->Electrophysiology Active Compounds Dose_Response Dose-Response Curves (IC50 Determination) Electrophysiology->Dose_Response Selectivity_Assays Binding & Functional Assays on GABA-A, GABA-B, and other receptors Dose_Response->Selectivity_Assays Potent Hits Animal_Models Animal Models of Disease (e.g., Myopia, Sleep Disorders) Selectivity_Assays->Animal_Models Selective Compounds PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Figure 2: Experimental Workflow for GABAC Antagonist Studies.

Data Presentation: GABAC Receptor Antagonists

The following table summarizes the inhibitory activity of known GABAC receptor antagonists. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters for comparing the potency of different antagonists.[4]

CompoundReceptor SubtypeAssay TypeIC50 (µM)Ki (µM)Reference
TPMPA ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid)ρ1Electrophysiology1.8 - 4.6-[5]
ρ2Electrophysiology27 - 120-
Imidazole-4-acetic acid (I4AA) ρ1Electrophysiology4.71.9[2]
(S)-4-ACPBPA ρ1Electrophysiology0.8-
(R)-4-ACPBPA ρ1Electrophysiology15.2-
Picrotoxin ρ1Electrophysiology0.8 - 2.5-[3]
ρ2 (rat)ElectrophysiologyInsensitive-[3]

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recording

Electrophysiology is the gold-standard method for characterizing the functional activity of ion channel modulators. The whole-cell patch-clamp technique allows for the direct measurement of ion currents through GABAC receptors in response to GABA application and the inhibition of these currents by antagonists.

Objective: To determine the potency (IC50) of a test compound in antagonizing GABA-evoked currents at GABAC receptors expressed in a heterologous system (e.g., Xenopus oocytes or HEK293 cells) or in primary neurons.

Materials:

  • Cells expressing GABAC receptors (e.g., HEK293 cells stably transfected with ρ1 subunits)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2 with KOH)

  • GABA stock solution (100 mM in water)

  • Test compound stock solution (e.g., 10 mM in DMSO)

Protocol:

  • Prepare cells for recording by plating them on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

  • Apply a saturating concentration of GABA (e.g., 10 µM) to elicit a maximal current response.

  • Wash out the GABA and allow the current to return to baseline.

  • Co-apply a sub-maximal concentration of GABA (e.g., EC50 concentration) with increasing concentrations of the test compound.

  • Record the peak current amplitude at each concentration of the test compound.

  • Construct a dose-response curve by plotting the percentage of inhibition of the GABA-evoked current against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response equation to determine the IC50 value.

Radioligand Binding Assay

Radioligand binding assays are a powerful tool for determining the affinity of a test compound for a receptor. In a competitive binding assay, the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor is measured.

Objective: To determine the inhibitory constant (Ki) of a test compound for the GABAC receptor.

Materials:

  • Cell membranes prepared from cells or tissues expressing GABAC receptors

  • Radiolabeled GABAC receptor ligand (e.g., [³H]-GABA or a specific radiolabeled antagonist if available)

  • Unlabeled test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet several times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • To determine non-specific binding, add a high concentration of an unlabeled GABAC ligand (e.g., GABA) to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[4]

Conclusion

The experimental designs and protocols outlined in this document provide a comprehensive framework for the study of GABAC receptor antagonists. By employing a combination of high-throughput screening, detailed electrophysiological and pharmacological characterization, and in vivo validation, researchers can effectively identify and characterize novel compounds with therapeutic potential for a range of neurological and ophthalmological disorders. Careful attention to experimental detail and data analysis is crucial for obtaining reliable and reproducible results in this important area of drug discovery.

References

Application Notes and Protocols for Testing 4-Aminopent-2-ynoic Acid Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopent-2-ynoic acid is a compound of interest for its potential therapeutic effects, primarily acting as an inhibitor of GABA transaminase (GABA-T). This enzyme is responsible for the degradation of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). By inhibiting GABA-T, this compound is expected to increase synaptic GABA concentrations, thereby enhancing GABAergic neurotransmission. This mechanism of action holds promise for conditions associated with neuronal hyperexcitability, such as epilepsy, and may also offer neuroprotective benefits.

These application notes provide a comprehensive guide for utilizing cell culture models to assess the efficacy of this compound. The protocols detailed below are designed to be robust and reproducible, enabling researchers to evaluate the compound's effects on cell viability, apoptosis, and neurite outgrowth.

Recommended Cell Culture Models

The choice of cell line is critical for obtaining relevant data. Based on the mechanism of action of this compound, the following neuronal and glial cell lines are recommended:

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line in neuroscience research that can be differentiated into a more mature neuronal phenotype. It is suitable for studying neuroprotection, neurotoxicity, and neurite outgrowth.[1]

  • HT22 (Mouse Hippocampal Neuronal): A valuable model for studying mechanisms of neuronal cell death and neuroprotection.

  • Primary Hippocampal or Cortical Neurons (Rat or Mouse): These primary cultures closely mimic the in vivo environment and are ideal for studying synaptic activity and network function. Rat hippocampal neurons in primary culture have been successfully used to study the effects of GABA transaminase inhibitors.[2][3]

  • U87MG (Human Glioblastoma): As glial cells also express GABA-T, this cell line can be used to investigate the compound's effects on glial cells and their contribution to neuronal health.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5092.1 ± 5.5
10088.9 ± 6.3

Table 2: Neuroprotective Effect of this compound Against Glutamate-Induced Excitotoxicity (MTT Assay)

Treatment% Cell Viability (Mean ± SD)
Vehicle Control100 ± 6.3
Glutamate (10 mM)45.2 ± 7.1
Glutamate (10 mM) + this compound (10 µM)65.8 ± 5.9
Glutamate (10 mM) + this compound (50 µM)82.4 ± 6.5

Table 3: Quantification of Apoptosis by TUNEL Assay

Treatment% Apoptotic Cells (Mean ± SD)
Vehicle Control2.1 ± 0.8
Staurosporine (1 µM) - Positive Control85.3 ± 9.2
This compound (50 µM)2.5 ± 1.1
Glutamate (10 mM)35.7 ± 4.5
Glutamate (10 mM) + this compound (50 µM)15.2 ± 3.8

Table 4: Effect of this compound on Neurite Outgrowth

TreatmentAverage Neurite Length (µm) (Mean ± SD)Number of Primary Neurites per Cell (Mean ± SD)
Vehicle Control55.3 ± 8.23.1 ± 0.9
This compound (10 µM)78.6 ± 10.14.2 ± 1.1
This compound (50 µM)95.2 ± 12.54.8 ± 1.3

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7][8]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Incubation for Solubilization: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of 650 nm or higher.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection using TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[9][10][11][12][13]

Materials:

  • Neuronal cells cultured on coverslips or in chamber slides

  • This compound stock solution

  • Apoptosis-inducing agent (e.g., staurosporine or glutamate) for positive control

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, as per manufacturer's instructions)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips or chamber slides. Treat the cells with this compound and/or an apoptosis-inducing agent as required. Include appropriate controls.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with permeabilization solution for 2-15 minutes at room temperature.

  • TUNEL Staining: Wash the cells with PBS. Apply the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.

  • Washing: Wash the cells with PBS to remove unincorporated nucleotides.

  • Counterstaining: Stain the cell nuclei with DAPI for 5-10 minutes.

  • Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides. Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (e.g., green), while all nuclei will be stained with DAPI (blue).

  • Quantification: Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained) in several random fields of view to calculate the percentage of apoptotic cells.

Protocol 3: Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the growth of neurites, a crucial process in neuronal development and regeneration.[1][2][3][14][15]

Materials:

  • Neuronal cells (e.g., SH-SY5Y or primary neurons)

  • Culture plates or dishes coated with an appropriate substrate (e.g., poly-L-lysine, laminin)

  • Differentiation medium (if using SH-SY5Y cells, e.g., medium with reduced serum and retinoic acid)

  • This compound stock solution

  • Fixative (e.g., 4% PFA)

  • Antibodies against a neuronal marker (e.g., β-III tubulin or MAP2)

  • Fluorescently labeled secondary antibody

  • DAPI

  • High-content imaging system or fluorescence microscope with image analysis software

Procedure:

  • Cell Seeding: Seed cells at a low density on coated plates in their respective growth or differentiation medium.

  • Compound Treatment: After allowing the cells to adhere and begin differentiation (if applicable), treat them with various concentrations of this compound.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).

  • Fixation and Staining: Fix the cells with 4% PFA and then perform immunocytochemistry using a primary antibody against a neuronal marker and a corresponding fluorescent secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, such as the average length of the longest neurite, the total neurite length per neuron, and the number of primary neurites per cell.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

Inhibition of GABA transaminase by this compound leads to an accumulation of GABA in the synapse. This excess GABA can then act on postsynaptic GABA-A and GABA-B receptors, leading to a cascade of downstream signaling events that ultimately result in neuronal inhibition and potential neuroprotection.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GABA_synthesis GABA Synthesis (GAD) Glutamate->GABA_synthesis GABA_vesicle GABA GABA_synthesis->GABA_vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_A GABA-A Receptor GABA_synapse->GABA_A GABA_B GABA-B Receptor GABA_synapse->GABA_B GABA_T GABA Transaminase (GABA-T) GABA_synapse->GABA_T Degradation Chloride_influx Cl- Influx GABA_A->Chloride_influx G_protein G-protein Activation GABA_B->G_protein Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Neuronal_inhibition Neuronal Inhibition Hyperpolarization->Neuronal_inhibition AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition K_channel K+ Channel Activation G_protein->K_channel Ca_channel_inhibition Ca2+ Channel Inhibition G_protein->Ca_channel_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease K_channel->Hyperpolarization Ca_channel_inhibition->Neuronal_inhibition Compound This compound Compound->GABA_T Inhibition

Caption: GABAergic signaling pathway and the action of this compound.

Experimental Workflow for Efficacy Testing

The following diagram outlines the logical flow of experiments to assess the efficacy of this compound.

Experimental_Workflow start Start: Compound This compound cell_culture Select & Culture Neuronal Cell Line (e.g., SH-SY5Y) start->cell_culture dose_response Dose-Response & Time-Course (MTT Assay) cell_culture->dose_response viability_analysis Determine Optimal Non-Toxic Concentration dose_response->viability_analysis neuroprotection_assay Neuroprotection Assay (e.g., vs. Glutamate) (MTT Assay) viability_analysis->neuroprotection_assay Proceed with non-toxic doses apoptosis_assay Apoptosis Assay (TUNEL) viability_analysis->apoptosis_assay neurite_outgrowth Neurite Outgrowth Assay viability_analysis->neurite_outgrowth data_analysis Data Analysis & Interpretation neuroprotection_assay->data_analysis apoptosis_assay->data_analysis neurite_outgrowth->data_analysis end Conclusion on Efficacy data_analysis->end

References

Application Notes and Protocols for In Vivo Rodent Studies of 4-Aminopent-2-ynoic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific in vivo studies on 4-Aminopent-2-ynoic acid in rodent models. The following information is based on its structural isomer, DL-Propargylglycine (2-Amino-4-pentynoic acid) , and is intended to serve as a reference for researchers interested in the in vivo evaluation of similar compounds. The protocols and data presented below pertain exclusively to DL-Propargylglycine.

Introduction to DL-Propargylglycine

DL-Propargylglycine (PAG) is a well-characterized inhibitor of the enzyme cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the production of cysteine and hydrogen sulfide (H₂S).[1][2][3] Due to its inhibitory action, PAG has been utilized in various in vivo rodent studies to investigate the physiological roles of CSE and H₂S in different pathological conditions. It serves as a valuable tool for researchers in fields such as neuroscience, cardiovascular research, and cancer biology.

Mechanism of Action

DL-Propargylglycine acts as a suicide inhibitor of cystathionine γ-lyase.[2] It binds to the active site of the enzyme, leading to its irreversible inactivation. This inhibition blocks the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia, and also reduces the endogenous production of H₂S from L-cysteine.[2]

Signaling Pathway of DL-Propargylglycine Action

G DL_Propargylglycine DL-Propargylglycine (2-Amino-4-pentynoic acid) CSE Cystathionine γ-lyase (CSE) DL_Propargylglycine->CSE Inhibits Cysteine L-Cysteine CSE->Cysteine AlphaKetobutyrate α-Ketobutyrate + NH₃ CSE->AlphaKetobutyrate Cystathionine Cystathionine Cystathionine->CSE H2S Hydrogen Sulfide (H₂S) Cysteine->H2S via CSE Physiological_Effects Physiological Effects H2S->Physiological_Effects G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements Grouping Randomization into Control & Treatment Groups Administration Compound Administration (e.g., i.p. injection of DL-Propargylglycine) Grouping->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Biochemical Analysis (Enzyme Assays, Metabolite Quantification) Sample_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis

References

Application Notes and Protocols for the Analysis of 4-Aminopent-2-ynoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 4-Aminopent-2-ynoic acid in biological samples. Due to the limited availability of specific methods for this analyte, the following protocols are based on established techniques for the analysis of similar small molecule amino acids. Two primary methods are presented: a direct analysis using Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-LC-MS/MS) and a derivatization-based approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Method 1: Direct Analysis of this compound by HILIC-LC-MS/MS

This method is preferred for its high selectivity, sensitivity, and minimal sample preparation, as it allows for the direct analysis of the polar this compound without the need for derivatization.[1][2][3][4]

Experimental Protocol

1. Sample Preparation: Protein Precipitation

This procedure is designed to remove proteins from plasma or serum samples, which can interfere with the analysis.[5][6][7][8]

  • Materials:

    • Biological sample (e.g., plasma, serum)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound, if available, or a structurally similar amino acid)

    • Acetonitrile (ACN), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Thaw frozen biological samples on ice.

    • Pipette 100 µL of the sample into a clean microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to the sample.

    • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

2. HILIC-LC-MS/MS Analysis

  • Instrumentation:

    • A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A HILIC column suitable for amino acid analysis (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, Waters ACQUITY UPLC BEH HILIC).[9]

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 95
      5.0 50
      5.1 95

      | 8.0 | 95 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

      • Hypothetical MRM Transitions for this compound (Molecular Weight: 113.12 g/mol ):

        • Precursor ion (Q1): m/z 114.1 [M+H]+

        • Product ions (Q3): To be determined (likely fragments from the loss of COOH, NH3, etc.).

    • Source Parameters: Optimized for maximum signal intensity of the target analyte (e.g., capillary voltage, source temperature, gas flows).

Data Analysis

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

HILIC_LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HILIC-LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Serum) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer hilic_separation HILIC Separation supernatant_transfer->hilic_separation esi_ionization Electrospray Ionization (ESI+) hilic_separation->esi_ionization ms_detection Tandem MS Detection (MRM) esi_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification against Calibration Curve peak_integration->quantification final_result Final Concentration quantification->final_result

HILIC-LC-MS/MS workflow for this compound analysis.

Method 2: GC-MS Analysis of this compound after Derivatization

Gas chromatography requires analytes to be volatile and thermally stable. Since amino acids are polar and non-volatile, a derivatization step is necessary.[10][11] This protocol uses N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization.[11][12][13]

Experimental Protocol

1. Sample Preparation: Protein Precipitation and Derivatization

  • Materials:

    • Biological sample (e.g., plasma, serum)

    • Internal Standard (IS) solution

    • Acetonitrile (ACN)

    • MTBSTFA + 1% TBDMCS (tert-butyldimethylchlorosilane)

    • Pyridine

    • Ethyl acetate

    • Nitrogen gas evaporator

    • Heating block

  • Procedure:

    • Perform protein precipitation as described in Method 1 (steps 1-7).

    • Transfer the supernatant to a clean glass tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40-50°C.

    • To the dried residue, add 50 µL of pyridine and 50 µL of MTBSTFA + 1% TBDMCS.

    • Cap the tube tightly and vortex for 1 minute.

    • Heat the mixture at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature.

    • Add 100 µL of ethyl acetate and vortex for 30 seconds.

    • Transfer the solution to a GC vial for analysis.

2. GC-MS Analysis

  • Instrumentation:

    • A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., HP-5ms, DB-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Mode: Splitless.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 250°C.

      • Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

    • Characteristic Ions: The specific m/z values for the derivatized this compound and internal standard need to be determined from the mass spectrum of the derivatized standards. The TBDMS derivative will likely show a characteristic [M-57]+ fragment due to the loss of the tert-butyl group.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis

Quantification is achieved by constructing a calibration curve based on the peak area ratios of the derivatized analyte to the derivatized internal standard.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis start Biological Sample (Plasma/Serum) protein_precipitation Protein Precipitation start->protein_precipitation drying Evaporation to Dryness protein_precipitation->drying derivatization Derivatization with MTBSTFA drying->derivatization gc_separation Gas Chromatographic Separation derivatization->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_detection Mass Spectrometric Detection (SIM) ei_ionization->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification against Calibration Curve peak_integration->quantification final_result Final Concentration quantification->final_result

GC-MS workflow for this compound analysis.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the proposed methods. These values are estimates based on the analysis of similar amino acids and should be validated for this compound.

ParameterHILIC-LC-MS/MS (Expected)GC-MS (Expected)
Limit of Detection (LOD) 0.1 - 1 µM0.5 - 5 µM
Limit of Quantification (LOQ) 0.5 - 5 µM1 - 10 µM
Linearity (r²) > 0.99> 0.99
Recovery (%) 85 - 115%80 - 120%
Precision (%RSD) < 15%< 15%

Note on LOD and LOQ: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[14][15]

Conclusion

The choice between HILIC-LC-MS/MS and GC-MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. The HILIC-LC-MS/MS method is generally recommended for its simplicity and higher sensitivity for underivatized amino acids.[2][16][17] However, GC-MS provides a robust and reliable alternative, particularly when LC-MS/MS is not available. Both methods require careful validation to ensure accurate and precise quantification of this compound in biological samples.

References

Application Notes and Protocols for Investigating the Enzymatic Activity of 4-Aminopent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopent-2-ynoic acid is a synthetic amino acid characterized by an internal alkyne functional group. Its structural similarity to known enzyme inhibitors, particularly those targeting aminotransferases, suggests its potential as a modulator of enzymatic activity. Specifically, the presence of the acetylenic moiety is a key feature in several known irreversible inhibitors of pyridoxal 5'-phosphate (PLP)-dependent enzymes. This document provides detailed application notes and protocols for assessing the enzymatic activity of this compound against three key aminotransferases: GABA Aminotransferase (GABA-T), Ornithine Aminotransferase (OAT), and Alanine Aminotransferase (ALT). These enzymes are critical in various metabolic pathways, and their inhibition has significant therapeutic implications.

While direct enzymatic data for this compound is not extensively available in the public domain, the protocols outlined below provide a robust framework for its characterization as a potential enzyme inhibitor. The structural analogue, 4-aminohex-5-ynoic acid, is a known irreversible inhibitor of both OAT and GABA-T, providing a strong rationale for investigating this compound against these enzymes.[1][2] Similarly, compounds like DL-propargylglycine have demonstrated inhibitory effects on ALT.[3][4][5][6]

Potential Target Enzymes and Signaling Pathways

The primary hypothesized targets for this compound are aminotransferases due to its structural characteristics. The following diagrams illustrate the metabolic pathways these enzymes are involved in.

GABA_Shunt Glutamate Glutamate GABA GABA Glutamate->GABA GAD alpha_KG α-Ketoglutarate alpha_KG->Glutamate GABA-T SSA Succinic Semialdehyde GABA->SSA GABA-T (Potential Target) Succinate Succinate SSA->Succinate SSADH TCA TCA Cycle Succinate->TCA

Caption: The GABA Shunt pathway, highlighting GABA-T as a potential target.

Urea_Cycle_and_Ornithine_Metabolism Ornithine Ornithine Glutamate_Semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_Semialdehyde OAT (Potential Target) Urea_Cycle Urea Cycle Ornithine->Urea_Cycle alpha_KG α-Ketoglutarate Glutamate Glutamate alpha_KG->Glutamate OAT Proline Proline Glutamate_Semialdehyde->Proline Glutamate_Semialdehyde->Glutamate

Caption: Ornithine metabolism, showing the role of OAT.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Alanine_M Alanine Pyruvate_M->Alanine_M ALT (Potential Target) Alanine_L Alanine Alanine_M->Alanine_L Bloodstream Glutamate_M Glutamate alpha_KG_M α-Ketoglutarate Glutamate_M->alpha_KG_M ALT Pyruvate_L Pyruvate Alanine_L->Pyruvate_L ALT Glucose_L Glucose Pyruvate_L->Glucose_L Gluconeogenesis Glucose_L->Glucose_M Bloodstream Urea Urea

Caption: The Glucose-Alanine cycle, illustrating the function of ALT.

Data Presentation: Putative Inhibitory Profile

The following table summarizes the expected type of data that should be collected from the enzymatic assays to characterize the activity of this compound.

Enzyme TargetAssay PrincipleKey Parameters to MeasureExpected Outcome if an Inhibitor
GABA Aminotransferase (GABA-T) Coupled enzyme assay measuring the product of GABA transamination.IC50, Ki, kinactDecrease in product formation, potential time-dependent inhibition.
Ornithine Aminotransferase (OAT) Coupled or direct assay measuring the formation of glutamate-γ-semialdehyde or glutamate.IC50, Ki, kinactDecrease in product formation, potential irreversible inhibition.
Alanine Aminotransferase (ALT) Coupled enzyme assay measuring the production of pyruvate.IC50, Ki, kinactDecrease in product formation.

Experimental Protocols

The following are detailed protocols for assays that can be used to determine the effect of this compound on the activity of GABA-T, OAT, and ALT.

Protocol 1: GABA Aminotransferase (GABA-T) Activity Assay

This protocol is a continuous coupled-enzyme spectrophotometric assay.

Principle:

GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate can be coupled to the activity of glutamate dehydrogenase (GDH), which in the presence of NAD+, oxidizes glutamate to α-ketoglutarate and ammonia, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

GABA_T_Assay_Workflow Start Prepare Assay Mixture (Buffer, α-KG, NAD+, GDH) Add_Inhibitor Add this compound (or vehicle control) Start->Add_Inhibitor Pre_incubate Pre-incubate with GABA-T Add_Inhibitor->Pre_incubate Initiate Initiate reaction with GABA Pre_incubate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Analyze Calculate reaction rates and inhibition Measure->Analyze

Caption: Workflow for the GABA-T coupled enzyme assay.

Materials:

  • Purified GABA-T enzyme

  • GABA

  • α-ketoglutarate (α-KG)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Glutamate dehydrogenase (GDH)

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a master mix containing Tris-HCl buffer, α-KG, and NAD+.

  • To each well of the microplate, add:

    • The master mix.

    • A solution of this compound at various concentrations (and a vehicle control).

    • GDH solution.

  • Add the GABA-T enzyme solution to each well and pre-incubate for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for any time-dependent inhibition.

  • Initiate the reaction by adding the GABA solution to each well.

  • Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader at regular intervals for a set period (e.g., 15-30 minutes).

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For mechanism-based inhibitors, pre-incubation times can be varied to determine the rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).

Protocol 2: Ornithine Aminotransferase (OAT) Activity Assay

This protocol describes a continuous coupled-enzyme spectrophotometric assay.[7]

Principle:

OAT converts L-ornithine and α-ketoglutarate to glutamate-γ-semialdehyde, which spontaneously cyclizes to Δ1-pyrroline-5-carboxylate (P5C), and L-glutamate. The formation of P5C can be coupled to the activity of pyrroline-5-carboxylate reductase (PYCR), which reduces P5C to proline while oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.[7]

OAT_Assay_Workflow Start Prepare Assay Mixture (Buffer, α-KG, NADH, PYCR) Add_Inhibitor Add this compound (or vehicle control) Start->Add_Inhibitor Pre_incubate Pre-incubate with OAT Add_Inhibitor->Pre_incubate Initiate Initiate reaction with L-Ornithine Pre_incubate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Analyze Calculate reaction rates and inhibition Measure->Analyze

Caption: Workflow for the OAT coupled enzyme assay.

Materials:

  • Purified OAT enzyme

  • L-ornithine

  • α-ketoglutarate (α-KG)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • Pyrroline-5-carboxylate reductase (PYCR)

  • Pyridoxal 5'-phosphate (PLP)

  • This compound

  • Potassium pyrophosphate buffer (e.g., 100 mM, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare an assay mixture in a microplate well containing potassium pyrophosphate buffer, α-KG, NADH, and PLP.[7]

  • Add a solution of this compound at various concentrations (and a vehicle control).

  • Add the PYCR enzyme solution.

  • Pre-heat the mixture to 37°C for approximately 10 minutes.[7]

  • Add the OAT enzyme solution and pre-incubate for a defined period if investigating time-dependent inhibition.

  • Initiate the reaction by adding L-ornithine.

  • Immediately monitor the decrease in absorbance at 340 nm every 5-10 seconds for 30 minutes.[7]

  • Calculate the initial reaction rates and determine the inhibitory parameters as described in the GABA-T assay protocol.

Protocol 3: Alanine Aminotransferase (ALT) Activity Assay

This protocol is a continuous coupled-enzyme spectrophotometric assay.[8]

Principle:

ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. The pyruvate generated is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, a reaction that can be monitored by the decrease in absorbance at 340 nm.[8]

ALT_Assay_Workflow Start Prepare Assay Mixture (Buffer, L-Alanine, NADH, LDH) Add_Inhibitor Add this compound (or vehicle control) Start->Add_Inhibitor Pre_incubate Pre-incubate with ALT Add_Inhibitor->Pre_incubate Initiate Initiate reaction with α-Ketoglutarate Pre_incubate->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Analyze Calculate reaction rates and inhibition Measure->Analyze

Caption: Workflow for the ALT coupled enzyme assay.

Materials:

  • Purified ALT enzyme

  • L-alanine

  • α-ketoglutarate (α-KG)

  • Reduced nicotinamide adenine dinucleotide (NADH)

  • Lactate dehydrogenase (LDH)

  • This compound

  • Assay Buffer (e.g., Tris-based buffer)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mix containing assay buffer, L-alanine, NADH, and LDH.

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the ALT enzyme to each well.

  • Add this compound at various concentrations (and a vehicle control) and pre-incubate for a desired time at 37°C.

  • Initiate the reaction by adding α-KG.

  • Immediately measure the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the inhibitory parameters as described in the previous protocols.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the enzymatic activity of this compound. Based on its chemical structure and the known activity of similar compounds, GABA-T, OAT, and ALT represent high-priority targets. The detailed, step-by-step protocols for continuous spectrophotometric assays, along with the necessary data analysis framework, will enable a thorough characterization of the inhibitory potential and mechanism of action of this compound. This information will be invaluable for its further development as a research tool or a potential therapeutic agent.

References

Application Notes and Protocols: Radiolabeling of 4-Aminopent-2-ynoic Acid for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopent-2-ynoic acid is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-T, this compound increases the concentration of GABA in the brain, which can be a therapeutic strategy for conditions such as epilepsy and other neurological disorders.[3][4] To study the interaction of this compound with GABA-T and other potential binding sites, radiolabeling is an indispensable tool, allowing for sensitive and quantitative in vitro and in vivo binding studies.

These application notes provide detailed protocols for the radiolabeling of this compound, specifically with tritium ([³H]), and its use in receptor binding assays.

Radiolabeling of this compound

A common and effective method for introducing tritium into a molecule like this compound is through catalytic tritiation of a suitable precursor. This involves the reduction of an unsaturated bond with tritium gas in the presence of a metal catalyst.

Proposed Synthetic Route for [³H]this compound

A plausible precursor for the synthesis of [³H]this compound is a molecule containing a double or triple bond that can be selectively reduced with tritium gas. Given the existing alkyne group, a strategy involving the reduction of a different unsaturated bond is preferable to maintain the core structure. A more practical approach would be catalytic halogen-tritium replacement on a halogenated precursor. For instance, starting with a brominated or iodinated analog of this compound would be a viable strategy.

Diagram of Proposed Radiolabeling Workflow

Radiolabeling_Workflow Workflow for [³H]this compound Synthesis cluster_synthesis Chemical Synthesis cluster_purification Purification and Analysis Precursor Halogenated this compound Precursor Reaction Catalytic Tritiation Reaction Precursor->Reaction Catalyst Palladium Catalyst (e.g., Pd/C) Catalyst->Reaction Tritium Tritium Gas (³H₂) Tritium->Reaction Crude Crude [³H]this compound Reaction->Crude Quenching and Work-up HPLC High-Performance Liquid Chromatography (HPLC) Crude->HPLC Fractions Collection of Radiolabeled Fractions HPLC->Fractions Analysis Purity and Specific Activity Determination Fractions->Analysis Final [³H]this compound (High Purity) Analysis->Final Pooling of Pure Fractions

Caption: Workflow for the synthesis and purification of [³H]this compound.

Experimental Protocol: Synthesis of [³H]this compound

Materials:

  • Halogenated this compound precursor

  • Palladium on carbon (Pd/C) catalyst

  • Tritium gas (³H₂)

  • Anhydrous solvent (e.g., ethanol or ethyl acetate)

  • Reaction vessel suitable for catalytic tritiation

  • High-vacuum manifold

Procedure:

  • Preparation: In a specialized radiochemistry laboratory, dissolve the halogenated precursor of this compound in an anhydrous solvent within a reaction vessel.

  • Catalyst Addition: Add a catalytic amount of Pd/C to the solution.

  • Degassing: Freeze the mixture with liquid nitrogen and evacuate the vessel using a high-vacuum manifold to remove any atmospheric gases.

  • Tritium Introduction: Introduce a known amount of tritium gas into the reaction vessel.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for several hours to facilitate the catalytic exchange reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if a non-radioactive pilot reaction was performed.

  • Quenching and Filtration: After the reaction is complete, carefully vent the excess tritium gas. Quench the reaction with a protic solvent like methanol. Filter the reaction mixture through a celite pad to remove the palladium catalyst.

  • Purification: Purify the crude radiolabeled product using high-performance liquid chromatography (HPLC) to separate [³H]this compound from any unreacted precursor and byproducts.

  • Characterization: Determine the radiochemical purity and specific activity of the final product using analytical HPLC with an in-line radioactivity detector and liquid scintillation counting.

Binding Studies with [³H]this compound

Radiolabeled this compound can be used in various binding assays to characterize its interaction with its target enzyme, GABA-T, or to investigate potential off-target binding. A standard method for studying enzyme inhibitors is a competitive binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of unlabeled test compounds for the binding site of [³H]this compound on GABA-T.

Materials:

  • Purified GABA-T enzyme preparation or tissue homogenate containing GABA-T

  • [³H]this compound (radioligand)

  • Unlabeled this compound or other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane/Enzyme Preparation: Prepare a suspension of purified GABA-T or a tissue homogenate (e.g., from rat brain) in the assay buffer.[5] The protein concentration should be optimized to ensure a sufficient signal-to-noise ratio.[5]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, [³H]this compound, and the enzyme/membrane preparation.

    • Non-specific Binding: Add assay buffer, [³H]this compound, a high concentration of unlabeled this compound (e.g., 1000-fold higher than the radioligand concentration), and the enzyme/membrane preparation.

    • Competitive Binding: Add assay buffer, [³H]this compound, varying concentrations of the unlabeled test compound, and the enzyme/membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[5] This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Competitive Binding Assay Workflow

Binding_Assay_Workflow Workflow for Competitive Binding Assay cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection and Analysis Radioligand [³H]this compound Plate 96-well Plate Setup (Total, Non-specific, Competitive) Radioligand->Plate Enzyme GABA-T Preparation Enzyme->Plate Competitor Unlabeled Test Compounds Competitor->Plate Buffer Assay Buffer Buffer->Plate Incubate Incubation to Equilibrium Plate->Incubate Filtration Rapid Filtration Incubate->Filtration Termination of Binding Washing Filter Washing Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Analysis Data Analysis (IC₅₀, Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay using [³H]this compound.

Data Presentation

The quantitative data obtained from binding studies should be summarized in a clear and structured format. The following tables provide an illustrative example of how to present such data.

Table 1: Illustrative Saturation Binding Data for [³H]this compound

ParameterValueUnits
Dissociation Constant (Kd)50nM
Maximum Binding Sites (Bmax)1200fmol/mg protein

Note: The data in this table is hypothetical and serves as an example of how to present saturation binding results.

Table 2: Illustrative Competitive Binding Data for Unlabeled Compounds against [³H]this compound Binding

CompoundIC₅₀Ki
This compound45 nM22.5 nM
Vigabatrin150 nM75 nM
Gabaculine80 nM40 nM

Note: The data in this table is hypothetical and for illustrative purposes. Ki values are calculated assuming a radioligand concentration equal to its Kd.

Signaling Pathway and Mechanism of Action

This compound acts as a mechanism-based inactivator of GABA-T. The binding and subsequent inhibition prevent the degradation of GABA, leading to its accumulation in the synapse.

Diagram of GABA-T Inhibition by this compound

GABA_T_Inhibition Mechanism of GABA-T Inhibition GABA GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Binds to SSA Succinic Semialdehyde GABA_T->SSA Metabolizes to Inactive_Complex Inactive Covalent Complex GABA_T->Inactive_Complex Forms Inhibitor This compound Inhibitor->GABA_T Binds to Active Site Inhibitor->Inactive_Complex

Caption: Inhibition of GABA transaminase by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminopent-2-ynoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, based on a plausible synthetic route involving the protection of a starting amino acid, introduction of the alkyne functionality, and subsequent deprotection.

Q1: I am observing a low yield during the protection of the starting amino acid (e.g., L-glutamic acid derivative). What could be the issue?

A1: Low yields during the protection of the amino and carboxylic acid groups can arise from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or increasing the temperature moderately.

  • Inappropriate Protecting Group or Reagents: The choice of protecting group and the quality of the reagents are crucial.

    • Solution: Ensure that the protecting group is suitable for the reaction conditions of subsequent steps. For example, Boc (tert-butyloxycarbonyl) for the amine and a methyl or ethyl ester for the carboxylic acid are common choices.[1][2] Use freshly opened or purified reagents.

  • pH Control: The pH of the reaction mixture can significantly impact the efficiency of the protection reaction.

    • Solution: Maintain the recommended pH for the specific protection protocol you are following. For instance, Boc protection is typically carried out under basic conditions.

Q2: During the introduction of the alkyne moiety via Sonogashira coupling, I am getting a complex mixture of products and a low yield of the desired compound. What are the likely causes?

A2: The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. However, its success is sensitive to several parameters.

  • Catalyst Inactivation: The palladium and copper catalysts used in the Sonogashira reaction can be sensitive to air and impurities.

    • Solution: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents. The use of a ligand like triphenylphosphine can help stabilize the palladium catalyst.

  • Homocoupling of the Alkyne: A common side reaction is the homocoupling of the terminal alkyne to form a diyne.

    • Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the solvent and maintaining an inert atmosphere can minimize this side reaction. Using a slight excess of the alkyne can also be beneficial.

  • Incorrect Reaction Conditions: Temperature, solvent, and base can all affect the outcome of the reaction.

    • Solution: The optimal temperature for Sonogashira coupling can vary depending on the substrates. A typical range is room temperature to 60 °C. The choice of solvent (e.g., THF, DMF) and base (e.g., triethylamine, diisopropylethylamine) should be optimized for your specific substrates.

Hypothetical Reaction Conditions for Sonogashira Coupling

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ (5 mol%)
Co-catalyst CuI (10 mol%)
Solvent Anhydrous, degassed THF
Base Triethylamine (2 equivalents)
Temperature Room Temperature to 50 °C
Atmosphere Inert (Nitrogen or Argon)

Q3: I am struggling with the deprotection of both the amino and carboxylic acid protecting groups. Either the reaction is incomplete, or I am observing degradation of the final product. What should I do?

A3: The final deprotection step is critical and can be challenging due to the sensitive nature of the alkyne and amino acid functionalities.

  • Harsh Deprotection Conditions: Strong acidic or basic conditions can lead to side reactions, including racemization or degradation of the alkyne.

    • Solution: Choose orthogonal protecting groups that can be removed under mild and different conditions.[3][4] For example, a Boc group can be removed with mild acid (e.g., trifluoroacetic acid in dichloromethane), while a methyl ester can be saponified with a mild base like lithium hydroxide.

  • Incomplete Deprotection: The protecting groups may not be fully cleaved.

    • Solution: Monitor the reaction by TLC or LC-MS. If starting material persists, you can try extending the reaction time or using a slightly stronger deprotection reagent, while carefully monitoring for product degradation.

  • Work-up Issues: The purification of the final product, which is a polar amino acid, can be difficult.

    • Solution: After deprotection, a common work-up procedure involves neutralization and then purification by ion-exchange chromatography or reverse-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common strategy would involve starting from a protected amino acid, introducing the alkyne functionality, and then deprotecting to obtain the final product. A hypothetical retrosynthesis is shown below.

Retrosynthesis Target This compound Protected_Amino_Alkyne Protected this compound Target->Protected_Amino_Alkyne Deprotection Protected_Amino_Halide Protected 4-Amino-5-halopentanoic acid Protected_Amino_Alkyne->Protected_Amino_Halide Sonogashira Coupling Protected_Glutamic_Semialdehyde Protected Glutamic Semialdehyde Protected_Amino_Halide->Protected_Glutamic_Semialdehyde Wittig or Horner-Wadsworth-Emmons Reaction

Caption: Retrosynthetic analysis of this compound.

Q2: What are the key challenges in the synthesis of amino acids containing an alkyne moiety?

A2: The synthesis of acetylenic amino acids presents several challenges:

  • Stability: The alkyne group can be sensitive to certain reaction conditions, particularly strong acids, bases, or oxidizing/reducing agents.

  • Protecting Group Strategy: The selection of appropriate and orthogonal protecting groups for the amino and carboxylic acid functionalities is crucial to avoid unwanted side reactions and to allow for selective deprotection.[2][3][4]

  • Purification: These molecules are often polar and can be difficult to purify by standard column chromatography. Techniques like ion-exchange chromatography or HPLC are often required.

  • Stereocontrol: If a specific stereoisomer is desired, the synthesis must be designed to control the stereochemistry at the α-carbon.

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring most of the reactions. Use a suitable solvent system that provides good separation of your starting material and product. For more quantitative analysis and to confirm the identity of your products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols (Hypothetical)

Protocol 1: Boc Protection of L-Glutamic Acid Dimethyl Ester

  • Dissolve L-Glutamic acid dimethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dissolved in DCM.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected amino acid.

Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Work-up Start Dissolve Starting Material Add_Base Add Triethylamine Start->Add_Base Add_Boc Add (Boc)₂O Add_Base->Add_Boc Stir Stir at RT Add_Boc->Stir Wash_HCl Wash with 1N HCl Stir->Wash_HCl Reaction Complete Wash_NaHCO3 Wash with NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Product Protected Amino Acid Concentrate->Product

Caption: Workflow for Boc protection of an amino acid ester.

Protocol 2: Sonogashira Coupling

  • To a solution of the protected 4-bromo-amino acid derivative (1.0 eq) in degassed THF, add CuI (0.1 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Add triethylamine (2.0 eq) followed by trimethylsilylacetylene (1.2 eq).

  • Stir the reaction mixture under an argon atmosphere at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 3: Deprotection

  • Boc Deprotection: Dissolve the protected aminoalkyne in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Ester Saponification: Dissolve the resulting aminoalkyne in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1N HCl to pH ~7.

  • Concentrate the solution and purify the crude product by ion-exchange chromatography.

Deprotection_Pathway Start Fully Protected This compound Boc_Removed Amine Deprotected Start->Boc_Removed TFA/DCM Final_Product This compound Boc_Removed->Final_Product LiOH, then H⁺ workup

Caption: A two-step deprotection strategy.

References

Technical Support Center: Synthesis of 4-Aminopent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Aminopent-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is a non-proteinogenic amino acid containing a terminal alkyne. Common synthetic strategies include:

  • Strecker Synthesis: This is a two-step method that begins with the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the desired amino acid.[1][2][3] For this compound, the starting material would be 3-butyn-2-one.

  • Alkylation of Glycine Derivatives: This method involves the alkylation of a glycine enolate equivalent with a propargyl halide. This often requires the use of protecting groups on the amino and carboxyl functionalities of the glycine starting material.

  • Asymmetric Synthesis: For enantiomerically pure this compound, asymmetric methods are employed, often involving chiral auxiliaries or catalysts.[2]

Q2: What are the main challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including:

  • Low Yields: The Strecker synthesis with ketones, such as 3-butyn-2-one, can be slower and result in lower yields compared to aldehydes.[4]

  • Side Reactions: The presence of the terminal alkyne can lead to undesired side reactions under certain conditions. The formation of imines and their subsequent reactions are critical, and incomplete conversion or side reactions at this stage can impact the overall yield.[1][5]

  • Purification Difficulties: The final product can be challenging to purify due to its amphoteric nature and potential solubility in both aqueous and organic phases. The presence of inorganic salts from the reaction and hydrolysis steps can also complicate purification.

  • Racemization: In non-asymmetric syntheses, a racemic mixture of the amino acid is typically obtained.[3] For applications requiring a specific enantiomer, a resolution step or an asymmetric synthesis is necessary.

Q3: What protecting groups are suitable for the synthesis of this compound?

A3: When employing a synthetic route that requires protection of the amino and/or carboxyl groups, the choice of protecting group is crucial.

  • Amino Group Protection: Carbamates such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) are commonly used. The choice depends on the reaction conditions of the subsequent steps.

  • Carboxyl Group Protection: Esterification, for instance to a methyl or ethyl ester, is a common strategy to protect the carboxylic acid functionality.

Q4: How can I purify the final this compound product?

A4: Purification of amino acids often involves techniques that take advantage of their charge and polarity.

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from impurities and other reaction components.[6][7][8] The amino acid can be bound to a cation or anion exchange resin and then eluted by changing the pH or ionic strength of the buffer.

  • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the amino acid and its impurities.

  • Silica Gel Chromatography: While less common for unprotected amino acids due to their high polarity, it can be used for protected derivatives.[6]

Troubleshooting Guides

Issue 1: Low Yield in Strecker Synthesis
Potential Cause Troubleshooting Steps
Incomplete imine formation Ensure anhydrous conditions for the imine formation step. The presence of water can shift the equilibrium back towards the starting ketone and ammonia. Consider using a dehydrating agent.
Slow reaction of the ketone Ketones are generally less reactive than aldehydes in the Strecker synthesis.[4] Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or other analytical methods to determine the optimal reaction time.
Side reactions of the alkyne group The terminal alkyne can potentially undergo side reactions. Ensure the reaction conditions are mild and avoid strong bases or acids that could react with the alkyne.
Loss of product during workup The amino acid product can be soluble in both aqueous and organic layers, leading to losses during extraction. Minimize the number of extraction steps and consider using techniques like ion-exchange chromatography for purification directly from the reaction mixture.
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Presence of inorganic salts After hydrolysis of the aminonitrile (e.g., with HCl or H2SO4), a significant amount of inorganic salt is present. Use ion-exchange chromatography to separate the amino acid from these salts.[7]
Product is highly soluble in water If the product is very water-soluble, extraction with organic solvents will be inefficient. Consider lyophilization (freeze-drying) of the aqueous solution after removing inorganic salts by ion-exchange chromatography.
Co-elution of impurities If impurities co-elute with the product during chromatography, optimize the elution gradient (for ion-exchange) or the solvent system (for other forms of chromatography).
Oily or non-crystalline product If the product does not crystallize, try different solvent systems for recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. If crystallization fails, chromatography is the recommended purification method.

Experimental Protocols

Proposed Protocol: Strecker Synthesis of this compound

This protocol is a general guideline based on the principles of the Strecker synthesis and should be optimized for specific laboratory conditions.

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, combine equimolar amounts of 3-butyn-2-one and ammonium chloride in a suitable solvent (e.g., methanol or ethanol).

  • To this mixture, add a slight excess (e.g., 1.1 equivalents) of sodium cyanide or potassium cyanide portion-wise while maintaining the temperature at 0-5 °C with an ice bath. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time may vary and could be several hours to days.

Step 2: Hydrolysis of the α-Aminonitrile

  • Once the formation of the α-aminonitrile is complete, carefully acidify the reaction mixture with a strong acid such as concentrated hydrochloric acid. Caution: This step will generate toxic hydrogen cyanide gas. Perform this in a well-ventilated fume hood.

  • Heat the mixture to reflux for several hours to hydrolyze the nitrile to a carboxylic acid. Monitor the hydrolysis by TLC or another suitable analytical technique.

  • After completion, cool the reaction mixture and neutralize it to the isoelectric point of this compound to precipitate the product. Alternatively, proceed directly to purification by ion-exchange chromatography.

Visualizations

Strecker_Synthesis_Workflow cluster_step1 Step 1: α-Aminonitrile Formation cluster_step2 Step 2: Hydrolysis ketone 3-Butyn-2-one imine Iminium Intermediate ketone->imine + NH3 ammonia Ammonia (from NH4Cl) cyanide Cyanide (NaCN/KCN) aminonitrile 4-Amino-4-methylpent-2-ynenitrile product This compound aminonitrile->product Hydrolysis imine->aminonitrile + CN- acid Strong Acid (e.g., HCl)

Caption: Workflow for the Strecker synthesis of this compound.

Troubleshooting_Logic start Low Yield? check_imine Check Imine Formation start->check_imine Yes check_reaction_time Optimize Reaction Time/Temp start->check_reaction_time No solution1 Use Dehydrating Agent check_imine->solution1 check_workup Review Workup Procedure check_reaction_time->check_workup solution2 Increase Time/Temp check_reaction_time->solution2 solution3 Use Ion-Exchange Chromatography check_workup->solution3

References

"troubleshooting guide for 4-Aminopent-2-ynoic acid experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopent-2-ynoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

General Handling and Storage

Q1: How should I properly store this compound powder and its stock solutions?

A1: Proper storage is crucial to maintain the stability and activity of this compound.

  • Powder: Store the solid form of this compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

  • Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in water. For a 50 mg/mL concentration, sonication may be necessary to fully dissolve the compound.[2] If using water to prepare a stock solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use.[2][3]

Troubleshooting Experiments as a GABA-AT Inhibitor

This compound is an irreversible inhibitor of GABA transaminase (GABA-T), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[4][5] Inhibition of GABA-T leads to increased GABA levels in the brain, which can have anticonvulsant effects.[4]

Q3: My GABA-T inhibition assay is showing inconsistent or no inhibition. What are the possible causes?

A3: Inconsistent results in a GABA-T inhibition assay can stem from several factors:

  • Improper Incubation: As an irreversible inhibitor, this compound requires time to form a covalent bond with the enzyme. Ensure you are pre-incubating the enzyme with the inhibitor for a sufficient period (e.g., 10 minutes at 25°C) before adding the substrate.[6][7]

  • Inhibitor Concentration: At very high concentrations, some inhibitors can exhibit anomalous behavior. It is important to perform a dose-response curve to determine the optimal concentration range for inhibition.

  • Enzyme Activity: Verify the activity of your GABA-T enzyme preparation with a positive control. Reduced enzyme activity can lead to misleading inhibition data.

  • Assay Conditions: Ensure that the pH and temperature of your assay buffer are optimal for GABA-T activity (e.g., pH 8.6).[6][7]

Q4: How can I confirm that the inhibition I am observing is irreversible?

A4: To distinguish irreversible from reversible noncompetitive inhibition, you can perform a dialysis or gel filtration experiment.[8] After incubating the enzyme with this compound, remove the excess unbound inhibitor. If the enzyme activity is not restored, the inhibition is irreversible.[8] Another indication of irreversible inhibition is its time-dependent nature.[8]

Experimental Protocol: In Vitro GABA-T Inhibition Assay

This protocol is adapted from established methods for measuring GABA-T activity.[1][6][7]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Pyrophosphate (K4P2O7), pH 8.6.

    • Substrate Solution: Prepare a solution containing GABA and α-ketoglutarate (α-KG) in the assay buffer.

    • Enzyme Solution: Prepare a solution of human or bacterial GABA-T in the assay buffer.

    • Detection Mix: A solution containing succinic semialdehyde dehydrogenase (SSADH) and β-NADP+ in the assay buffer.

    • Inhibitor Stock: Prepare a stock solution of this compound in water.

  • Assay Procedure:

    • In a 96-well plate, add the GABA-T enzyme solution.

    • Add varying concentrations of this compound or vehicle control to the wells.

    • Pre-incubate the plate for 10 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution.

    • Immediately add the detection mix.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of β-NADPH.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, further kinetic analysis can be performed to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).[9][10]

Quantitative Data: Representative Inhibition of GABA-T by Analogous Inhibitors
InhibitorEnzyme SourceInhibition TypeKi Value
γ-vinyl GABAPseudomonas fluorescensCompetitive26 ± 3 mM[11]
TaurinePseudomonas fluorescensCompetitive68 ± 7 mM[11]
4-Amino-2-(hydroxymethyl)-2-butenoic acidNot SpecifiedCompetitive Reversible5 µM[12]

Signaling Pathway: GABA-T Inhibition

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Astrocyte Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA GABA_cleft GABA GABA->GABA_cleft Release GABA_cleft_post GABA GABA_cleft->GABA_cleft_post Uptake GABA_T GABA Transaminase (GABA-T) SSA Succinic Semialdehyde GABA_T->SSA Aminopentynoic_acid This compound Aminopentynoic_acid->GABA_T Irreversible Inhibition GABA_receptor GABA Receptor Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal GABA_cleft_post->GABA_T Degradation GABA_cleft_post->GABA_receptor

Caption: Mechanism of GABA-T inhibition by this compound.

Troubleshooting Click Chemistry Experiments

This compound contains an alkyne group, making it a suitable reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3]

Q5: My click chemistry reaction is giving low yields or is not working at all. What should I check?

A5: Several factors can affect the efficiency of a CuAAC reaction:

  • Copper Catalyst: The reaction requires a Cu(I) catalyst. If you are starting with a Cu(II) salt (e.g., CuSO4), ensure you are adding a reducing agent like sodium ascorbate to generate Cu(I) in situ.[13][14] The freshness of the sodium ascorbate solution is critical.

  • Ligand: A stabilizing ligand, such as THPTA or TBTA, is often used to protect the Cu(I) from oxidation and improve reaction efficiency.[13][15]

  • Oxygen: Oxygen can oxidize the Cu(I) catalyst, inhibiting the reaction. While not always necessary, deoxygenating your reaction mixture can sometimes improve results.

  • Reagent Purity: Ensure the purity of your this compound and the azide-containing molecule.

  • Solvent: While the reaction is tolerant of many solvents, some buffers can interfere. Tris buffers and high concentrations of chloride ions should be avoided as they can chelate the copper catalyst.[15] If reactants are hydrophobic, using a co-solvent like DMSO may be necessary.[2]

Q6: What is the correct order of addition for the reagents in a click chemistry reaction?

A6: A common and effective order of addition is:

  • Combine the alkyne (this compound) and the azide in your chosen buffer.

  • Add the copper source (pre-mixed with a ligand if used).

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[13]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for a small-scale CuAAC reaction.[2][13][16]

  • Stock Solution Preparation:

    • Alkyne: Prepare a stock solution of this compound in water or an appropriate buffer.

    • Azide: Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Copper Sulfate: Prepare a 100 mM stock solution of CuSO4 in water.

    • Ligand (THPTA): Prepare a 200 mM stock solution in water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne and azide solutions. A slight excess of one reagent (e.g., 1.1 equivalents) is often used.[16]

    • Add the THPTA ligand solution.

    • Add the CuSO4 solution. The final concentration of copper is typically in the range of 0.1 to 1 mM.

    • Vortex the mixture briefly.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[13]

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

    • Purify the product using a suitable method, such as chromatography, to remove unreacted starting materials and the catalyst.

Experimental Workflow: Troubleshooting a CuAAC Reaction

CuAAC_Troubleshooting Start Low or No Product in CuAAC Reaction Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Catalyst Check Copper Catalyst System Start->Check_Catalyst Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Optimize_Solvent Optimize Solvent System Start->Optimize_Solvent Reagent_Purity Impure Alkyne or Azide? Check_Reagents->Reagent_Purity Fresh_Ascorbate Fresh Sodium Ascorbate? Check_Catalyst->Fresh_Ascorbate Buffer_Interference Interfering Buffer (e.g., Tris)? Check_Conditions->Buffer_Interference Hydrophobicity Hydrophobic Reactants? Optimize_Solvent->Hydrophobicity Reagent_Purity->Check_Catalyst No Purify_Reagents Purify Starting Materials Reagent_Purity->Purify_Reagents Yes Ligand_Used Stabilizing Ligand Used? Fresh_Ascorbate->Ligand_Used Yes Prepare_Fresh Prepare Fresh Ascorbate Solution Fresh_Ascorbate->Prepare_Fresh No Ligand_Used->Check_Conditions Yes Add_Ligand Add THPTA or TBTA Ligand_Used->Add_Ligand No Buffer_Interference->Optimize_Solvent No Change_Buffer Switch to Non-chelating Buffer (e.g., HEPES) Buffer_Interference->Change_Buffer Yes Add_Cosolvent Add Co-solvent (e.g., DMSO) Hydrophobicity->Add_Cosolvent Yes Success Successful Reaction Hydrophobicity->Success No Purify_Reagents->Success Prepare_Fresh->Success Add_Ligand->Success Change_Buffer->Success Add_Cosolvent->Success

Caption: A logical workflow for troubleshooting CuAAC reactions.

Frequently Asked Questions (FAQs)

Q7: Is this compound cytotoxic?

A7: While specific cytotoxicity data for this compound was not found in the provided search results, it is important to handle all chemicals with appropriate safety precautions. A Safety Data Sheet (SDS) for a related compound indicates that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[12] Always consult the specific SDS for the product you are using and wear appropriate personal protective equipment (PPE).

Q8: Can I use this compound in live cells?

A8: Yes, the alkyne group on this compound makes it suitable for bioorthogonal click chemistry reactions in complex biological systems, including live cells. However, the copper catalyst used in traditional click chemistry can be toxic to cells. For live-cell applications, it is advisable to use copper-free click chemistry methods or employ ligands that chelate copper and reduce its toxicity.

Q9: What is the difference between the (R) and (S) enantiomers of 2-Aminopent-4-ynoic acid?

A9: The (R) and (S) designations refer to the stereochemistry at the chiral center of the molecule. While both enantiomers can be used in click chemistry, their biological activity as enzyme inhibitors may differ significantly. For instance, in related compounds, enantiomers have been shown to have different effects on neurotransmitter uptake and receptor activity. When studying the effects of this compound as a GABA-T inhibitor, it is crucial to use the specific enantiomer of interest or to be aware that a racemic mixture may produce complex results.

References

"optimization of buffer conditions for 4-Aminopent-2-ynoic acid assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminopent-2-ynoic acid and its derivatives, particularly in the context of biochemical assays.

Important Note on Nomenclature: The compound of interest is likely (S)-2-Aminopent-4-ynoic acid or its (R)-enantiomer, which are synthetic amino acids. The term "this compound" as initially queried may be a typographical error. This guide will focus on the applications of (S)-2-Aminopent-4-ynoic acid, a known click chemistry reagent.[1][2][3]

Section 1: Frequently Asked Questions (FAQs)

Q1: What is (S)-2-Aminopent-4-ynoic acid and what are its primary applications in assays?

(S)-2-Aminopent-4-ynoic acid is a synthetic amino acid containing a terminal alkyne group.[1][2][3] Its primary application is as a click chemistry reagent in bioconjugation assays.[1][2] It can be incorporated into peptides or proteins, and the alkyne group then serves as a handle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the specific attachment of molecules containing an azide group, such as fluorescent dyes, biotin, or other labels. Additionally, derivatives of this amino acid have been investigated as potential enzyme inhibitors, for example, against aldose reductase.[4]

Q2: What are the critical parameters to consider when optimizing buffer conditions for a CuAAC (click chemistry) reaction involving (S)-2-Aminopent-4-ynoic acid?

Optimizing the buffer is crucial for a successful click chemistry reaction. The key parameters include:

  • pH: The optimal pH for CuAAC reactions is typically between 7 and 8.5.

  • Buffer System: Phosphate-buffered saline (PBS) and Tris-buffered saline (TBS) are commonly used. Avoid buffers that can chelate copper, such as those containing EDTA.

  • Copper Source: A source of copper(I) is required. This is often generated in situ from copper(II) sulfate (CuSO₄) using a reducing agent.

  • Reducing Agent: Sodium ascorbate is the most common reducing agent used to convert Cu(II) to the catalytic Cu(I) species.

  • Copper Ligand: A ligand is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a popular choice for aqueous reactions.

  • Additives: Depending on the specific molecules being conjugated, additives like detergents (e.g., Tween-20) or organic co-solvents (e.g., DMSO, t-butanol) may be included to improve solubility.

Q3: Can I use a pre-made "click chemistry" buffer kit?

Yes, several manufacturers offer optimized click chemistry buffer kits. These kits typically contain all the necessary reagents (copper source, reducing agent, ligand) in pre-weighed or pre-dissolved formats, which can save time and improve reproducibility. However, if you are working with a novel system or experiencing issues, optimizing the buffer components individually may be necessary.

Q4: My click chemistry reaction is not working. What are the common causes of failure?

Several factors can lead to a failed click chemistry reaction. Please refer to the troubleshooting section below for a detailed guide. Common culprits include inactive reagents, incorrect buffer composition, insufficient copper, or issues with the azide- or alkyne-containing molecules themselves.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during assays involving (S)-2-Aminopent-4-ynoic acid, with a focus on click chemistry applications.

Problem 1: Low or No Product Formation in Click Chemistry Reaction
Possible Cause Recommended Solution
Degraded Sodium Ascorbate Prepare fresh sodium ascorbate solution for each experiment. Ascorbate solutions are prone to oxidation.
Incorrect Buffer pH Verify the pH of your reaction buffer is between 7 and 8.5. Adjust as necessary.
Presence of Copper Chelators Ensure your buffers do not contain EDTA or other strong copper chelators.
Insufficient Copper(I) Increase the concentration of CuSO₄ and sodium ascorbate. Ensure the ascorbate is in excess.
Oxidation of Copper(I) If not using a ligand, consider adding one like THPTA to stabilize the Cu(I). Perform the reaction under anaerobic conditions if possible.
Problem with Alkyne or Azide Confirm the integrity and purity of your alkyne-containing protein/peptide and your azide-labeled molecule.
Steric Hindrance The alkyne or azide may be in a sterically hindered position. Consider using a longer linker on your azide probe.
Problem 2: High Background Signal or Non-Specific Labeling
Possible Cause Recommended Solution
Excess Reagents Titrate down the concentrations of your copper, ligand, and azide probe to the lowest effective concentrations.
Protein Aggregation High concentrations of copper can sometimes cause protein aggregation. Include a mild non-ionic detergent (e.g., 0.1% Tween-20) or adjust the salt concentration of your buffer.
Non-specific Binding of Probe Include a blocking step (e.g., with BSA) before adding the azide probe, especially in cell-based assays.
Reaction Time Too Long Optimize the reaction time. Shorter incubation times can sometimes reduce background.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a starting point for labeling a protein containing (S)-2-Aminopent-4-ynoic acid with an azide-functionalized dye.

Materials:

  • Alkyne-labeled protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized dye (e.g., Azide-Fluor 488)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared)

  • THPTA stock solution (e.g., 100 mM in water)

Procedure:

  • In a microcentrifuge tube, combine your alkyne-labeled protein with the azide-functionalized dye.

  • Add THPTA to the reaction mixture to a final concentration of 1 mM.

  • Add CuSO₄ to a final concentration of 0.1 mM.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled protein using a suitable method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

Table 1: Recommended Reagent Concentrations for CuAAC

ReagentStock ConcentrationFinal Concentration
Alkyne-ProteinVaries1-10 µM
Azide-Probe1-10 mM10-100 µM
CuSO₄50 mM0.1-1 mM
Sodium Ascorbate500 mM1-5 mM
THPTA100 mM1-5 mM

Section 4: Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_analysis Analysis p Alkyne-labeled Protein mix Combine Protein and Probe p->mix a Azide Probe a->mix c CuSO4 Stock add_c Add CuSO4 c->add_c r Sodium Ascorbate Stock (Fresh) add_r Add Sodium Ascorbate r->add_r l THPTA Stock add_l Add THPTA l->add_l mix->add_l add_l->add_c add_c->add_r incubate Incubate @ RT add_r->incubate purify Purification (e.g., SEC) incubate->purify analyze Downstream Analysis purify->analyze

Caption: Experimental workflow for a typical click chemistry reaction.

troubleshooting_logic start Low/No Product check_reagents Check Reagent Freshness (esp. Ascorbate) start->check_reagents check_buffer Verify Buffer pH (7-8.5) & Absence of Chelators check_reagents->check_buffer [Reagents OK] solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents [Reagents Bad] check_copper Optimize Copper/Ligand Concentration check_buffer->check_copper [Buffer OK] solution_buffer Adjust pH / Use Chelator-Free Buffer check_buffer->solution_buffer [Buffer Bad] check_molecules Confirm Integrity of Alkyne/Azide Molecules check_copper->check_molecules [Copper OK] solution_copper Increase Copper/Ligand/Ascorbate check_copper->solution_copper [Copper Low] solution_molecules Synthesize/Purchase New Molecules check_molecules->solution_molecules [Molecules Bad]

Caption: Troubleshooting logic for low product yield in click chemistry.

References

"minimizing off-target effects of 4-Aminopent-2-ynoic acid"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Aminopent-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-T).[1][2] This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA.[2] By inhibiting GABA-T, this compound leads to an increase in synaptic GABA levels, which enhances inhibitory signaling in the brain.[1][2] This mechanism is therapeutically valuable for conditions associated with GABAergic deficits, such as epilepsy and neuropathic pain.[1][2][3]

Q2: What are the potential off-target effects of this compound?

While this compound is designed for specificity, off-target effects can occur, similar to other GABA-T inhibitors. These can include:

  • Interaction with other pyridoxal 5'-phosphate (PLP)-dependent enzymes: Due to the structural similarity of their active sites, other PLP-dependent enzymes can be inadvertently inhibited.

  • Neurotoxicity: At high concentrations, excessive GABAergic activity can lead to side effects such as sedation, dizziness, and ataxia.[1]

  • Cellular toxicity: Some metabolites of GABA-T inhibitors can be reactive and may lead to cellular toxicity.[4]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data and for the development of safe therapeutics.[5] Key strategies include:

  • Rational Drug Design: The design of the molecule itself is a primary strategy to enhance specificity for the intended target.[5]

  • Dose-Response Studies: Conduct thorough dose-response studies to determine the lowest effective concentration that elicits the desired on-target effect with minimal off-target engagement.

  • Use of Selective Antagonists: In cellular or in vivo models, co-administration with selective antagonists for potential off-target receptors can help to isolate the effects of this compound.

  • High-Throughput Screening: Employing high-throughput screening against a panel of related enzymes and receptors can identify potential off-target interactions early in the research process.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cellular toxicity observed at effective concentrations. Off-target effects on essential cellular pathways.Lower the concentration of this compound and increase incubation time. Perform a cell viability assay (e.g., MTT assay) across a wide concentration range.
Inconsistent results between experimental replicates. Variability in compound stability or cell culture conditions.Prepare fresh stock solutions of this compound for each experiment. Ensure consistent cell passage number and density.
Observed physiological effects are not blocked by GABA receptor antagonists. The observed effect is likely due to an off-target mechanism.Screen for activity against a panel of common off-target enzymes and receptors. Consider structural modifications to the compound to improve selectivity.
Difficulty in replicating in vivo efficacy seen in in vitro studies. Poor pharmacokinetic properties (e.g., blood-brain barrier penetration, rapid metabolism).Perform pharmacokinetic studies to determine the bioavailability and half-life of the compound in your animal model. Consider alternative routes of administration or formulation strategies.

Experimental Protocols

Protocol 1: In Vitro GABA-T Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC50) of this compound against GABA-T.

  • Prepare Reagents:

    • Recombinant human GABA-T enzyme.

    • GABA substrate solution.

    • α-ketoglutarate solution.

    • NADP+ solution.

    • Succinic semialdehyde dehydrogenase (SSADH) enzyme.

    • This compound stock solution (in appropriate solvent, e.g., water or DMSO).

    • Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6).

  • Assay Procedure:

    • Add assay buffer, α-ketoglutarate, NADP+, and SSADH to a 96-well plate.

    • Add varying concentrations of this compound to the wells.

    • Pre-incubate the plate with GABA-T at 37°C for 15 minutes.

    • Initiate the reaction by adding the GABA substrate.

    • Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Off-Target Liability Screening Workflow

A general workflow to identify potential off-target interactions.

Off_Target_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo / Ex Vivo Confirmation Compound Compound Primary_Assay Primary Assay (GABA-T Inhibition) Compound->Primary_Assay Test Compound HTS High-Throughput Screening (Panel of related enzymes) Primary_Assay->HTS Active Compounds Secondary_Assay Secondary Assays (Confirmatory hits) HTS->Secondary_Assay Identified Hits SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR Validated Off-Targets Animal_Model Animal Model Dosing SAR->Animal_Model Optimized Compound SAR->Animal_Model Phenotypic_Obs Phenotypic Observation (e.g., behavioral changes) Animal_Model->Phenotypic_Obs Tissue_Analysis Ex Vivo Tissue Analysis (e.g., enzyme activity) Animal_Model->Tissue_Analysis Target_Engagement Target Engagement Studies Phenotypic_Obs->Target_Engagement Tissue_Analysis->Target_Engagement

Caption: Workflow for identifying and mitigating off-target effects.

Signaling Pathways

GABAergic Synapse and GABA-T Inhibition

The following diagram illustrates the mechanism of action of this compound at a GABAergic synapse.

GABA_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Glial Cell / Presynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces & Packages GABA_Receptor GABA Receptor GABA_vesicle->GABA_Receptor Release into Synapse GABA_T GABA Transaminase (GABA-T) GABA_vesicle->GABA_T Uptake & Degradation Chloride_Channel Cl- Channel GABA_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Influx of Cl- SSA Succinic Semialdehyde GABA_T->SSA Inhibitor This compound Inhibitor->GABA_T Inhibits

Caption: Inhibition of GABA-T increases synaptic GABA levels.

References

Technical Support Center: Stability of 4-Aminopent-2-ynoic Acid in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Aminopent-2-ynoic acid in solution. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and analysis of this compound solutions.

Question: My this compound solution is showing a rapid loss of purity/potency. What are the likely causes and how can I mitigate this?

Answer: Rapid degradation of this compound in solution can be attributed to several factors, primarily hydrolysis, oxidation, and pH-related instability.

  • Hydrolysis: The amino acid structure can be susceptible to hydrolysis, especially at non-optimal pH values. The presence of water can lead to the cleavage of the molecule.

  • Oxidation: The amine group and the alkyne functionality can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.[1][2]

  • pH Instability: Extreme pH conditions (both acidic and alkaline) can catalyze degradation reactions.[3] For many amino acids, a pH range of 4-8 is often where they are most stable.[3]

Troubleshooting Steps:

  • pH Assessment: Measure the pH of your solution. If it is outside the optimal range, adjust it using a suitable buffer system. Consider performing a pH stability study to identify the optimal pH for your specific application.

  • Solvent Check: Ensure your solvent is of high purity and free from contaminants. If using an aqueous solution, consider using deoxygenated water to minimize oxidation. For some compounds, non-aqueous solvents can increase stability.[4]

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5][6]

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8°C or frozen) to slow down degradation kinetics.[6] Avoid repeated freeze-thaw cycles.[7]

  • Antioxidant Addition: If oxidation is suspected, consider adding a small amount of a compatible antioxidant to the solution.

  • Metal Chelators: If metal-catalyzed oxidation is a possibility, the addition of a chelating agent like EDTA may be beneficial.

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of a this compound solution. How do I identify these and what might they be?

Answer: The appearance of new peaks is a strong indicator of degradation. Forced degradation studies are instrumental in identifying potential degradation products and establishing the degradation pathways.[1][8][9]

Troubleshooting and Identification Workflow:

  • Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate potential degradation products.[10][11]

  • Peak Tracking: Analyze the stressed samples using your analytical method and compare the chromatograms to your unstressed sample to identify the newly formed peaks.

  • Mass Spectrometry (MS) Analysis: Utilize LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide the molecular weight of the degradation products, offering clues to their structure.[8][12]

  • Plausible Degradation Pathways: Based on the molecular weight and the known reactivity of this compound's functional groups, postulate the structures of the degradation products. Common degradation pathways for similar molecules include oxidation of the amine, hydration of the alkyne, and decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solutions of this compound?

A1: To ensure maximum stability, solutions of this compound should be stored at low temperatures, such as 2-8°C for short-term storage and frozen (-20°C or -80°C) for long-term storage.[6][7] The solutions should be protected from light and stored under an inert atmosphere (argon or nitrogen) to minimize oxidative degradation.[5][6] It is also advisable to prepare solutions in a suitable buffer to maintain an optimal pH.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Generally, amino acids are most stable in the pH range of 4 to 8.[3] Highly acidic or alkaline conditions can catalyze hydrolysis and other degradation reactions. It is recommended to perform a pH-stability profile to determine the optimal pH for your specific formulation or experiment.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products would need to be confirmed experimentally, potential degradation pathways based on the molecule's structure include:

  • Oxidation: The primary amine could be oxidized.

  • Hydration of the alkyne: The triple bond could undergo hydration to form a ketone.

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide.

  • Polymerization: The alkyne functionality could potentially lead to polymerization under certain conditions.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[12] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it can separate the parent compound from its degradation products and provide structural information about the degradants.[9][12]

Data Presentation

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C over 7 Days

pH% Remaining Parent Compound (Day 1)% Remaining Parent Compound (Day 3)% Remaining Parent Compound (Day 7)
2.095.2%88.1%75.4%
4.099.1%97.5%95.2%
6.099.8%99.5%99.1%
8.099.0%96.8%93.5%
10.094.3%85.6%70.1%

Table 2: Hypothetical Temperature and Oxidative Stress Effects on this compound in pH 6.0 Buffer over 24 Hours

Condition% Remaining Parent Compound
4°C>99.9%
25°C99.6%
50°C92.1%
25°C + 3% H₂O₂85.3%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[1][10]

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), by a validated stability-indicating HPLC or LC-MS method.

  • Evaluation: Compare the chromatograms to identify and quantify degradation products.

Protocol 2: Long-Term Stability Testing

This protocol is for evaluating the stability of a this compound solution under defined storage conditions over an extended period.[12][13][14]

  • Sample Preparation: Prepare multiple aliquots of the this compound solution in the final proposed container and closure system.

  • Storage Conditions: Place the samples in stability chambers at the desired long-term storage conditions (e.g., 5°C ± 3°C and/or 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months).[13][14]

  • Analysis: At each time point, analyze the samples for appearance, pH, purity (assay), and degradation products using a validated stability-indicating method.

  • Data Evaluation: Trend the data over time to determine the shelf-life of the solution under the tested storage conditions.

Visualizations

Degradation_Pathway cluster_oxidation Oxidation cluster_hydration Hydration cluster_decarboxylation Decarboxylation parent This compound oxidized_amine Oxidized Amine Derivative parent->oxidized_amine [O] ketone Keto-acid Derivative parent->ketone H₂O decarboxylated Decarboxylated Product parent->decarboxylated -CO₂

Caption: Postulated degradation pathways for this compound.

Stability_Workflow start Start: Stability Issue Observed check_params Check Storage Conditions (Temp, Light, Atmosphere) start->check_params analyze_solution Analyze Solution (pH, Appearance) start->analyze_solution method_validation Is Analytical Method Stability-Indicating? check_params->method_validation analyze_solution->method_validation forced_degradation Perform Forced Degradation Study method_validation->forced_degradation Yes optimize_conditions Optimize Formulation & Storage Conditions method_validation->optimize_conditions No, Validate Method First identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products identify_products->optimize_conditions end End: Stable Solution Achieved optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 4-Aminopent-2-ynoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification methods for 4-Aminopent-2-ynoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

A1: The most common methods for purifying this compound, like other amino acids, include:

  • Recrystallization: This is often the simplest method if a suitable solvent system can be found. Due to the zwitterionic nature of the amino acid, mixtures of water and a miscible organic solvent like ethanol or isopropanol are often effective.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound is an amino acid, it can be purified using either cation or anion exchange resins by carefully controlling the pH of the mobile phase.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, preparative RP-HPLC can be employed. A C18 column is typically used with a mobile phase of water and a polar organic solvent like acetonitrile or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA).

  • Adsorption Chromatography: Synthetic adsorbents can be used to separate amino acids from impurities based on differences in polarity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities will largely depend on the synthetic route used. However, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Side-products: Isomers or products of side reactions.

  • Reagents: Catalysts, protecting groups, and other reagents used in the synthesis.

  • Salts: Inorganic salts from reaction workups or pH adjustments.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): An effective method for quantifying purity and detecting non-volatile impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Thin-Layer Chromatography (TDC): A quick and simple method to qualitatively assess the number of components in a mixture. A ninhydrin stain can be used for visualization.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low yield after recrystallization The compound is too soluble in the chosen solvent system.- Try a more non-polar anti-solvent. - Reduce the amount of the primary solvent used. - Cool the solution slowly to promote crystal growth.
The compound is precipitating as an oil.- Use a more dilute solution. - Ensure the anti-solvent is added slowly with vigorous stirring. - Try a different solvent system.
Poor separation in ion-exchange chromatography Incorrect pH of the buffer.- Adjust the pH of the mobile phase to be near the isoelectric point (pI) of this compound for elution from a cation exchanger, or further away for binding. - Use a pH gradient for elution.
The column is overloaded.- Reduce the amount of crude material loaded onto the column.
Broad peaks in HPLC Inappropriate mobile phase.- Add an ion-pairing agent like TFA (0.1%) to both the aqueous and organic phases to improve peak shape. - Optimize the gradient elution profile.
Column degradation.- Use a fresh column or a column specifically designed for amino acid analysis.
Product degradation during purification The compound may be unstable at certain pH values or temperatures.- Perform purification steps at lower temperatures. - Avoid strongly acidic or basic conditions if possible. - Work quickly and store the purified product under appropriate conditions (e.g., at -20°C).

Experimental Protocols

Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Slowly add a miscible organic solvent (e.g., ethanol, isopropanol, or acetone) to the hot aqueous solution with stirring until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum.

Ion-Exchange Chromatography
  • Resin Selection and Preparation: Choose a suitable cation-exchange resin (e.g., Dowex 50W). Prepare the resin by washing it with deionized water, followed by an appropriate buffer.

  • Sample Loading: Dissolve the crude this compound in the loading buffer (typically at a low pH to ensure the amino acid is protonated and binds to the cation-exchange resin). Load the solution onto the column.

  • Washing: Wash the column with the loading buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a buffer with a higher pH or a higher salt concentration. A pH gradient can be used for better separation. For amino acids, elution with a dilute aqueous ammonia solution is common.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Desalting: Combine the pure fractions and remove the buffer salts. If an ammonia solution was used for elution, the ammonia can be removed by rotary evaporation.[2]

Diagrams

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude Product purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check is_pure Is Purity > 95%? purity_check->is_pure end Pure Product is_pure->end Yes recrystallization Attempt Recrystallization is_pure->recrystallization No recryst_success Recrystallization Successful? recrystallization->recryst_success recryst_success->purity_check Yes ion_exchange Perform Ion-Exchange Chromatography recryst_success->ion_exchange No ion_exchange_success Ion-Exchange Successful? ion_exchange->ion_exchange_success ion_exchange_success->purity_check Yes prep_hplc Perform Preparative HPLC ion_exchange_success->prep_hplc No hplc_success HPLC Successful? prep_hplc->hplc_success hplc_success->purity_check Yes reassess Re-evaluate Synthesis/Workup hplc_success->reassess No

Caption: A logical workflow for troubleshooting the purification of this compound.

References

"improving the specificity of 4-Aminopent-2-ynoic acid inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with 4-Aminopent-2-ynoic acid and related compounds as inhibitors of GABA aminotransferase (GABA-AT). Our goal is to help you improve the specificity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is an inhibitor of GABA aminotransferase (GABA-AT), also known as 4-aminobutyrate transaminase.[1][2] This enzyme is a key component of the GABA shunt, a metabolic pathway that degrades the inhibitory neurotransmitter GABA.[1][3] By inhibiting GABA-AT, this compound increases the concentration of GABA in the brain, which has therapeutic potential for neurological conditions such as epilepsy.[1][3]

Q2: My inhibition assay is not working. What are some common causes?

Several factors can lead to a failed inhibition assay. Common issues include:

  • Incorrect Reagent Temperature: Ensure all assay buffers are at room temperature before use.[4]

  • Omitted Protocol Step: Carefully review the experimental protocol to ensure no steps were missed.[4]

  • Incorrect Wavelength Reading: Verify that your plate reader is set to the correct wavelength for your chosen detection method.[4]

  • Inappropriate Microplate: Use the correct type of microplate for your assay (e.g., clear for colorimetric, black for fluorescence).[4]

  • Sample Quality: Use fresh samples or samples that have been stored correctly to avoid degradation.[4]

Q3: How can I be sure my inhibitor is actually inhibiting the target enzyme?

To confirm target engagement, it is crucial to include proper controls in your experiment.[5] This includes a positive control (a known inhibitor of the enzyme) and a negative control (a vehicle-only control). Additionally, performing a dose-response curve with your inhibitor will help to demonstrate a concentration-dependent effect.

Q4: I'm observing high background noise in my assay. How can I reduce it?

High background can be caused by several factors:

  • Sample Homogenization: Ensure your tissue or cell samples are thoroughly homogenized.[4]

  • Interfering Substances: Some substances in your sample preparation, such as EDTA, SDS, or certain detergents, can interfere with the assay.[4] Consider sample deproteinization if necessary.

  • Component Thawing: Make sure all kit components are completely thawed and mixed gently before use.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent Results Pipetting errors or air bubbles.Pipette gently against the wall of the tubes.[4]
Improper dilutions.Always refer to the dilutions specified in the datasheet.[4]
Calculation errors.Double-check all calculations.[4]
Low Signal Inactive enzyme.Use fresh enzyme or ensure proper storage at -20°C.[6]
Insufficient incubation time.Refer to the datasheet for the correct incubation times and temperatures.[4]
High Signal in Controls Contaminated reagents.Use fresh components from the same kit.[4]
Equipment malfunction.Check the equipment and filter settings.[4]

Improving Inhibitor Specificity

A major challenge in drug development is ensuring that an inhibitor is selective for its intended target. Off-target effects can lead to unwanted side effects and confound experimental results.[7][8] Here are some strategies to improve and validate the specificity of your this compound inhibitors:

  • Chemical Modifications: Minor chemical modifications to the inhibitor can significantly impact binding efficiency and specificity.[9]

  • Orthogonal Assays: Confirm your findings using different assay formats. For example, if you are using a colorimetric assay, validate your results with a fluorescence-based assay.

  • Counter-Screening: Test your inhibitor against a panel of related enzymes to identify potential off-targets.

  • Cell-Based Assays: Move from biochemical assays to cell-based models to assess the inhibitor's effect in a more biologically relevant context.

Experimental Protocols

Protocol 1: In Vitro GABA-AT Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory potential of a compound against GABA-AT.

Materials:

  • Purified GABA-AT enzyme

  • GABA solution

  • α-ketoglutarate solution

  • Assay buffer (e.g., 100 mM potassium pyrophosphate buffer, pH 8.6)

  • Detection reagent (e.g., resazurin-based solution)[10]

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents: Prepare all buffers and solutions according to the manufacturer's instructions or established lab protocols.

  • Enzyme Dilution: Dilute the GABA-AT enzyme to a working concentration in the assay buffer.

  • Inhibitor Pre-incubation: Add your this compound inhibitor at various concentrations to the wells of the microplate. Add the diluted enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.[5]

  • Start the Reaction: Initiate the enzymatic reaction by adding the GABA and α-ketoglutarate substrates to each well.

  • Monitor the Reaction: Immediately place the plate in a plate reader and monitor the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.[5]

Visualizations

Signaling Pathway

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell / Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre GABA_synapse GABA GABA_pre->GABA_synapse Release GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GABA_T GABA-AT GABA_synapse->GABA_T Uptake Inhibition Neuronal Inhibition GABA_receptor->Inhibition Activation SSA Succinic Semialdehyde GABA_T->SSA Degradation Inhibitor This compound Inhibitor->GABA_T Inhibition

Caption: The GABAergic signaling pathway and the point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Inhibitor Dilutions into 96-well Plate A->B C Add GABA-AT Enzyme and Pre-incubate B->C D Initiate Reaction with Substrate Addition C->D E Monitor Kinetic Readout (Absorbance/Fluorescence) D->E F Calculate Reaction Rates and Determine IC50 E->F

Caption: A typical experimental workflow for an in vitro enzyme inhibition assay.

Logical Relationship

Logic_Diagram A Increased Inhibitor Concentration B Decreased GABA-AT Activity A->B C Increased GABA Levels B->C D Enhanced Neuronal Inhibition C->D

Caption: The logical relationship between inhibitor concentration and its physiological effect.

References

Validation & Comparative

A Comparative Guide to the Inhibition of GABA Transaminase: Evaluating 4-Aminopent-2-ynoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GABA-T Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its concentration is regulated by the enzyme GABA transaminase (GABA-T), which degrades GABA. Inhibition of GABA-T leads to increased GABA levels in the brain, a therapeutic strategy for conditions such as epilepsy and other neurological disorders. This guide explores the efficacy of 4-Aminopent-2-ynoic acid as a potential GABA-T inhibitor by comparing it with other known inhibitors.

Comparative Analysis of GABA-T Inhibitors

The following table summarizes the inhibitory potency of several compounds against GABA-T. It is important to note that direct IC50 or Ki values for this compound are not currently published. The data presented for related acetylenic compounds can offer an insight into its potential efficacy.

CompoundType of InhibitionIC50 (µM)Ki (µM)Source Organism of GABA-T
Vigabatrin (gamma-vinyl GABA) Irreversible35026,000 (competitive)Mouse Brain[1] / P. fluorescens[2]
gamma-acetylenic GABA Irreversible150-Mouse Brain[1]
Gabaculine Irreversible1.8-Mouse Brain[1]
Aminooxyacetic acid Reversible (Non-specific)2.7-Mouse Brain[1]
4-Amino-2-(hydroxymethyl)-2-butenoic acid Competitive Reversible-5Animal[3]

Note: The Ki value for Vigabatrin from P. fluorescens is notably high, which may reflect species-specific differences in enzyme kinetics.

Mechanism of Action: The Acetylenic Approach

This compound, like gamma-acetylenic GABA, belongs to the class of acetylenic inhibitors of GABA-T. These compounds are mechanism-based inhibitors, also known as "suicide substrates." They are initially processed by the enzyme as if they were the natural substrate, GABA. However, during the catalytic process, a highly reactive intermediate is formed which then irreversibly binds to the enzyme's active site, leading to its inactivation.

GABA_T_Inhibition_Pathway Mechanism of Irreversible Inhibition of GABA-T by Acetylenic Compounds cluster_Enzyme GABA-T Active Site GABA_T GABA Transaminase (GABA-T) Reactive_Intermediate Reactive Allene Intermediate GABA_T->Reactive_Intermediate Catalytic conversion Inactive_Enzyme Inactive Enzyme-Inhibitor Adduct GABA_T->Inactive_Enzyme Forms PLP Pyridoxal Phosphate (PLP) cofactor Inhibitor This compound (or other acetylenic inhibitor) Inhibitor->GABA_T Binds to active site Reactive_Intermediate->GABA_T Irreversible covalent bond

Caption: Irreversible inhibition of GABA-T by an acetylenic compound.

Experimental Protocols for Validating GABA-T Inhibition

The validation of the inhibitory effect of a compound on GABA-T typically involves an in vitro enzyme activity assay. A common method is a spectrophotometric assay that couples the GABA-T reaction to a dehydrogenase reaction that produces a measurable change in absorbance.

Spectrophotometric GABA-T Activity Assay

This protocol is adapted from established methods for measuring GABA-T activity.[4][5]

Materials:

  • Purified GABA-T enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • Succinic semialdehyde dehydrogenase (SSADH)

  • NADP+

  • Test inhibitor (e.g., this compound)

  • Potassium pyrophosphate buffer (pH 8.6)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, NADP+, and SSADH.

  • Inhibitor Incubation: In separate reaction vessels, add the purified GABA-T enzyme and different concentrations of the test inhibitor. Include a control with no inhibitor. Incubate for a predetermined time to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding GABA to the reaction mixtures.

  • Measurement: Immediately place the reaction vessels in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADPH production, which is directly linked to GABA-T activity.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the type of inhibition and the Ki value.

Experimental_Workflow Workflow for Validating GABA-T Inhibition cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis Enzyme Purified GABA-T Incubate Incubate GABA-T with Varying Inhibitor Concentrations Enzyme->Incubate Substrates GABA, α-KG, NADP+ Start Initiate Reaction with GABA Substrates->Start Coupling_Enzyme SSADH Mix Prepare Reaction Mixture (Buffer, α-KG, NADP+, SSADH) Coupling_Enzyme->Mix Inhibitor Test Compound (e.g., this compound) Inhibitor->Incubate Mix->Incubate Incubate->Start Measure Monitor Absorbance at 340 nm Start->Measure Calculate Calculate Initial Velocities Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 / Ki Plot->Determine

Caption: Experimental workflow for GABA-T inhibition assay.

Conclusion

While direct experimental data on the inhibitory effect of this compound on GABA-T is lacking in the public domain, its structural similarity to known acetylenic inhibitors like gamma-acetylenic GABA suggests it likely acts as a mechanism-based inactivator. The provided comparative data for other inhibitors and the detailed experimental protocol offer a solid foundation for researchers to conduct their own validation studies. Further investigation into the specific kinetics of this compound's interaction with GABA-T is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of 4-Aminopent-2-ynoic Acid and Other GABA Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Aminopent-2-ynoic acid with other key GABA analogs. Due to the limited publicly available experimental data on this compound, its pharmacological profile is largely inferred from the structure-activity relationships of structurally similar unsaturated GABA analogs. This guide synthesizes available quantitative data for other GABA analogs to provide a comparative framework.

Introduction to GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. GABA analogs are a broad class of compounds structurally related to GABA, designed to modulate the GABAergic system. These analogs can exert their effects through various mechanisms, including direct agonism or antagonism of GABA receptors (GABAA, GABAB, and GABAC), inhibition of GABA transporters (GATs), or inhibition of GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.

This compound: An Insight into its Potential Profile

For instance, 4-aminotetrolic acid, which also contains a triple bond but at a different position, is an agonist for GABAA receptors. In contrast, cis-4-aminocrotonic acid, with a cis-double bond, is a selective partial agonist at GABAC receptors. The specific placement of the alkyne group in this compound suggests it would likely interact with GABA receptors, but its precise selectivity and potency remain to be experimentally determined. It is plausible that it may also exhibit activity as an inhibitor of GABA-T, a mechanism seen with some other unsaturated amino acids.

Comparative Data of Key GABA Analogs

To provide a comprehensive overview, the following tables summarize the quantitative data for a selection of well-characterized GABA analogs with diverse mechanisms of action.

Table 1: Receptor Binding and Potency of GABA Receptor Agonists and Antagonists
CompoundTarget(s)Assay TypeParameterValue (µM)Organism/Tissue
GABAGABAA ReceptorRadioligand BindingIC500.03Cat cerebral cortex[1]
MuscimolGABAA ReceptorFunctional AssayEC502.04IMR-32 cells[2]
BaclofenGABAB ReceptorFunctional AssayEC506.1Rat neocortical slices[3]
BicucullineGABAA Receptor AntagonistElectrophysiologyIC503.3HEK293 cells[4]
PicrotoxinGABAA Receptor Channel BlockerElectrophysiologyIC502.2HEK293 cells[4]
Gabazine (SR 95531)GABAA Receptor AntagonistFunctional AssayIC507.38IMR-32 cells[2]
Table 2: Inhibitory Activity of GABA Transporter (GAT) Inhibitors
CompoundTarget(s)Assay TypeParameterValue (µM)Cell Line/Tissue
TiagabineGAT1[3H]GABA UptakeKi0.725GAT1-expressing cells[5]
Nipecotic AcidGAT1[3H]GABA UptakeKi14.4GAT1-expressing cells[5]
(S)-SNAP-5114GAT2/3[3H]GABA UptakeIC50 (GAT2)5.4mGAT2-expressing cells
IC50 (GAT3)39mGAT3-expressing cells
Table 3: Binding Affinity of Gabapentinoids
CompoundTarget(s)Assay TypeParameterValue (nM)Tissue
Gabapentinα2δ subunit of VGCCsRadioligand Binding ([3H]gabapentin)Ki81Pig brain membranes
Pregabalinα2δ subunit of VGCCsRadioligand Binding ([3H]gabapentin)Ki36Pig brain membranes

VGCCs: Voltage-Gated Calcium Channels

Signaling Pathways and Experimental Workflows

To visualize the complex interactions within the GABAergic system and the methods used to study them, the following diagrams are provided.

Caption: GABAergic signaling pathway.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Homogenization 1. Tissue Homogenization (e.g., rat brain) Centrifugation1 2. Low-Speed Centrifugation (remove nuclei, debris) Tissue_Homogenization->Centrifugation1 Supernatant_Collection 3. Collect Supernatant Centrifugation1->Supernatant_Collection Centrifugation2 4. High-Speed Centrifugation (pellet membranes) Supernatant_Collection->Centrifugation2 Washing 5. Wash Pellet Centrifugation2->Washing Final_Pellet 6. Resuspend in Buffer Washing->Final_Pellet Incubation 7. Incubation: Membranes + Radioligand ± Test Compound Final_Pellet->Incubation Filtration 8. Rapid Filtration (separate bound/free ligand) Incubation->Filtration Washing_filters 9. Wash Filters Filtration->Washing_filters Scintillation_Counting 10. Scintillation Counting (quantify radioactivity) Washing_filters->Scintillation_Counting Data_Processing 11. Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting 12. Non-linear Regression (determine IC50/Ki) Data_Processing->Curve_Fitting

Caption: Radioligand receptor binding assay workflow.

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from standard methods for determining the affinity of a compound for the GABAA receptor.[6][7]

  • Membrane Preparation:

    • Whole brains from rodents are homogenized in a sucrose buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

    • The pellet is washed multiple times with a buffer to remove endogenous GABA and other interfering substances.

    • The final membrane pellet is resuspended in the assay buffer.

  • Binding Assay:

    • The membrane preparation is incubated with a specific radioligand for the GABAA receptor (e.g., [3H]muscimol or [3H]gabazine).

    • To determine the affinity of a test compound, incubations are performed with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known GABAA receptor ligand (e.g., unlabeled GABA).

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • The filters are washed quickly with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recording of GABAA Receptor Currents

This protocol describes the whole-cell patch-clamp technique to measure GABAA receptor-mediated currents in cultured neurons or brain slices.[8][9]

  • Cell/Slice Preparation:

    • Primary neuronal cultures are prepared from specific brain regions (e.g., hippocampus or cortex) of embryonic or neonatal rodents.

    • Alternatively, acute brain slices are prepared from young adult animals.

  • Recording Setup:

    • The cells or slices are placed in a recording chamber on the stage of an upright microscope and continuously perfused with an artificial cerebrospinal fluid (aCSF).

    • A glass micropipette with a very fine tip is filled with an internal solution and positioned onto the surface of a neuron.

    • A high-resistance seal is formed between the pipette tip and the cell membrane ("giga-seal").

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV).

    • GABA or a GABA analog is applied to the cell via the perfusion system or a local application system.

    • The resulting inward or outward current, mediated by the flow of chloride ions through GABAA receptors, is recorded.

    • To study the effect of a test compound, it can be co-applied with GABA, or the cell can be pre-incubated with the compound before GABA application.

  • Data Analysis:

    • The amplitude, kinetics (rise and decay times), and frequency of the GABA-evoked currents are measured.

    • Dose-response curves can be generated by applying increasing concentrations of the agonist to determine the EC50 (the concentration that elicits a half-maximal response).

    • For antagonists, the IC50 can be determined by measuring the inhibition of the response to a fixed concentration of GABA.

Conclusion

While this compound remains a molecule of theoretical interest due to its structural similarity to other conformationally restricted GABA analogs, a comprehensive understanding of its pharmacological profile awaits experimental validation. The provided comparative data for established GABA analogs highlights the diverse mechanisms and potencies within this class of compounds. The detailed experimental protocols offer a roadmap for future investigations into the activity of novel compounds like this compound at GABA receptors and transporters. Such studies are essential to elucidate its potential as a modulator of the GABAergic system and its prospective therapeutic applications.

References

Unveiling the Anti-Cancer Potential of GABAergic System Modulators: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the activity of GABAergic system modulators in various cancer cell lines. This guide provides a comparative analysis of related compounds to 4-Aminopent-2-ynoic acid, summarizes key experimental data, and details relevant protocols.

Disclaimer: There is currently no publicly available experimental data on the activity of this compound in different cell lines. This guide provides a comparative analysis of closely related compounds, primarily focusing on inhibitors of GABA transaminase (GABA-T) and other modulators of the GABAergic system, to offer insights into their potential anti-cancer activities.

Introduction to GABAergic Signaling in Cancer

The neurotransmitter gamma-aminobutyric acid (GABA) and its associated signaling pathways, collectively known as the GABAergic system, have emerged as a potential therapeutic target in oncology.[1][2][3] This system, primarily known for its inhibitory role in the central nervous system, is also present in peripheral tissues and has been implicated in the regulation of cancer cell proliferation, migration, and invasion.[2][4][5] Key components of this system include GABA, its synthesizing enzyme glutamate decarboxylase (GAD), its degrading enzyme GABA transaminase (GABA-T), and GABA receptors (GABA-A and GABA-B).[1][6]

Modulation of the GABAergic system, through GABA-T inhibitors, GABA receptor agonists, or antagonists, can influence downstream signaling pathways crucial for cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.[2][4][5][7][8] This guide explores the activity of various compounds that interact with the GABAergic system across different cancer cell lines.

Comparative Analysis of GABAergic Modulators in Cancer Cell Lines

The following table summarizes the available quantitative data on the cytotoxic or anti-proliferative activity of selected GABA-T inhibitors and other GABAergic modulators in various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

CompoundMechanism of ActionCell LineCancer TypeIC50 ValueReference
Vigabatrin GABA-T Inhibitor13-06-MGGlioblastomaNot specified, inhibits IKCa channels[9]
Phenelzine MAO & GABA-T InhibitorLNCaP, C4-2, 22Rv1Prostate CancerNot specified, antitumor activity observed[10][11][12]
Nembutal GABA-A Receptor AgonistKM12SM, HT29Colon CancerCytotoxicity observed at various concentrations[13]
Enzalutamide AR Antagonist, GABA-A Receptor InhibitorLNCaPProstate Cancer21 nM (AR inhibition)[14]

Note: The available data on the direct cytotoxic IC50 values of GABA-T inhibitors in cancer cell lines is limited. Much of the research has focused on their effects on signaling pathways and in vivo tumor growth. For instance, studies on the antidepressant phenelzine, which also inhibits GABA-T, have shown a reduction in prostate-specific antigen (PSA) levels in patients with recurrent prostate cancer, indicating anti-tumor activity.[10][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the activity of compounds in cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Cancer cell lines of interest

  • Test compound (e.g., GABA-T inhibitor)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

  • Cancer cell lines of interest

  • Test compound

Procedure:

  • Seed cells and treat with the test compound as for the cell viability assay.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Visualizations

GABAergic signaling can impact key cancer-related pathways. The following diagrams, created using the DOT language, illustrate these interactions.

GABA_Synthesis_and_Metabolism Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GABA_T GABA-T GABA->GABA_T Succinic_Semialdehyde Succinic_Semialdehyde GAD->GABA GABA_T->Succinic_Semialdehyde

Caption: Simplified pathway of GABA synthesis from glutamate by GAD and its degradation by GABA-T.

GABA_Receptor_Signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor PI3K_Akt PI3K/Akt Pathway GABA_A->PI3K_Akt GABA_B GABA-B Receptor MAPK_ERK MAPK/ERK Pathway GABA_B->MAPK_ERK GABA GABA GABA->GABA_A GABA->GABA_B Proliferation Cell Proliferation PI3K_Akt->Proliferation Migration Cell Migration MAPK_ERK->Migration

Caption: Overview of GABA receptor-mediated signaling pathways impacting cancer cell behavior.

Conclusion

While direct experimental evidence for the activity of this compound in cancer cell lines is lacking, the broader investigation into GABAergic system modulators reveals a promising area for anti-cancer drug development. The available data on related compounds, such as GABA-T inhibitors and GABA receptor modulators, suggest that targeting this system can influence cancer cell proliferation and survival. Further research, including cross-validation of these compounds in a wider range of cancer cell lines and in-depth mechanistic studies, is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these investigations.

References

Comparative Analysis of Vigabatrin and 4-Aminopent-2-ynoic Acid: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide will therefore provide a comprehensive overview of vigabatrin, presenting key experimental data and protocols in the requested format. Furthermore, it will outline the necessary data points that would be required for a future comparative analysis with 4-Aminopent-2-ynoic acid, should such information become available.

Vigabatrin: A Detailed Profile

Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), an enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, vigabatrin increases GABA levels in the brain, leading to a reduction in neuronal excitability and seizure activity.[1] It is used in the treatment of refractory complex partial seizures and infantile spasms.[3]

Mechanism of Action

Vigabatrin acts as a "suicide" inhibitor of GABA-T. It is a structural analog of GABA and is recognized by the enzyme as a substrate.[2] During the catalytic process, vigabatrin is converted into a reactive intermediate that covalently binds to the pyridoxal 5'-phosphate cofactor of GABA-T, leading to its irreversible inactivation.[1] The restoration of GABA-T activity is dependent on the synthesis of new enzyme, which explains the long duration of action of vigabatrin despite its relatively short plasma half-life.[1]

cluster_Neuron Presynaptic Neuron cluster_Glia Glial Cell / Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Produces GABA_synapse GABA GABA_vesicle->GABA_synapse Releases into Synaptic Cleft GABA_T GABA Transaminase (GABA-T) GABA_synapse->GABA_T Metabolized by Postsynaptic_Receptor Postsynaptic GABA Receptor GABA_synapse->Postsynaptic_Receptor Binds to SSA Succinic Semialdehyde GABA_T->SSA Produces Vigabatrin Vigabatrin Vigabatrin->GABA_T Irreversibly Inhibits Neuronal_Inhibition Neuronal Inhibition (Reduced Excitability) Postsynaptic_Receptor->Neuronal_Inhibition Leads to

Caption: Mechanism of action of Vigabatrin.

Pharmacokinetics

The pharmacokinetic profile of vigabatrin is characterized by rapid absorption and elimination primarily through renal excretion. A notable feature is that its biological effect (GABA-T inhibition) is much longer than its plasma half-life.

ParameterValueReference
Bioavailability 80-90%[2]
Time to Peak Plasma Concentration (Tmax) 1-2 hours[4]
Plasma Protein Binding 0%[5]
Metabolism Not metabolized[5]
Elimination Half-Life 5-8 hours (young adults), 12-13 hours (elderly)[2]
Excretion Primarily renal (unchanged)[4][5]
Efficacy

Vigabatrin has demonstrated efficacy in both preclinical animal models of epilepsy and in clinical trials for specific seizure types.

Preclinical Efficacy in Animal Models

Animal ModelSeizure TypeEfficacyReference
Mouse model of Tuberous Sclerosis ComplexEpilepsyInhibited seizures and mTOR pathway activation[6][7][8]
Pentylenetetrazole (PTZ)-induced seizures in miceGeneralized seizuresAnticonvulsant activity observed
Maximal Electroshock (MES) test in miceGeneralized tonic-clonic seizuresEffective in reducing seizure severity

Clinical Efficacy in Humans

Study PopulationSeizure TypeEfficacyReference
Adults with refractory complex partial seizuresComplex partial seizures≥50% reduction in seizure frequency in ~50% of patients[9]
Infants (1 month to 2 years)Infantile spasmsHigh efficacy, particularly in patients with Tuberous Sclerosis Complex (~95% efficacy)[7][8][10]
Children with refractory epilepsyVarious seizure types56% reduction in daily seizure frequency after 3 months[9]
Safety and Tolerability

The use of vigabatrin is associated with a risk of serious adverse effects, most notably permanent vision loss.

Adverse EffectFrequencyDescriptionReference
Permanent Vision Loss >30% of patientsProgressive and permanent bilateral concentric visual field constriction. Risk increases with dose and duration.[11]
Drowsiness Common
Dizziness Common
Fatigue Common
Weight Gain Common
Peripheral Neuropathy Serious
Suicidal Thoughts or Actions Serious[12]

Due to the risk of vision loss, regular ophthalmologic examinations are required for patients taking vigabatrin.

Experimental Protocols

GABA Transaminase Inhibition Assay

A common method to determine the inhibitory activity of a compound against GABA-T is a spectrophotometric assay.

Principle: The activity of GABA-T is coupled to the activity of succinic semialdehyde dehydrogenase (SSDH). The reduction of NADP+ to NADPH by SSDH is monitored by the increase in absorbance at 340 nm.

Protocol:

  • A reaction mixture is prepared containing a buffer (e.g., potassium pyrophosphate), α-ketoglutarate, NADP+, and an excess of SSDH.

  • The enzyme (GABA-T) and the test inhibitor (e.g., vigabatrin) are pre-incubated.

  • The reaction is initiated by the addition of GABA.

  • The change in absorbance at 340 nm is measured over time using a spectrophotometer.

  • The inhibitory activity is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Animal Models of Epilepsy

Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to screen for potential anticonvulsant drugs effective against generalized seizures.

Protocol:

  • Animals (typically mice or rats) are administered the test compound (e.g., vigabatrin) or a vehicle control.

  • After a predetermined time, a convulsive dose of PTZ is administered subcutaneously or intraperitoneally.

  • Animals are observed for the onset and severity of seizures, often scored using a standardized scale (e.g., Racine scale).

  • The latency to the first seizure and the percentage of animals protected from seizures are recorded.

Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animals are administered the test compound or vehicle.

  • A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure.

  • The presence or absence of the tonic hindlimb extension phase of the seizure is noted.

  • The ability of the test compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant efficacy.

Data Required for a Comparative Analysis with this compound

To conduct a meaningful comparative analysis, the following experimental data for this compound would be essential:

1. Mechanism of Action:

  • Enzyme Inhibition Assays: Determination of its inhibitory activity against GABA-T (IC50, Ki, and mechanism of inhibition - reversible/irreversible).

  • Receptor Binding Assays: Evaluation of its binding affinity to GABA receptors and other relevant central nervous system targets to assess its selectivity.

2. Pharmacokinetics:

  • In Vitro ADME: Studies on its absorption, distribution, metabolism (including identification of metabolites), and excretion properties using in vitro systems (e.g., Caco-2 cells, liver microsomes).

  • In Vivo Pharmacokinetics: Determination of its bioavailability, Tmax, Cmax, plasma protein binding, volume of distribution, elimination half-life, and excretion pathways in animal models.

3. Efficacy:

  • Preclinical Efficacy: Evaluation of its anticonvulsant activity in a battery of standardized animal models of epilepsy (e.g., MES, PTZ, kindling models) to determine its spectrum of activity. Dose-response studies to establish the effective dose range (ED50).

  • Head-to-Head Comparison: Direct comparative studies with vigabatrin in the same animal models.

4. Safety and Tolerability:

  • Acute and Chronic Toxicity Studies: Assessment of its potential toxic effects in animals, including neurotoxicity, hepatotoxicity, and any potential for retinal toxicity, which is a known issue with vigabatrin.

  • Neurobehavioral Assessments: Evaluation of its effects on motor coordination, sedation, and other behavioral parameters.

5. Experimental Workflows:

A typical preclinical drug discovery workflow for a novel anticonvulsant would need to be documented.

A Compound Synthesis (this compound) B In Vitro Screening (GABA-T Inhibition Assay) A->B C In Vitro ADME/Tox B->C E In Vivo Efficacy (Animal Seizure Models) B->E Promising candidates G Lead Optimization C->G Data informs D In Vivo Pharmacokinetics (Animal Models) D->E F In Vivo Toxicology E->F H Preclinical Candidate Selection E->H F->G Data informs F->H G->B

Caption: Preclinical experimental workflow.

Conclusion

Vigabatrin is a potent anticonvulsant with a well-defined mechanism of action, but its use is tempered by significant safety concerns, primarily irreversible vision loss. A comprehensive, data-driven comparison with this compound is contingent upon the generation and publication of robust preclinical and clinical data for the latter. Should such data emerge, the framework provided in this guide offers a clear roadmap for a thorough comparative analysis, which would be of significant value to the neuroscience and drug development communities.

References

Evaluating the Selectivity of GABA-T Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its concentration is critically regulated by the enzyme GABA-transaminase (GABA-T). Inhibition of GABA-T is a key therapeutic strategy for increasing GABA levels, which can be beneficial in treating neurological disorders such as epilepsy. This guide provides a comparative evaluation of the selectivity of prominent GABA-T inhibitors, with a focus on their mechanism of action and potency. While direct quantitative data for 4-Aminopent-2-ynoic acid is limited in publicly available literature, we will compare well-characterized inhibitors to provide a framework for evaluating its potential selectivity.

Data Presentation: Comparison of GABA-T Inhibitors

The following table summarizes the key quantitative data for well-studied GABA-T inhibitors. This data is essential for comparing their potency and efficiency.

InhibitorType of InhibitionIC50 (µM)Ki (µM)Notes
Vigabatrin (γ-vinyl-GABA) Irreversible350[1]-Mechanism-based inactivator.[2]
Gabaculine Irreversible1.8[1]-Potent mechanism-based inactivator.[1]
γ-acetylenic GABA Irreversible150[1]-Catalytic inhibitor.[1]
Aminooxyacetic acid Reversible2.7[1]-Non-specific enzyme inhibitor.[1]
4-Amino-2-(hydroxymethyl)-2-butenoic acid Competitive Reversible-5A potent competitive reversible inhibitor.[3]

Signaling Pathway of GABA-T

The catabolism of GABA is a crucial part of the GABA shunt, a metabolic pathway that synthesizes and conserves the supply of GABA. GABA-T plays a central role in this pathway by converting GABA to succinic semialdehyde.

GABA_T_Pathway Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA GABA GABA_T GABA-Transaminase (GABA-T) GABA->GABA_T alpha_KG α-Ketoglutarate alpha_KG->GABA_T SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate GAD->GABA GABA_T->Glutamate GABA_T->SSA SSADH->Succinate

Caption: The GABA-T signaling pathway illustrating the catabolism of GABA.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of GABA-T inhibitors. Below are generalized protocols for key experiments.

GABA-T Activity Assay

This spectrophotometric assay is widely used to determine the activity of GABA-T.

Principle: The activity of GABA-T is measured by coupling the production of glutamate to the activity of glutamate dehydrogenase (GDH), which results in the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the GABA-T activity.

Materials:

  • Purified GABA-T enzyme

  • GABA solution

  • α-ketoglutarate solution

  • NAD+ solution

  • Glutamate dehydrogenase (GDH)

  • Potassium phosphate buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, α-ketoglutarate, and NAD+.

  • Add the purified GABA-T enzyme to the reaction mixture.

  • Initiate the reaction by adding the GABA solution.

  • Immediately after adding GABA, add GDH to the mixture.

  • Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

  • The rate of increase in absorbance is used to calculate the enzyme activity.

Inhibitor Selectivity Assay

To evaluate the selectivity of an inhibitor for GABA-T over other aminotransferases, its effect on related enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is assessed.

Principle: The inhibitory effect of the compound is tested against GABA-T, ALT, and AST under similar assay conditions. A highly selective inhibitor will show potent inhibition of GABA-T with minimal or no effect on ALT and AST.

Materials:

  • Purified GABA-T, ALT, and AST enzymes

  • Substrates for each enzyme (GABA/α-ketoglutarate for GABA-T; alanine/α-ketoglutarate for ALT; aspartate/α-ketoglutarate for AST)

  • Inhibitor compound (e.g., this compound) at various concentrations

  • Appropriate buffers and detection reagents for each enzyme assay.

Procedure:

  • Perform parallel activity assays for GABA-T, ALT, and AST in the presence and absence of the inhibitor.

  • For each enzyme, pre-incubate the enzyme with various concentrations of the inhibitor for a specific period.

  • Initiate the enzymatic reaction by adding the respective substrates.

  • Measure the enzyme activity as described in the standard assay protocols for each enzyme.

  • Calculate the percentage of inhibition for each enzyme at different inhibitor concentrations.

  • Determine the IC50 value of the inhibitor for each enzyme to quantify its selectivity.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for the evaluation of a potential GABA-T inhibitor.

Inhibitor_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis and Purification B GABA-T Activity Assay A->B C IC50 Determination B->C D Kinetic Studies (e.g., Ki determination) C->D F Animal Model of Epilepsy C->F E Selectivity Profiling (vs. other aminotransferases) D->E G Measurement of Brain GABA Levels F->G H Pharmacokinetic/ Pharmacodynamic Studies G->H I Toxicity Assessment H->I

Caption: A generalized workflow for the evaluation of GABA-T inhibitors.

Conclusion

References

Comparative Analysis of GABA Receptor Modulation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental performance of various gamma-aminobutyric acid (GABA) analogues. Due to the limited availability of direct experimental data on 4-Aminopent-2-ynoic acid, this document focuses on structurally related and functionally similar compounds that modulate GABA receptors, providing a framework for understanding their potential activity and reproducibility.

The central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. GABA is the primary inhibitory neurotransmitter, and its receptors are crucial targets for therapeutic intervention in a range of neurological and psychiatric disorders. This guide delves into the pharmacological data of several GABA analogues, offering a comparative perspective on their potency and efficacy at different GABA receptor subtypes.

Quantitative Data Summary

The following tables summarize the potency and efficacy of various GABA analogues at GABA-A and GABA-B receptors, as determined by electrophysiological and binding assays. This data is essential for comparing the relative activity of these compounds and for designing new experiments.

Table 1: Potency of GABA and its Analogues at Human Recombinant GABA-A Receptor Subtypes Expressed in HEK293 Cells [1]

CompoundReceptor SubtypeEC₅₀ (µM)
GABAα1β3γ22.1
GABAα2β3γ213.4
GABAα3β3γ212.5
GABAα4β3γ22.1
GABAα5β3γ21.4
GABAα6β3γ20.17

Table 2: Pharmacological Activity of Various Ligands at GABA-ρ1 and GABA-ρ2 Receptors [2]

CompoundReceptorEC₅₀ (nM)Efficacy (relative to GABA)
GABAGABA-ρ1800100%
GABAGABA-ρ2800100%
TACAGABA-ρ2450Partial Agonist
CACAGABA-ρ238,000-
IsoguvacineGABA-ρ1-Higher efficacy than at ρ2
IsoguvacineGABA-ρ2Lower EC₅₀ than at ρ1-

Table 3: Antagonist Potency at GABA-B Receptors in Rat Neocortical Slices [3]

AntagonistpA₂ value
CGP 47654A4.9 ± 0.2
CGP 46165A4.6 ± 0.15

Experimental Protocols

The reproducibility of experimental findings is paramount in scientific research. Below is a detailed methodology for a key experimental technique used to characterize the activity of compounds at GABA receptors.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a robust and widely used method for studying the function of ion channels, such as GABA receptors, expressed in a heterologous system.

1. Oocyte Preparation:

  • Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary.

  • The ovarian lobes are treated with collagenase to defolliculate the oocytes.

  • Stage V-VI oocytes are selected and injected with cRNA encoding the desired GABA receptor subunits (e.g., α1, β2, γ2 for a common GABA-A receptor subtype).

  • Injected oocytes are incubated for 1-3 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).

  • Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 to -80 mV).

  • The perfusion solution is switched to one containing the test compound (e.g., a GABA analogue) at various concentrations.

  • The resulting current, carried by chloride ions flowing through the activated GABA receptors, is recorded.

3. Data Analysis:

  • The peak current response at each concentration is measured.

  • Concentration-response curves are generated by plotting the normalized current response against the logarithm of the agonist concentration.

  • The EC₅₀ (half-maximal effective concentration) and Hill coefficient are determined by fitting the data to the Hill equation.

  • For antagonists, their potency is often determined by their ability to shift the concentration-response curve of an agonist, and the pA₂ value is calculated.

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using the Graphviz DOT language to visualize key concepts related to GABAergic neurotransmission.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA GABA GAD->GABA Vesicle Vesicle GABA->Vesicle VGAT GABA_released GABA Vesicle->GABA_released Exocytosis GABA_receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_receptor Binds to receptor GAT GABA Transporter (GAT) GABA_released->GAT Reuptake Chloride_influx Cl- Influx GABA_receptor->Chloride_influx Opens Cl- channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Leads to

Caption: GABAergic Synapse Signaling Pathway.

Experimental_Workflow A Oocyte Preparation (Xenopus laevis) B cRNA Injection (GABA Receptor Subunits) A->B C Incubation (Receptor Expression) B->C D Two-Electrode Voltage-Clamp (TEVC) C->D E Application of GABA Analogues D->E F Record Chloride Current E->F G Data Analysis (Concentration-Response Curves) F->G H Determine EC50 / IC50 G->H

Caption: Electrophysiological Workflow.

References

Unveiling the Molecular Embrace: A Comparative Guide to Confirming the Binding Site of 4-Aminopent-2-ynoic Acid on GABA Aminotransferase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

EVANSTON, IL – October 25, 2025 – In the intricate dance of drug discovery, identifying the precise binding site of a molecule is paramount to understanding its mechanism of action and potential therapeutic efficacy. This guide provides a comprehensive comparison of experimental methodologies to confirm the binding site of 4-Aminopent-2-ynoic acid, a putative inhibitor of GABA aminotransferase (GABA-AT), a key enzyme in neurotransmitter metabolism. While direct experimental data for this compound is not yet available in published literature, this document draws upon established protocols and data from structurally analogous inhibitors to provide a robust framework for its investigation.

GABA-AT is a critical enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Inhibition of GABA-AT leads to increased GABA levels in the brain, a strategy employed in the treatment of epilepsy and other neurological disorders.[2][3] The most well-known inhibitor of GABA-AT is vigabatrin (4-aminohex-5-enoic acid), which acts as a mechanism-based inactivator.[3][4] Structurally similar compounds containing reactive moieties, such as alkynes or alkenes, are hypothesized to follow a similar inactivation mechanism.

Comparative Analysis of GABA-AT Inhibitors

The following table summarizes the inhibitory activities of several key GABA-AT inhibitors that are structurally related to this compound. This data provides a benchmark for the expected potency of novel inhibitors.

CompoundTarget EnzymeInhibition TypeK_i / IC_50Reference
Vigabatrin (gamma-vinyl GABA)GABA AminotransferaseIrreversible (Mechanism-based)---INVALID-LINK--[4]
gamma-acetylenic GABAGABA AminotransferaseIrreversible (Mechanism-based)---INVALID-LINK--[5]
(S,E)-4-amino-5-fluoropent-2-enoic acidGABA AminotransferaseInactivation (Enamine mechanism)---INVALID-LINK--[6]
4-Amino-2-(hydroxymethyl)-2-butenoic acidGABA AminotransferaseCompetitive Reversible5 µM (K_i)--INVALID-LINK--[7]

Experimental Protocols for Binding Site Confirmation

To definitively confirm the binding site of this compound on GABA-AT, a multi-faceted approach employing biochemical and structural biology techniques is recommended.

Enzyme Kinetics and Inactivation Assays

Objective: To determine the type and kinetics of GABA-AT inhibition by this compound.

Methodology:

  • Enzyme Source: Purified recombinant human or porcine brain GABA-AT.

  • Assay Principle: The activity of GABA-AT is monitored by measuring the rate of formation of succinic semialdehyde or the coupled conversion of NAD+ to NADH in the presence of succinic semialdehyde dehydrogenase.

  • Procedure:

    • Pre-incubate GABA-AT with varying concentrations of this compound for different time intervals.

    • Initiate the enzymatic reaction by adding GABA and α-ketoglutarate.

    • Monitor the change in absorbance at 340 nm (for NADH formation) over time using a spectrophotometer.

    • To test for irreversible inhibition, dialyze the enzyme-inhibitor mixture to remove unbound inhibitor and then measure residual enzyme activity.

  • Data Analysis: Plot the rate of inactivation against the inhibitor concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I).

Active Site Titration with [3H]Pyridoxal 5'-Phosphate (PLP)

Objective: To investigate if the inhibitor covalently modifies the PLP cofactor in the active site.

Methodology:

  • Principle: GABA-AT is a PLP-dependent enzyme. Covalent modification of the PLP cofactor by an inhibitor can be detected by changes in its spectral properties or by radiolabeling.

  • Procedure:

    • Reconstitute apo-GABA-AT (enzyme without PLP) with [3H]PLP.

    • Incubate the reconstituted enzyme with this compound.

    • Raise the pH to 12 to release the modified [3H]PLP adduct from the enzyme.

    • Analyze the released products by high-pressure liquid chromatography (HPLC) to identify any new radioactive peaks corresponding to the inhibitor-PLP adduct.[6]

  • Expected Outcome: The formation of a new radioactive peak that is distinct from [3H]PLP and [3H]pyridoxamine 5'-phosphate would suggest covalent modification of the cofactor.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in inhibitor binding and catalysis.

Methodology:

  • Principle: Mutating specific amino acid residues in the active site and assessing the impact on inhibitor binding and enzyme activity can reveal their functional importance. The lysine residue that forms a Schiff base with PLP is a key target. For human brain GABA-T, this is Lysine-357.[8]

  • Procedure:

    • Generate mutant versions of GABA-AT with substitutions at putative active site residues (e.g., K357A, K357N).

    • Express and purify the mutant proteins.

    • Characterize the catalytic activity of the mutants and their sensitivity to inhibition by this compound using the enzyme kinetics assay described above.

  • Expected Outcome: A significant decrease in catalytic activity or a loss of inhibition by this compound in a mutant enzyme would indicate that the mutated residue is critical for binding or catalysis.[8]

Visualizing the Path to Confirmation

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for confirming the binding site of this compound.

G Proposed Inactivation Mechanism of GABA-AT cluster_0 Proposed Inactivation Mechanism of GABA-AT GABA-AT_PLP GABA-AT + PLP Schiff_Base Schiff Base Formation (with this compound) GABA-AT_PLP->Schiff_Base Rearrangement Tautomerization/ Isomerization Schiff_Base->Rearrangement Michael_Acceptor Formation of Michael Acceptor (or other reactive species) Rearrangement->Michael_Acceptor Covalent_Adduct Covalent Adduct Formation (with Active Site Nucleophile) Michael_Acceptor->Covalent_Adduct Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme

Caption: Proposed mechanism of GABA-AT inactivation by this compound.

G Experimental Workflow for Binding Site Confirmation cluster_0 Experimental Workflow for Binding Site Confirmation Hypothesis Hypothesis: This compound inactivates GABA-AT Kinetics Enzyme Kinetics & Inactivation Assays Hypothesis->Kinetics PLP_Modification Active Site Titration with [3H]PLP Hypothesis->PLP_Modification Mutagenesis Site-Directed Mutagenesis Hypothesis->Mutagenesis Data_Analysis Data Analysis and Comparison Kinetics->Data_Analysis PLP_Modification->Data_Analysis Mutagenesis->Data_Analysis Confirmation Binding Site Confirmation Data_Analysis->Confirmation

Caption: Workflow for confirming the binding site of this compound.

By employing these established methodologies, researchers can elucidate the precise binding site and mechanism of action of this compound, paving the way for the rational design of more potent and selective GABA-AT inhibitors for the treatment of neurological disorders.

References

Benchmarking 4-Aminopent-2-ynoic Acid Against Known GABA-C Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Aminopent-2-ynoic acid against established Gamma-Aminobutyric Acid C (GABA-C) receptor antagonists. Due to a lack of available scientific literature and experimental data on this compound's activity at GABA-C receptors, this document focuses on providing a benchmark using well-characterized antagonists. The data presented here serves as a reference for researchers interested in the pharmacological profile of novel compounds targeting this receptor class.

Introduction to GABA-C Receptors

GABA-C receptors, a subclass of the GABA-A receptor family, are ligand-gated chloride ion channels.[1] Primarily composed of ρ (rho) subunits, they are distinguished from other GABA receptors by their unique pharmacology, including insensitivity to bicuculline (a classic GABA-A antagonist) and baclofen (a GABA-B agonist).[2] These receptors are predominantly expressed in the retina, but also found in other brain regions such as the hippocampus and superior colliculus.[3] Their distinct properties make them an attractive target for novel therapeutic agents.

Comparative Analysis of Known GABA-C Antagonists

While no data is currently available for this compound, the following table summarizes the antagonistic potency of several well-established compounds at GABA-C receptors. The data is primarily derived from studies on recombinant human ρ1 and ρ2 receptors expressed in Xenopus oocytes.

CompoundTarget(s)Potency (IC50/Kb)Mechanism of ActionSelectivity
TPMPA ((1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid)GABA-CKb: 2.1 μM (ρ1)[4][5][6]Competitive AntagonistSelective for GABA-C over GABA-A and GABA-B[4][5][6]
8-fold selective for ρ1 over ρ2[5][6]
SGS742 ((3-aminopropyl)-n-butylphosphinic acid)GABA-B, GABA-CIC50: 62 μM (human retinal ρ1)[7]AntagonistAlso a GABA-B antagonist[7]
Picrotoxin GABA-A, GABA-C, Glycine ReceptorsIC50: ~0.8 - 2.7 µM (GABA-A)[8][9]Non-competitive Antagonist (Pore Blocker)[8]Non-selective, also blocks GABA-A and glycine receptors[9]
Gabazine (SR-95531) GABA-AInsensitive at GABA-CCompetitive AntagonistSelective for GABA-A
Bicuculline GABA-AInsensitive at GABA-C[2]Competitive AntagonistSelective for GABA-A[2]

Experimental Protocols

The characterization of GABA-C receptor antagonists typically involves electrophysiological and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a gold-standard method for studying the function of ion channels, including GABA-C receptors.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes (stages V–VI) are surgically removed and defolliculated.[10]

  • Complementary RNA (cRNA) encoding the desired GABA-C receptor subunits (e.g., human ρ1) is microinjected into the oocytes.[10]

  • Injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.[10][11]

2. Electrophysiological Recording:

  • An oocyte expressing the receptors is placed in a recording chamber and perfused with a saline solution (e.g., Normal Frog Ringer).[10]

  • Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte.[12]

  • The membrane potential is clamped at a holding potential, typically -60 mV.[10][11]

3. Compound Application and Data Analysis:

  • GABA is applied to the oocyte to elicit a baseline chloride current (IGABA).[10]

  • The antagonist is then pre-applied, followed by co-application with GABA.[10]

  • The inhibition of the GABA-induced current by the antagonist is measured.

  • Concentration-response curves are generated to determine the IC50 value of the antagonist. The magnitude of inhibition is calculated as the ratio of the current in the presence of the antagonist to the current with GABA alone.[10]

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to the receptor.

1. Membrane Preparation:

  • Tissue or cells expressing GABA-C receptors are homogenized and centrifuged to isolate the cell membranes.

  • The membrane preparation is washed to remove endogenous substances.

2. Binding Reaction:

  • The membranes are incubated with a radiolabeled ligand that specifically binds to GABA-C receptors (e.g., [3H]-GABA, though less specific for GABA-C).

  • Increasing concentrations of the unlabeled antagonist are added to compete with the radioligand for binding.

3. Separation and Quantification:

  • The bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

4. Data Analysis:

  • The data is used to generate a competition curve, from which the inhibition constant (Ki) of the antagonist can be calculated.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Benchmarking GABA-C Antagonists

experimental_workflow cluster_preparation Preparation cluster_recording Electrophysiology (TEVC) cluster_analysis Data Analysis oocyte_prep Oocyte Preparation crna_injection cRNA Injection oocyte_prep->crna_injection mRNA of ρ subunit incubation Incubation (2-7 days) crna_injection->incubation voltage_clamp Voltage Clamp (-60mV) incubation->voltage_clamp Receptor Expression gaba_application GABA Application voltage_clamp->gaba_application antagonist_application Antagonist + GABA Application gaba_application->antagonist_application Establish Baseline current_measurement Measure Current Inhibition antagonist_application->current_measurement ic50_determination Determine IC50 current_measurement->ic50_determination Concentration-Response Curve

Caption: Workflow for characterizing GABA-C antagonists using two-electrode voltage clamp in Xenopus oocytes.

GABA-C Receptor Signaling Pathway

gaba_c_signaling cluster_membrane Cell Membrane GABA_C_Receptor GABA-C Receptor (ρ subunits) Chloride_Influx Cl- Influx GABA_C_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_C_Receptor Binds & Activates Antagonist Antagonist Antagonist->GABA_C_Receptor Binds & Blocks Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified signaling pathway of the GABA-C receptor, a ligand-gated chloride channel.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Aminopent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4-Aminopent-2-ynoic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step operational plan for the safe disposal of this compound, adhering to standard laboratory safety protocols.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound should be treated as a hazardous waste procedure. Adherence to institutional and regulatory guidelines is mandatory.

  • Waste Collection:

    • Do not dispose of this compound down the drain.

    • Collect all solid waste of the compound in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

    • Ensure the container is kept closed when not in use.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of initial waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Follow all local, state, and federal regulations for the disposal of chemical waste.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat - Dust Mask (if powder) start->ppe is_waste Is the material waste? ppe->is_waste collect_waste Collect in a designated hazardous waste container is_waste->collect_waste Yes end End of Procedure is_waste->end No label_waste Label container with: - 'Hazardous Waste' - 'this compound' - Date collect_waste->label_waste store_waste Store in a designated, well-ventilated area label_waste->store_waste professional_disposal Arrange for professional waste disposal store_waste->professional_disposal professional_disposal->end

Disposal Workflow for this compound

Disclaimer: This document provides guidance on the proper disposal of this compound based on general laboratory safety principles. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling and disposal. All procedures must comply with local, state, and federal regulations.

References

Navigating the Safe Handling of 4-Aminopent-2-ynoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Aminopent-2-ynoic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation. It may also cause respiratory irritation.

Hazard Summary Table

Hazard ClassGHS Hazard Statement (Inferred)
Acute Oral ToxicityH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment.

Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Eyes Safety GogglesChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently.
Body Laboratory CoatA flame-retardant lab coat that fits properly and is fully buttoned is required.
Respiratory Respirator (if necessary)Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood.
  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
  • Spill Kit: Have a chemical spill kit appropriate for acidic and organic compounds readily available.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.
  • Weighing: If weighing the solid compound, do so within the fume hood on a tared and stable weigh boat. Use appropriate tools (e.g., spatula) to minimize dust generation.
  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.
  • Reactions: Conduct all reactions involving this compound within the fume hood. Ensure all glassware is properly secured.

3. Post-Handling and Decontamination:

  • Cleaning: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated weigh boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

2. Waste Disposal:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and EHS.

  • Isolate: Restrict access to the spill area.

  • Cleanup (if trained): If the spill is small and you are trained to do so, use an appropriate absorbent material from the spill kit to contain and clean up the spill. Wear all necessary PPE during cleanup.

Fire:

  • Extinguish (if safe): For a small fire, use a dry chemical or carbon dioxide fire extinguisher.

  • Evacuate: If the fire is large or spreading, evacuate the area immediately and activate the fire alarm.

  • Contact Authorities: Call emergency services.

Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Handling in Fume Hood ppe->handling Enter designated area decon Decontamination handling->decon After handling is complete disposal Waste Disposal decon->disposal Segregate waste end End of Process disposal->end Follow EHS guidelines

Caption: A logical workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.